D-Arginine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKSFYDXXFIFQN-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61155-84-8 | |
| Record name | Poly-D-arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61155-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40883354 | |
| Record name | D-Arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Arginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003416 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
157-06-2 | |
| Record name | D-Arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000157062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-arginine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04027 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Arginine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-D-arginine hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARGININE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R54Z304Z7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Arginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003416 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Enigmatic Role of D-Arginine in Mammalian Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
While L-arginine is well-established as a critical amino acid in numerous physiological processes, its stereoisomer, D-arginine, has largely been considered biologically inert or simply a metabolic byproduct. However, emerging evidence challenges this long-held view, suggesting that this compound possesses unique biological activities with potential therapeutic implications. This technical guide provides an in-depth exploration of the biological significance of this compound in mammals, focusing on its metabolism, physiological effects, and the experimental methodologies used to investigate its function. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Introduction
D-amino acids, once thought to be exclusive to lower organisms, are now recognized as endogenous components of mammalian tissues, playing roles in neurotransmission and other physiological functions. This compound, in particular, has garnered interest due to its potential neuroprotective and cardiovascular effects, which appear to be distinct from those of its L-enantiomer. Understanding the metabolic fate and biological actions of this compound is crucial for elucidating its physiological significance and exploring its therapeutic potential.
Metabolism of this compound in Mammals
The primary metabolic pathway for this compound in mammals involves oxidative deamination catalyzed by the peroxisomal flavoenzyme D-amino acid oxidase (DAAO).
D-Amino Acid Oxidase (DAAO)
DAAO is highly specific for D-amino acids and is found in various tissues, with the highest concentrations in the kidney and brain. The enzymatic reaction converts this compound into α-keto-δ-guanidinovaleric acid, ammonia (NH₃), and hydrogen peroxide (H₂O₂).
The detoxification of D-amino acids that may be ingested from dietary sources or produced by the gut microbiota is thought to be the main physiological function of DAAO.[1] The generation of hydrogen peroxide as a byproduct of the DAAO reaction also points to a potential role for this compound metabolism in cellular redox signaling.
Quantitative Data on this compound
Quantitative analysis of this compound levels and its metabolic parameters is essential for understanding its pharmacokinetics and physiological relevance.
Tissue Distribution and Plasma Concentrations
Endogenous this compound is typically found at very low to undetectable levels in mammalian plasma and brain tissue.[2] However, upon oral administration, this compound exhibits distinct pharmacokinetic properties compared to L-arginine.
Table 1: Comparative Pharmacokinetics of Orally Administered this compound and L-Arginine in ICR Mice [2]
| Parameter | L-Arginine (6 mmol/kg) | This compound (6 mmol/kg) |
| Peak Plasma Concentration | Lower | Approximately 2-fold higher than L-Arg |
| Brain Concentration (Cerebral Cortex) | Relatively constant | Gradual increase to 94 pmol/mg wet tissue |
| Brain Concentration (Hypothalamus) | Relatively constant | Gradual increase to 162 pmol/mg wet tissue |
| Milk Concentration | Minimal increase | Efficient enrichment |
Data from a study on ICR mice, values are descriptive of the trends observed.
Enzyme Kinetics
The kinetic parameters of D-amino acid oxidase for this compound have been characterized, providing insight into its metabolic rate.
Table 2: Kinetic Parameters of D-Amino Acid Oxidase with this compound
| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (relative) | Reference |
| Porcine Kidney | This compound | - | - |
Specific kinetic values from the cited study require further extraction from the primary literature.
Biological Significance and Physiological Effects
Emerging research indicates that this compound is not biologically inert and may exert significant physiological effects, particularly in the nervous and cardiovascular systems.
Neuroprotection
This compound has been proposed to have neuroprotective properties. Studies suggest it may counteract the neurotoxic effects of high levels of glucocorticoids in the central nervous system.[3] Its ability to achieve higher concentrations in the brain compared to L-arginine following oral administration makes it an intriguing candidate for neurological therapies.[2]
Cardiovascular Effects
Some studies indicate that this compound may have modest cardiovascular effects. In a rat model of angiotensin II-induced hypertension, this compound treatment was found to be weakly antihypertensive and improved endothelium-dependent relaxation in the aorta.[4] While this compound is not a direct substrate for nitric oxide synthase (NOS) like L-arginine, there is speculation that it may influence nitric oxide (NO) production through alternative pathways or by interacting with components of the L-arginine/NO signaling cascade.[4]
Interaction with Amino Acid Transporters
Evidence suggests that this compound can interact with cationic amino acid transporters (CATs). Specifically, it appears to bind to CAT-2A with an affinity similar to that of L-arginine but is not transported.[5] This suggests a potential for competitive inhibition of L-arginine transport, which could have significant implications for processes dependent on intracellular L-arginine availability, such as nitric oxide synthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
In Vivo Administration of this compound in Mice
Objective: To determine the pharmacokinetic profile and tissue distribution of orally administered this compound.
Protocol:
-
Animal Model: Male ICR mice.
-
Groups:
-
Control (no administration)
-
L-Arginine (6 mmol/10 ml distilled water/kg body weight)
-
This compound (6 mmol/10 ml distilled water/kg body weight)
-
-
Administration: Oral gavage.
-
Sample Collection: Blood, brain (cerebral cortex and hypothalamus), and milk (from lactating females) are collected at 30, 60, and 90 minutes post-administration.
-
Analysis: D- and L-arginine concentrations in plasma and tissue homogenates are quantified using high-performance liquid chromatography (HPLC).
Reference: Orally administrated this compound exhibits higher enrichment in the brain and milk than L-arginine in ICR mice.[2]
D-Amino Acid Oxidase (DAAO) Activity Assay
Objective: To measure the enzymatic activity of DAAO with this compound as a substrate.
Protocol:
-
Principle: The assay measures the production of hydrogen peroxide (H₂O₂) from the DAAO-catalyzed oxidation of this compound. H₂O₂ is then detected using a fluorometric probe.
-
Reagents:
-
DAAO Assay Buffer
-
DAAO Probe
-
This compound (substrate)
-
DAAO enzyme (positive control or from tissue lysate)
-
H₂O₂ Standard
-
-
Procedure:
-
Prepare a reaction mix containing the assay buffer, probe, and this compound.
-
Add the sample (e.g., tissue lysate) or DAAO positive control.
-
Incubate at 37°C.
-
Measure the fluorescence at Ex/Em = 535/587 nm in a kinetic mode.
-
Calculate DAAO activity based on the rate of fluorescence increase and a H₂O₂ standard curve.
-
This is a generalized protocol based on commercially available kits.
Measurement of this compound in Plasma by HPLC
Objective: To quantify the concentration of this compound in plasma samples.
Protocol:
-
Sample Preparation: Deproteinate plasma samples using a suitable method (e.g., perchloric acid precipitation followed by neutralization).
-
Derivatization: Derivatize the amino acids in the sample with a fluorescent tagging agent, such as o-phthalaldehyde (OPA), to enable sensitive detection.
-
Chromatography:
-
Column: Reverse-phase C18 column.
-
Mobile Phase: A gradient of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol).
-
Detection: Fluorescence detector.
-
-
Quantification: Identify and quantify the this compound peak based on its retention time and peak area relative to a standard curve of known this compound concentrations.
This is a generalized protocol based on established methods for amino acid analysis.
Signaling Pathways and Logical Relationships
The signaling pathways involving this compound are still under investigation. The primary known pathway is its metabolism by DAAO. Its other biological effects are likely mediated through interactions with transporters and potentially other, yet unidentified, targets.
Diagrams
Caption: Metabolic pathway of this compound via D-Amino Acid Oxidase.
Caption: this compound's interaction with cationic amino acid transporters.
Conclusion and Future Directions
The biological significance of this compound in mammals is a rapidly evolving field of research. While its primary metabolic fate through DAAO is established, its potential roles in neuroprotection and cardiovascular regulation are just beginning to be understood. The higher bioavailability of this compound in the brain compared to L-arginine opens up new avenues for therapeutic development, particularly for neurological disorders.
Future research should focus on:
-
Quantifying endogenous this compound levels in various tissues and under different physiological and pathological conditions.
-
Identifying and characterizing the specific transporters responsible for this compound uptake and distribution.
-
Elucidating the detailed molecular mechanisms underlying the neuroprotective and cardiovascular effects of this compound.
-
Investigating the potential for this compound to modulate nitric oxide signaling through indirect mechanisms.
-
Conducting preclinical and clinical studies to evaluate the therapeutic efficacy and safety of this compound supplementation.
This technical guide provides a solid foundation for researchers and drug development professionals to delve into the intriguing biology of this compound and contribute to unlocking its full potential.
References
- 1. plu.mx [plu.mx]
- 2. Orally administrated this compound exhibits higher enrichment in the brain and milk than L-arginine in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac l-arginine transport: the CAT is back - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo administration of this compound: effects on blood pressure and vascular function in angiotensin II-induced hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cationic amino acid transporters and their modulation by nitric oxide in cardiac muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Synthesis of D-Arginine: A Technical Overview of Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-arginine, the D-enantiomer of the more common L-arginine, has historically been considered a minor and physiologically less significant amino acid in mammals. However, the burgeoning field of D-amino acid research is challenging this dogma, revealing the presence and potential functional roles of various D-amino acids in physiological and pathological processes. While the metabolic pathways of L-arginine are well-documented, the endogenous origins of this compound in mammalian tissues remain a subject of ongoing investigation. This technical guide synthesizes the current understanding of potential endogenous synthesis pathways of this compound, its metabolic fate, available quantitative data, and key experimental protocols for its study. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive overview of this emerging area, highlighting both what is known and the significant gaps that invite further exploration.
Proposed Endogenous Synthesis Pathways of this compound
The precise mechanisms of endogenous this compound synthesis in mammalian tissues are not yet fully elucidated. However, two primary pathways are hypothesized: enzymatic racemization of L-arginine and production by the gut microbiota.
Enzymatic Racemization
The most plausible route for the endogenous formation of D-amino acids in mammals is through the action of racemase enzymes, which catalyze the interconversion between L- and D-enantiomers. While specific racemases for serine (serine racemase) and aspartate (aspartate racemase) have been identified and characterized in mammalian tissues, an analogous arginine racemase has not yet been discovered in mammals . The existence of such an enzyme remains a compelling hypothesis, supported by the presence of this compound in various tissues. If present, a putative arginine racemase would likely catalyze the direct conversion of the abundant L-arginine to this compound.
Figure 1. Hypothetical racemization of L-Arginine to this compound.
Contribution of Gut Microbiota
The gut microbiome is a significant source of a wide array of metabolites, including D-amino acids. It is well-established that various bacterial species possess amino acid racemases and can produce and secrete D-amino acids. It is therefore plausible that a portion of the this compound detected in mammalian tissues originates from the metabolic activity of gut bacteria, with subsequent absorption into systemic circulation. The specific bacterial species responsible for this compound production in the gut and the extent of its contribution to the host's this compound pool are active areas of research. Studies have shown that dietary L-arginine can modulate the composition of the gut microbiota, which in turn could influence the production of this compound.
Metabolism of this compound
While the synthesis of this compound is not fully understood, its primary catabolic pathway in mammals is well-characterized and involves the enzyme D-amino acid oxidase (DAAO) . DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide. In the case of this compound, DAAO converts it to α-keto-δ-guanidinovaleric acid. DAAO is predominantly located in the peroxisomes of the liver and kidney.
Figure 2. Metabolic pathway of this compound via D-amino acid oxidase.
Quantitative Data on this compound in Tissues
Quantitative data on endogenous basal levels of this compound in various mammalian tissues are scarce. However, some studies have measured this compound concentrations following oral administration, providing insights into its tissue distribution. The following table summarizes data from a study in ICR mice, alongside typical L-arginine concentrations for comparison. It is important to note that the this compound levels reported are after exogenous administration and may not reflect endogenous concentrations.
| Tissue/Fluid | This compound Concentration (after oral administration) | L-Arginine Concentration (Basal/Control) | Species | Reference |
| Plasma | ~1000 nmol/ml | 75 ± 8 µmol/L | Mouse (ICR) / Human | [1][2] |
| Cerebral Cortex | ~94 pmol/mg wet tissue | - | Mouse (ICR) | [1] |
| Hypothalamus | - | - | Mouse (ICR) | [1] |
| Liver | ~719 pmol/mg wet tissue | - | Mouse (ICR) | [1] |
| Milk | ~63 nmol/ml | - | Mouse (ICR) | [1] |
Experimental Protocols
Quantification of this compound in Biological Samples using HPLC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of this compound in various biological matrices.
1. Sample Preparation (Protein Precipitation) a. To 50 µL of plasma, serum, or tissue homogenate, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., ¹³C₆-D-arginine). b. Vortex vigorously for 1 minute. c. Incubate on ice for 20 minutes to allow for complete protein precipitation. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Carefully collect the supernatant and transfer to a new tube. f. Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator. g. Reconstitute the dried extract in 50 µL of the initial mobile phase.
2. Chiral Derivatization (if necessary for chromatographic separation) a. While some chiral columns can separate D- and L-arginine directly, derivatization with a chiral reagent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) can improve separation and sensitivity. b. Follow the specific protocol for the chosen derivatization agent, which typically involves incubation at a controlled temperature and pH.
3. HPLC-MS/MS Analysis a. HPLC System: A high-performance liquid chromatography system capable of gradient elution. b. Column: A chiral column (e.g., Astec CHIROBIOTIC V2) or a standard C18 column if using a chiral derivatization agent. c. Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile). The specific gradient will need to be optimized for the column and analytes. d. Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. e. MRM Transitions:
- This compound: Precursor ion (m/z) → Product ion (m/z)
- Internal Standard: Precursor ion (m/z) → Product ion (m/z) (Specific m/z values will depend on the derivatization agent used, if any).
4. Data Analysis a. Generate a standard curve using known concentrations of this compound. b. Quantify the this compound concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Figure 3. Experimental workflow for this compound quantification.
Assay for D-Amino Acid Oxidase (DAAO) Activity
This protocol measures the activity of DAAO by detecting the production of hydrogen peroxide.
1. Reagents a. Assay Buffer: 100 mM sodium pyrophosphate, pH 8.3. b. This compound Substrate Solution: 100 mM this compound in assay buffer. c. Horseradish Peroxidase (HRP): 10 U/mL in assay buffer. d. Amplex Red Reagent: 10 mM in DMSO. e. Tissue Homogenate: Homogenize tissue in a suitable buffer (e.g., phosphate-buffered saline with protease inhibitors) and centrifuge to obtain the cytosolic or peroxisomal fraction.
2. Assay Procedure a. Prepare a reaction mixture containing:
- 50 µL of assay buffer
- 10 µL of HRP solution
- 10 µL of Amplex Red reagent b. Add 20 µL of the tissue homogenate to the reaction mixture in a 96-well plate. c. Initiate the reaction by adding 10 µL of the this compound substrate solution. d. Incubate the plate at 37°C, protected from light. e. Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm at multiple time points.
3. Data Analysis a. Calculate the rate of increase in fluorescence over time. b. Use a standard curve of known hydrogen peroxide concentrations to convert the rate of fluorescence change to the rate of hydrogen peroxide production, which is indicative of DAAO activity.
Conclusion and Future Directions
The endogenous synthesis of this compound in mammalian tissues is a nascent field of research with more questions than answers. While the degradation pathway via D-amino acid oxidase is well-established, the synthetic routes remain largely hypothetical. The potential for a yet-to-be-discovered arginine racemase and the contribution of the gut microbiome are exciting avenues for future investigation.
To advance our understanding, future research should focus on:
-
Searching for and characterizing a mammalian arginine racemase.
-
Quantifying the production of this compound by specific gut microbial species and its subsequent absorption and tissue distribution in the host.
-
Establishing a comprehensive profile of basal this compound concentrations across a wide range of mammalian tissues and physiological states.
-
Developing and applying metabolic flux analysis techniques using stable isotopes to directly measure the in vivo synthesis rates of this compound.
Elucidating the endogenous synthesis pathways of this compound will not only fill a significant gap in our knowledge of amino acid metabolism but also has the potential to uncover novel therapeutic targets for a variety of diseases. The tools and methodologies are now available to delve into this intriguing area of biochemistry and physiology.
References
The Enantiomer in the Shadows: A Technical Guide to the Natural Sources and Dietary Relevance of D-Arginine
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Arginine is a well-characterized, conditionally essential amino acid with diverse physiological roles, primarily centered around nitric oxide synthesis, the urea cycle, and protein synthesis. Its enantiomer, D-Arginine, exists in lower concentrations in biological systems and has historically been considered of minor importance. However, emerging research indicates that this compound is not merely a biological bystander. It is present in various natural sources, particularly in fermented and aged foods, and is metabolized in mammals by the flavoenzyme D-amino acid oxidase (DAAO). This technical guide provides a comprehensive overview of the current state of knowledge on this compound, focusing on its natural occurrence, dietary relevance, metabolic pathways, and the analytical methodologies required for its study. This document is intended to serve as a foundational resource for researchers and professionals in the fields of biochemistry, nutrition, and pharmacology who are interested in the nuanced roles of D-amino acids in health and disease.
Natural Sources of this compound
While L-Arginine is abundant in protein-rich foods, this compound is typically found in much lower concentrations. Its presence in natural sources is often a result of microbial activity or chemical racemization during food processing and aging.
1.1. Fermented Foods and Beverages
Microorganisms utilized in fermentation processes are a primary source of D-amino acids in the human diet. Lactic acid bacteria (LAB), commonly found in fermented foods, possess racemases that can convert L-amino acids to their D-enantiomers.
-
Cheese: During the ripening process of cheese, microbial activity leads to the breakdown of proteins and the subsequent conversion of L-amino acids. Studies on Swiss-type cheese have shown that the growth of non-starter lactic acid bacteria is accompanied by a decrease in arginine concentration and the formation of ornithine, suggesting arginine catabolism which can include racemization.[1] The concentration of L-arginine in various cheeses can be significant, providing a substantial pool for potential conversion to this compound.
-
Kimchi: The fermentation of kimchi involves a diverse range of lactic acid bacteria that actively metabolize arginine.[2][3] The arginine content in kimchi has been observed to decrease significantly during fermentation, with a corresponding increase in ornithine, a product of arginine catabolism.[2] This metabolic activity creates an environment where the formation of this compound is plausible.
-
Sourdough: The lactic acid bacteria in sourdough starters, such as Lactobacillus sanfranciscensis, are known to catabolize arginine via the arginine deiminase (ADI) pathway.[4] This pathway provides energy for the bacteria and leads to the accumulation of ornithine and ammonia.[4] The enzymatic machinery involved in this process may also contribute to the presence of this compound.
-
Wine: Arginine is a key amino acid in grapes and its concentration can influence the wine's microbial stability and sensory characteristics. Lactic acid bacteria involved in malolactic fermentation can degrade arginine, potentially leading to the formation of this compound.[5]
1.2. Other Potential Sources
While less documented, this compound may also be present in other processed and aged food products where microbial activity or prolonged heat treatment can induce racemization of L-Arginine.
Table 1: L-Arginine Content in Selected Foods (Potential Precursors to this compound)
| Food Category | Food Item | L-Arginine Content (mg per 100g) |
| Dairy & Egg Products | Parmesan Cheese | 1558 |
| Cheddar Cheese | 973 | |
| Camembert Cheese | 199 (per 1 oz) | |
| Non-Fat Greek Yogurt | 198 (per 5.3 oz container) | |
| Fermented Vegetables | Kimchi | Variable (decreases with fermentation) |
| Fermented Grains | Sourdough Bread | Variable |
Note: Data for this compound concentrations in these foods is scarce. The L-Arginine content is provided as an indicator of the potential for this compound formation.
Dietary Relevance and Metabolism
The dietary relevance of this compound is intrinsically linked to its absorption and metabolic fate in the body. While absorbed to a lesser extent than L-Arginine, orally administered this compound has been shown to be enriched in the brain and milk of mice, suggesting potential physiological roles.[6]
2.1. Metabolism by D-Amino Acid Oxidase (DAAO)
The primary enzyme responsible for the metabolism of this compound in mammals is D-amino acid oxidase (DAAO), a peroxisomal flavoenzyme.[7][8] DAAO catalyzes the oxidative deamination of various D-amino acids, including this compound, to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[7][8]
Diagram 1: this compound Metabolism via D-Amino Acid Oxidase
Caption: Metabolic pathway of this compound via D-amino acid oxidase (DAAO).
2.2. Physiological Effects and Comparison with L-Arginine
The physiological effects of this compound are still under investigation and appear to differ significantly from those of L-Arginine.
-
Nitric Oxide (NO) Synthesis: L-Arginine is the well-established substrate for nitric oxide synthase (NOS) in the production of NO, a critical signaling molecule in vasodilation and other physiological processes.[9][10][11] In contrast, this compound is not a substrate for NOS.[11] However, some studies suggest that this compound may be involved in a non-enzymatic pathway of NO synthesis through its reaction with hydrogen peroxide.[12]
-
Insulin-Mediated Glucose Uptake: L-Arginine has been shown to stimulate insulin-mediated glucose uptake, an effect not observed with this compound.[13]
-
Neurological Effects: Central administration of L-Arginine in neonatal chicks has been shown to attenuate stress responses, while this compound appears to potentiate the stress response, potentially through effects on brain dopaminergic metabolism.[14]
Experimental Protocols
The accurate quantification and chiral separation of arginine enantiomers are crucial for studying the biological roles of this compound. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a commonly employed technique.
3.1. Chiral Separation of D- and L-Arginine by HPLC
This protocol provides a general framework for the direct enantioselective analysis of arginine.
Objective: To separate and quantify D- and L-Arginine in a sample.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector
-
Chiral Stationary Phase (CSP) column: Teicoplanin macrocyclic antibiotic-based column (e.g., Chirobiotic T)[15]
-
Mobile Phase A: Methanol (HPLC grade)
-
Mobile Phase B: 50 mM Sodium dihydrogen phosphate buffer, pH 4.6[15] or 20 mM Ammonium acetate, pH 4.1[16]
-
L-Arginine and this compound standards
-
Sample (e.g., protein hydrolysate, biological fluid)
Procedure:
-
Sample Preparation:
-
For solid samples (e.g., cheese), perform acid or enzymatic hydrolysis to release free amino acids.
-
For liquid samples (e.g., biological fluids), deproteinize the sample using a suitable method such as ultrafiltration or precipitation with acetonitrile.
-
Filter the final sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Chirobiotic T, 250 mm x 4.6 mm, 5 µm particle size[15][16]
-
Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 20:80 v/v Methanol:Buffer).[15] The optimal ratio may need to be determined empirically.
-
Flow Rate: 1.0 mL/min[15]
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: UV at 214 nm[15] or MS with electrospray ionization (ESI) in positive ion mode.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Generate a standard curve for both D- and L-Arginine using serial dilutions of the standards.
-
Identify the peaks for D- and L-Arginine in the sample chromatogram based on the retention times of the standards.
-
Quantify the concentration of each enantiomer in the sample by comparing the peak areas to the standard curve.
-
Diagram 2: Experimental Workflow for Chiral HPLC Analysis of Arginine
Caption: A generalized workflow for the analysis of arginine enantiomers.
Future Directions and Conclusion
The study of this compound is an emerging field with the potential to uncover novel physiological functions and therapeutic applications. Future research should focus on:
-
Quantitative Analysis: Developing and applying sensitive analytical methods to accurately quantify this compound in a wide range of food products and biological tissues.
-
Dietary Intake Studies: Conducting studies to estimate the average dietary intake of this compound in different populations.
-
Functional Genomics and Proteomics: Identifying and characterizing other enzymes and transporters involved in this compound metabolism and signaling.
-
Pharmacological Investigations: Exploring the therapeutic potential of this compound and its metabolites in various disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Arginine Catabolism by Lactic Acid Bacteria Isolated from Kimchi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Growth and Arginine Metabolism of the Wine Lactic Acid Bacteria Lactobacillus buchneri and Oenococcus oeni at Different pH Values and Arginine Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orally administrated this compound exhibits higher enrichment in the brain and milk than L-arginine in ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans. | Semantic Scholar [semanticscholar.org]
- 10. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | L-Arginine-Nitric Oxide-Asymmetric Dimethylarginine Pathway and the Coronary Circulation: Translation of Basic Science Results to Clinical Practice [frontiersin.org]
- 12. nbinno.com [nbinno.com]
- 13. L-arginine but not this compound stimulates insulin-mediated glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intracerebroventricular injection of L-arginine and this compound induces different effects under an acute stressful condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
The Role of D-Amino Acid Oxidase in D-Arginine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-amino acid oxidase (DAO) is a flavoenzyme that plays a crucial role in the metabolism of D-amino acids, including D-Arginine. This technical guide provides an in-depth overview of the enzymatic action of DAO on this compound, presenting quantitative kinetic data, detailed experimental protocols for assessing its activity, and outlining the metabolic pathway. The guide is intended to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields.
Introduction to D-Amino Acid Oxidase (DAO)
D-amino acid oxidase (EC 1.4.3.3) is a peroxisomal flavoprotein that catalyzes the stereospecific oxidative deamination of D-amino acids to their corresponding α-keto acids, with the concomitant production of ammonia and hydrogen peroxide.[1][2][3][4] The enzyme utilizes flavin adenine dinucleotide (FAD) as a cofactor.[4][5] DAO is found in a wide range of organisms, from yeast to mammals, and in vertebrates, it is most abundantly expressed in the kidney, liver, and brain.[5][6] Its physiological roles are diverse, including the detoxification of D-amino acids from dietary and bacterial sources, and the regulation of D-amino acid levels, such as D-serine, which acts as a neuromodulator in the central nervous system.[1][4]
The general reaction catalyzed by DAO is as follows:
D-amino acid + O₂ + H₂O → α-keto acid + NH₃ + H₂O₂[3][4]
DAO-Mediated this compound Metabolism
This compound, the D-enantiomer of the semi-essential amino acid L-Arginine, is a substrate for D-amino acid oxidase. The enzyme catalyzes the oxidative deamination of this compound to produce α-keto-δ-guanidinovalerate, ammonia, and hydrogen peroxide.[7] This metabolic conversion is a key step in the catabolism of this compound in organisms expressing DAO.
Signaling Pathway and Metabolic Fate
The metabolism of this compound by DAO is the initial step in a pathway that ultimately integrates into central carbon metabolism. The product of the DAO reaction, α-keto-δ-guanidinovalerate, is a key intermediate whose subsequent fate is an area of ongoing research. It is hypothesized that α-keto-δ-guanidinovalerate can be further metabolized, potentially entering the tricarboxylic acid (TCA) cycle after conversion to α-ketoglutarate, though the precise enzymatic steps are not fully elucidated in all organisms.[8][9]
Quantitative Data on DAO Activity with this compound
The kinetic parameters of D-amino acid oxidase vary depending on the source of the enzyme and the specific D-amino acid substrate. While this compound is a recognized substrate, comprehensive kinetic data can be sparse compared to other D-amino acids like D-Alanine or D-Serine. The following table summarizes available kinetic data for DAO with various substrates, including this compound, to provide a comparative context.
| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Reference |
| Porcine Kidney | D-Alanine | 1.7 ± 0.3 | 7.3 ± 0.6 | 4.3 | [1] |
| Human (recombinant) | D-Alanine | 1.3 ± 0.2 | 5.2 ± 0.1 | 4.0 | [1] |
| Human (recombinant) | D-Serine | 140 ± 20 | 27 ± 1 | 0.19 | [1] |
| Rhodotorula gracilis (yeast) | D-Alanine | 1.0 ± 0.2 | 81 ± 5 | 81 | [1] |
| Porcine Kidney | This compound | 1.4 | - | - | Yagi et al., 1974 |
Note: Data for this compound from the 1974 study by Yagi et al. is included for historical context; more recent, comprehensive kinetic analyses for this compound with various DAO orthologs are needed for a complete comparative assessment. The kcat value was not explicitly provided in the abstract of this older study.
Experimental Protocols
Accurate measurement of DAO activity is fundamental for studying its role in this compound metabolism. Several robust methods are available, each with its advantages and specific applications.
Spectrophotometric Assay for DAO Activity
This protocol is a direct assay that measures the formation of the α-keto acid product by monitoring the increase in absorbance at a specific wavelength.
Materials:
-
UV/Vis spectrophotometer with temperature control
-
Quartz cuvettes (1.5 mL)
-
D-Amino Acid Oxidase (e.g., from porcine kidney)
-
This compound hydrochloride
-
75 mM Sodium pyrophosphate buffer, pH 8.5
-
α-keto-δ-guanidinovalerate (for standard curve, if available)
Procedure:
-
Prepare a stock solution of this compound in 75 mM sodium pyrophosphate buffer, pH 8.5.
-
Prepare a series of this compound solutions of varying concentrations by diluting the stock solution with the same buffer.
-
Set the spectrophotometer to the wavelength of maximum absorbance for α-keto-δ-guanidinovalerate (determination of this wavelength may be required, typically in the UV range).
-
Equilibrate the spectrophotometer and the reaction cuvette to 25°C.
-
To a 1 mL quartz cuvette, add the this compound solution.
-
Record the initial absorbance.
-
Initiate the reaction by adding a small, known amount of DAO enzyme solution to the cuvette and mix quickly.
-
Monitor the increase in absorbance over time. The initial linear rate of absorbance change is proportional to the enzyme activity.
-
Calculate the enzyme activity using the molar extinction coefficient of the product. If the extinction coefficient is unknown, a standard curve of the product can be generated.
Coupled Enzyme Assay for Ammonium Detection
This is an indirect assay that measures the production of ammonia, one of the products of the DAO reaction. The ammonia produced is used in a second enzymatic reaction that can be monitored spectrophotometrically.[1]
Materials:
-
UV/Vis spectrophotometer
-
D-Amino Acid Oxidase
-
This compound hydrochloride
-
75 mM Sodium pyrophosphate buffer, pH 8.5
-
α-ketoglutarate
-
NADH
-
L-glutamate dehydrogenase (GDH)
Procedure:
-
Prepare a reaction mixture containing this compound, α-ketoglutarate, and NADH in 75 mM sodium pyrophosphate buffer, pH 8.5.
-
Add L-glutamate dehydrogenase to the reaction mixture.
-
Transfer the mixture to a cuvette and record the initial absorbance at 340 nm.
-
Initiate the primary reaction by adding DAO to the cuvette.
-
The ammonia produced by DAO will be used by GDH to convert α-ketoglutarate to glutamate, with the concomitant oxidation of NADH to NAD⁺.
-
Monitor the decrease in absorbance at 340 nm over time. The rate of decrease is proportional to the DAO activity.
References
- 1. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]
- 5. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-Amino acids and kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arginine racemization by coupled catabolic and anabolic dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-arginine degradation I (arginase pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Metabolic Coordination of Cell Fate by α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Fate of Orally Administered D-Arginine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Arginine, the D-enantiomer of the semi-essential amino acid L-Arginine, has historically been considered the metabolically inert isomer. However, emerging evidence suggests that orally administered this compound is absorbed and undergoes distinct metabolic processes with physiological consequences. This technical guide provides an in-depth analysis of the current understanding of the metabolic fate of oral this compound, including its absorption, distribution, metabolism, and excretion. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key metabolic pathways and experimental workflows to serve as a comprehensive resource for researchers in pharmacology and drug development. While comprehensive pharmacokinetic data for this compound remains limited, this guide consolidates existing knowledge to facilitate further investigation into its potential therapeutic applications and metabolic interactions.
Introduction
While L-Arginine's role as a substrate for nitric oxide synthase (NOS), arginase, and other enzymes is well-established, the metabolic significance of this compound is less understood.[1][2] Traditionally used as a control in studies investigating L-Arginine, recent research indicates that this compound is not entirely inert and can influence various enzymatic pathways.[3][4][5] This guide explores the metabolic journey of this compound following oral administration, providing a foundational understanding for its study in various physiological and pathological contexts.
Absorption and Distribution
Following oral administration, this compound is absorbed from the gastrointestinal tract, although it is generally presumed that D-amino acids are absorbed to a lesser extent than their L-counterparts.[6][7][8]
Plasma Concentrations
A study in ICR mice demonstrated that orally administered this compound leads to a significant increase in its plasma concentration. Thirty minutes after oral administration, plasma this compound levels reached approximately 1,000 nmol/ml and were sustained for up to 90 minutes.[6] In contrast, while L-Arginine administration also increased plasma L-Arginine levels, they were comparatively lower and declined more rapidly.[6]
Tissue Distribution
The same study in ICR mice revealed that orally administered this compound is efficiently distributed to the brain and secreted into milk.[6]
-
Brain: this compound levels in the cerebral cortex gradually increased over 90 minutes, reaching a concentration of 94 pmol/mg wet tissue.[6]
-
Milk: this compound was efficiently enriched in the milk of lactating mice.[6]
-
Liver: The concentration of this compound in the liver was approximately 719 pmol/mg wet tissue 60 minutes after oral administration.[6]
Metabolism
The primary metabolic pathway for D-amino acids in mammals is oxidative deamination catalyzed by D-amino acid oxidase (DAAO), a flavoenzyme.[9]
D-Amino Acid Oxidase (DAAO) Pathway
DAAO catalyzes the conversion of this compound to α-keto-δ-guanidinovaleric acid, producing ammonia (NH₃) and hydrogen peroxide (H₂O₂) as byproducts. The α-keto acid can then be further metabolized. While DAAO has a broad substrate specificity, its activity towards basic amino acids like this compound is reported to be low.[6]
Interaction with L-Arginine Metabolic Pathways
Studies in Sprague-Dawley rats have shown that oral this compound administration can unexpectedly influence enzymes involved in L-Arginine metabolism.[3][4]
-
Cationic Amino Acid Transporter 1 (CAT-1): Oral this compound significantly increased the expression of CAT-1 protein in the upper small intestine.[3]
-
Endothelial Nitric Oxide Synthase (eNOS): this compound treatment has been shown to increase eNOS protein expression in the aorta and kidney.[3]
-
Arginase: Oral this compound can increase arginase I protein expression in the liver.[3]
Excretion
Quantitative Data Summary
Due to the limited number of pharmacokinetic studies on oral this compound, a comprehensive table of parameters such as Cmax, Tmax, and AUC is not available. The following tables summarize the available semi-quantitative data for this compound and provide a comparative overview of L-Arginine pharmacokinetics.
Table 1: Semi-Quantitative Pharmacokinetic and Distribution Data of Orally Administered this compound in ICR Mice [6]
| Parameter | Matrix | Time Point | Concentration |
| This compound Concentration | Plasma | 30 min | ~1,000 nmol/ml |
| This compound Concentration | Plasma | 90 min | Maintained at ~1,000 nmol/ml |
| This compound Concentration | Cerebral Cortex | 90 min | 94 pmol/mg wet tissue |
| This compound Concentration | Milk | 60 min | 63 nmol/ml |
| This compound Concentration | Liver | 60 min | ~719 pmol/mg wet tissue |
Table 2: Pharmacokinetic Parameters of Orally Administered L-Arginine in Healthy Human Volunteers [11][12]
| Dose | Cmax (μg/ml) | Tmax (h) | Bioavailability (%) |
| 10 g | 50.0 ± 13.4 | 1 | ~20 |
Experimental Protocols
In Vivo Animal Study of Oral this compound Administration
This protocol is based on the methodology described in the study of D- and L-Arginine availability in ICR mice.[6]
Objective: To determine the plasma and tissue concentrations of this compound after oral administration.
Animals: Male and lactating female ICR mice.
Materials:
-
This compound solution
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., heparinized)
-
Tissue homogenization equipment
-
Ultra-performance liquid chromatography (UPLC) system
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Derivatization agents (e.g., o-phthalaldehyde)
-
Internal standards
Procedure:
-
Dosing: Administer a single oral dose of this compound solution to the mice via gavage.
-
Sample Collection: At predetermined time points (e.g., 30, 60, 90 minutes) post-administration, anesthetize the mice and collect blood samples via cardiac puncture. Perfuse the animals with saline to remove blood from tissues, and then collect brain, liver, and milk (from lactating females).
-
Sample Preparation:
-
Plasma: Centrifuge the blood samples to separate the plasma.
-
Tissues: Homogenize the tissue samples in an appropriate buffer.
-
Deproteinization: Precipitate proteins from plasma and tissue homogenates using an agent like acetonitrile.
-
Derivatization: Derivatize the amino acids in the supernatant with a suitable agent to enable fluorescent or mass spectrometric detection.
-
-
Analytical Quantification:
-
Inject the prepared samples into a UPLC or LC-MS system.
-
Separate this compound from other amino acids and metabolites using a suitable chromatographic column and gradient.
-
Quantify the concentration of this compound based on a standard curve.
-
Quantification of this compound in Biological Samples using LC-MS
This is a generalized protocol for the quantification of this compound and its metabolites.[6][13][14]
Objective: To accurately measure the concentration of this compound in plasma, urine, or tissue homogenates.
Instrumentation: A high-performance liquid chromatography (HPLC) or UPLC system coupled with a tandem mass spectrometer (MS/MS).
Procedure:
-
Sample Preparation:
-
Thaw frozen biological samples on ice.
-
Spike the samples with a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₆-D-Arginine).
-
Precipitate proteins using a solvent such as acetonitrile.
-
Centrifuge the samples and collect the supernatant.
-
The supernatant can be dried and reconstituted in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the reconstituted sample onto an appropriate HPLC column (e.g., a HILIC or chiral column for separating enantiomers).
-
Use a mobile phase gradient to achieve separation of this compound from L-Arginine and other metabolites.
-
-
Mass Spectrometric Detection:
-
Use electrospray ionization (ESI) in the positive ion mode.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification:
-
Generate a standard curve by analyzing samples with known concentrations of this compound.
-
Calculate the concentration of this compound in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Visualizations
Diagram 1: Metabolic Pathway of this compound
Caption: Primary metabolic pathway of orally administered this compound.
Diagram 2: Experimental Workflow for this compound Pharmacokinetic Study
Caption: A typical experimental workflow for studying this compound pharmacokinetics.
Conclusion
The metabolic fate of orally administered this compound is an area of growing research interest. Contrary to its traditional classification as an inert isomer, this compound is absorbed, distributed to various tissues including the brain, and undergoes metabolism primarily through the D-amino acid oxidase pathway. Furthermore, it appears to modulate the expression and activity of enzymes involved in L-Arginine metabolism, suggesting a more complex physiological role than previously understood.
A significant gap in the current knowledge is the lack of comprehensive, quantitative pharmacokinetic data for this compound in humans. The available data, primarily from animal studies, provide a foundational but incomplete picture. Future research should focus on detailed pharmacokinetic and metabolomic studies in preclinical models and ultimately in humans to fully elucidate the metabolic fate of this compound and evaluate its potential as a therapeutic agent. The experimental protocols and metabolic pathways outlined in this guide provide a framework for such future investigations.
References
- 1. magistralbr.caldic.com [magistralbr.caldic.com]
- 2. helixchrom.com [helixchrom.com]
- 3. The effects of a comparatively higher dose of 1000 mg/kg/d of oral L- or this compound on the L-arginine metabolic pathways in male Sprague-Dawley rats | PLOS One [journals.plos.org]
- 4. The effects of a comparatively higher dose of 1000 mg/kg/d of oral L- or this compound on the L-arginine metabolic pathways in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of oral arginine on its metabolic pathways in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orally administrated this compound exhibits higher enrichment in the brain and milk than L-arginine in ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orally administrated this compound exhibits higher enrichment in the brain and milk than L-arginine in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orally administrated this compound exhibits higher enrichment in the brain and milk than L-arginine in ICR mice [jstage.jst.go.jp]
- 9. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of arginine and related amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of intravenous and oral l-arginine in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic and pharmacodynamic properties of oral L-citrulline and L-arginine: impact on nitric oxide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 14. Quantitative Analysis of l-Arginine, Dimethylated Arginine Derivatives, l-Citrulline, and Dimethylamine in Human Serum Using Liquid Chromatography–Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
D-Arginine's Involvement in Neurological Processes: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
D-Arginine, the D-enantiomer of the semi-essential amino acid L-Arginine, has traditionally been considered biologically inert or relegated to the role of an inactive control in studies of L-Arginine metabolism. However, emerging evidence suggests that this compound possesses distinct and significant roles in neurological processes, particularly in the context of neuroprotection. This technical guide provides an in-depth review of the current understanding of this compound's involvement in the central nervous system (CNS). It covers its metabolism by D-amino acid oxidase (DAAO), its potential interactions with the N-methyl-D-aspartate (NMDA) receptor, and its demonstrated neuroprotective effects against glucocorticoid-induced neurotoxicity. This document summarizes key quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through diagrams to facilitate further research and drug development efforts in this promising area.
Introduction
While L-Arginine is well-established as the substrate for nitric oxide synthase (NOS) and a key player in various physiological processes, the functions of D-amino acids in mammals have long been underestimated. This compound is now gaining recognition for its potential therapeutic applications in neurological disorders.[1] This guide aims to consolidate the current knowledge on this compound's neurological involvement, providing a technical resource for researchers.
Metabolism of this compound in the Central Nervous System
The primary metabolic pathway for this compound in the CNS is its oxidative deamination by D-amino acid oxidase (DAAO), a flavoenzyme.[2]
D-Amino Acid Oxidase (DAAO)
DAAO is a peroxisomal enzyme that catalyzes the oxidation of D-amino acids to their corresponding α-keto acids, producing ammonia (NH₃) and hydrogen peroxide (H₂O₂).[2] While DAAO has a broad substrate specificity for neutral D-amino acids, its activity on basic amino acids like this compound is comparatively lower.[3]
Products of this compound Metabolism
The metabolism of this compound by DAAO yields α-keto-δ-guanidinovaleric acid, NH₃, and H₂O₂. The production of H₂O₂, a reactive oxygen species (ROS), is a critical aspect of this compound metabolism, as ROS can have both signaling and cytotoxic effects depending on their concentration and cellular context.
This compound and the NMDA Receptor
The interaction between this compound and the N-methyl-D-aspartate (NMDA) receptor is an area of active investigation. While direct binding data for this compound is limited, its structural similarity to other NMDA receptor ligands and its metabolic products suggest potential modulatory roles.
Indirect Modulation via the L-Arginine-NO Pathway
The L-Arginine-Nitric Oxide (NO) pathway is a well-established modulator of NMDA receptor function. Although this compound is not a direct substrate for NOS, it may indirectly influence this pathway. Some studies suggest that this compound does not interfere with the antidepressant-like effects of compounds that act through the L-Arginine-NO and NMDA receptor pathways, indicating it may not be a direct antagonist.[4]
Potential for Direct Interaction
Recent research has shown that another D-amino acid, D-serine, can bind to the glutamate binding site on the GluN2A subunit of the NMDA receptor, acting as a competitive antagonist at high concentrations. Given the structural similarities, it is plausible that this compound could also interact with the NMDA receptor, although this requires further investigation.
Neuroprotective Effects of this compound
A significant body of evidence points to the neuroprotective properties of this compound, particularly in models of glucocorticoid-induced neurotoxicity.
Protection Against Glucocorticoid-Induced Neurotoxicity
Elevated levels of glucocorticoids can induce neuronal damage, partly through the overactivation of the L-Arginine-NO pathway and subsequent generation of ROS. This compound has been shown to counteract these neurotoxic effects in the hippocampus.[5][6][7] This protection is thought to occur without interfering with the peripheral immunosuppressive and anti-inflammatory actions of glucocorticoids.[1][6][7]
Mechanisms of Neuroprotection
The precise mechanisms underlying this compound's neuroprotective effects are still being elucidated but may involve:
-
Normalization of L-Arginine levels: this compound may help to regulate the increased L-Arginine availability induced by glucocorticoids, thereby reducing excessive NO production.[6]
-
Modulation of ROS: While DAAO metabolism of this compound produces H₂O₂, the overall effect in the context of glucocorticoid toxicity appears to be a reduction in net oxidative stress.
-
Mitochondrial effects: this compound has been observed to depolarize the mitochondrial membrane potential at high concentrations, which could influence cellular bioenergetics and signaling.[8]
Quantitative Data
Table 1: this compound Concentrations in Plasma and Brain Tissue
| Tissue | Treatment Group | Time Post-Administration (min) | This compound Concentration |
| Plasma | Control | 0 | Not Detected |
| D-Arg Oral Admin. | 30 | ~1000 nmol/mL | |
| D-Arg Oral Admin. | 90 | ~1000 nmol/mL | |
| Cerebral Cortex | Control | 0 | Not Detected |
| D-Arg Oral Admin. | 30 | ~50 pmol/mg wet tissue | |
| D-Arg Oral Admin. | 90 | ~94 pmol/mg wet tissue | |
| (Data adapted from a study in ICR mice)[6] |
Table 2: D-Amino Acid Oxidase (DAAO) Kinetic Parameters
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |
| D-Alanine | 1.7 | 7.3 | 4.3 |
| D-Serine | >100 | - | - |
| D-Lysine | - | - | - |
| This compound | Data not available | Data not available | Data not available |
| (Data for human DAAO; kinetic data for this compound is not readily available and represents a knowledge gap)[3][9] |
Experimental Protocols
Quantification of this compound in Brain Tissue by HPLC
Objective: To determine the concentration of this compound in brain tissue samples.
Methodology:
-
Tissue Homogenization: Homogenize 30-50 µL of brain tissue in an equal volume of a suitable precipitation agent (e.g., Seraprep SP100) and lithium dilution buffer.
-
Protein Precipitation: Centrifuge the homogenate to pellet the precipitated proteins.
-
Sample Injection: Inject 10 µL of the supernatant into an HPLC amino acid analyzer (e.g., Biochrom 30).
-
Chromatographic Separation: Utilize a column and mobile phase optimized for amino acid separation.
-
Detection: Use a suitable detector (e.g., UV or fluorescence after derivatization with o-phthalaldehyde).
-
Quantification: Calibrate the instrument using physiological amino acid standards and determine the analyte concentration using appropriate software (e.g., EZchrom Elite).[2]
D-Amino Acid Oxidase (DAAO) Enzymatic Assay
Objective: To measure the activity of DAAO with this compound as a substrate.
Methodology (Coupled Assay with Horseradish Peroxidase):
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM disodium pyrophosphate buffer (pH 8.5), 1 mM EDTA, 100 U/mL horseradish peroxidase (HRP), and a chromogenic substrate (e.g., o-dianisidine).
-
Substrate Addition: Add the this compound solution to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding the DAAO enzyme preparation.
-
Measurement: Monitor the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate in a spectrophotometer. The rate of color development is proportional to the rate of H₂O₂ production by DAAO.[3]
Glucocorticoid-Induced Neurotoxicity Cell Viability Assay
Objective: To assess the neuroprotective effect of this compound against glucocorticoid-induced cell death.
Methodology (MTT Assay):
-
Cell Culture: Plate primary hippocampal neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates.
-
Treatment: Treat the cells with a glucocorticoid (e.g., dexamethasone) in the presence or absence of varying concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or acidic isopropanol).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.[1][10]
Measurement of Reactive Oxygen Species (ROS)
Objective: To measure the levels of intracellular ROS in neurons following treatment with this compound.
Methodology (DCFH-DA Assay):
-
Cell Culture and Treatment: Culture and treat neuronal cells with this compound as required.
-
Probe Loading: Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by intracellular esterases to non-fluorescent DCFH.
-
ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with appropriate excitation and emission wavelengths (e.g., 488 nm excitation and 525 nm emission).[1][11]
Signaling Pathways and Experimental Workflows
Conclusion and Future Directions
This compound is emerging as a bioactive molecule in the CNS with significant neuroprotective potential. Its metabolism via DAAO and its ability to counteract glucocorticoid-induced neurotoxicity highlight its importance beyond being a mere stereoisomer of L-Arginine. However, significant knowledge gaps remain. Future research should focus on:
-
Elucidating the precise molecular mechanisms of this compound's neuroprotective effects.
-
Determining the kinetic parameters of human DAAO with this compound as a substrate.
-
Investigating the direct interaction of this compound with the NMDA receptor and other potential neuronal targets.
-
Conducting further in vivo studies to validate the therapeutic potential of this compound in various neurological disease models.
A deeper understanding of this compound's role in neurological processes will be crucial for the development of novel therapeutic strategies for a range of neurodegenerative and psychiatric disorders.
References
- 1. Ginsenoside Rb1 and Rg3 Attenuate Glucocorticoid-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginase overexpression in neurons and its effect on traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. This compound action against neurotoxicity induced by glucocorticoids in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: A Functionally Neutralizing D-Amino Acid against Glucocorticoids Neurotoxic Effects in the Hippocampus: Promising Outcome for Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Accumulation of this compound by rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disclaimer / Avertissement [epe.lac-bac.gc.ca]
- 9. Depletion of Arginine by Recombinant Arginine Deiminase Induces nNOS-Activated Neurotoxicity in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
The evolutionary perspective on D-amino acids in biological systems
An In-depth Technical Guide on the Evolutionary Perspective of D-amino Acids in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
For decades, the central dogma of biochemistry held that life was built almost exclusively from L-amino acids. D-amino acids were largely considered evolutionary relics or confined to the esoteric realm of bacterial cell walls. However, a wealth of modern research has overturned this limited view, revealing that D-amino acids are not only widespread across all domains of life but also play critical and diverse roles in physiology, signaling, and metabolism. This technical guide explores the evolutionary journey of D-amino acids, from their putative prebiotic origins to their complex functions in prokaryotes and eukaryotes. We delve into the enzymatic machinery that governs their synthesis and degradation, their intricate involvement in cellular signaling pathways, and the analytical techniques used to study them. This guide aims to provide a comprehensive resource for researchers and professionals in drug development, highlighting the emerging significance of D-amino acids as potential biomarkers and therapeutic targets.
The Evolutionary Trajectory of D-amino Acids
The homochirality of L-amino acids in proteins is a fundamental characteristic of life on Earth.[1] The reasons for this initial selection are still debated, with theories ranging from chance events to the influence of polarized light in the prebiotic environment. While the protein synthesis machinery evolved to be highly specific for L-enantiomers, the presence and utilization of D-amino acids have persisted and, in many cases, have been integrated into sophisticated biological processes.
Prokaryotic Origins and Functions
Bacteria are masters of D-amino acid metabolism, utilizing them for a variety of essential functions that provide a clear evolutionary advantage.[2]
-
Structural Roles in Peptidoglycan: The most well-known role of D-amino acids is in the construction of the bacterial cell wall. D-alanine and D-glutamate are integral components of peptidoglycan, the mesh-like polymer that provides structural integrity to the bacterial cell envelope.[3][4][5][6] The presence of these D-amino acids confers resistance to degradation by most proteases, which are stereospecific for L-amino acids.[2] This represents a crucial evolutionary adaptation for bacterial survival.
-
Regulation of Cell Wall Dynamics and Biofilms: Beyond their structural role, bacteria release a variety of D-amino acids into their environment to regulate cell wall remodeling, particularly during stationary phase.[4] These "non-canonical" D-amino acids, such as D-methionine and D-leucine, can be incorporated into the peptidoglycan of neighboring bacteria, altering its structure and properties.[4] Furthermore, extracellular D-amino acids have been shown to trigger the disassembly of biofilms, complex communities of bacteria encased in a self-produced matrix.[4] This suggests a role for D-amino acids in intercellular signaling and the regulation of bacterial community behavior.
Emergence and Diversification in Eukaryotes
The evolutionary story of D-amino acids in eukaryotes is one of co-option and innovation. While the extensive metabolic toolkit for D-amino acids seen in bacteria was largely lost, specific D-amino acids and their metabolic pathways were retained and repurposed for novel functions.
-
Plants: The metabolism of D-amino acids in plants is a complex mosaic, likely involving contributions from the ancestral cyanobacterial endosymbiont that gave rise to chloroplasts, as well as horizontal gene transfer events.[7] While some D-amino acids can be detrimental to plant growth, the persistence of enzymes for D-amino acid metabolism suggests important physiological roles, potentially in serine and folate metabolism, and in interactions with soil microorganisms.[7]
-
Animals: The discovery of free D-amino acids in higher organisms was a significant paradigm shift.[1][8] Invertebrates and vertebrates, including mammals, possess specific D-amino acids that function as signaling molecules in the nervous and endocrine systems.[1][9] The two most prominent examples are D-serine and D-aspartate.
-
D-Serine: This D-amino acid is a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the mammalian brain.[10][11] D-serine, rather than glycine, is now considered the primary endogenous ligand for the NMDA receptor's co-agonist site in many brain regions. It plays a crucial role in synaptic plasticity, learning, and memory.[11] Dysregulation of D-serine levels has been implicated in neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[9]
-
D-Aspartate: Found in both the nervous and endocrine systems, D-aspartate is involved in neurogenesis and hormone regulation.[2][9] It has been shown to stimulate the release of hormones such as testosterone and growth hormone.[12]
-
Biosynthesis and Catabolism: The Enzymatic Machinery
The production and degradation of D-amino acids are tightly controlled by specific enzymes, which have their own distinct evolutionary histories.
Amino Acid Racemases: The Synthesizers
Amino acid racemases are enzymes that catalyze the interconversion of L- and D-amino acids.[13] They are broadly classified into two categories:
-
Pyridoxal 5'-phosphate (PLP)-dependent racemases: These enzymes utilize PLP, a derivative of vitamin B6, as a cofactor to facilitate the abstraction and re-addition of the alpha-proton, leading to stereochemical inversion. Serine racemase, the enzyme responsible for D-serine synthesis in the mammalian brain, is a well-characterized example.
-
PLP-independent racemases: This group of enzymes employs a variety of catalytic mechanisms that do not require PLP. Glutamate racemase, which produces D-glutamate for bacterial peptidoglycan, is a prominent member of this class.
The evolutionary origins of racemases are diverse, with evidence for both vertical inheritance and horizontal gene transfer contributing to their distribution across different species.
D-amino Acid Oxidases: The Degraders
D-amino acid oxidases (DAAOs) are flavoenzymes that catalyze the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[14] These enzymes exhibit strict stereospecificity for D-enantiomers.[14] In mammals, DAAO plays a crucial role in regulating the levels of D-serine in the brain, thereby modulating NMDA receptor activity.[14] The substrate specificity of DAAOs can vary between species.
Quantitative Data on D-amino Acids
The concentration of D-amino acids varies significantly across different organisms and tissues. The following tables summarize some of the available quantitative data.
Table 1: D-amino Acid Concentrations in Mammalian Tissues
| D-amino Acid | Tissue | Species | Concentration (nmol/g wet weight) | Reference |
| D-Serine | Hippocampus | Rat | 82.3 - 241.3 | [15] |
| D-Serine | Cerebral Cortex | Rat | ~150 | [11] |
| D-Aspartate | Pituitary Gland | Rat | ~3500 | [16] |
| D-Aspartate | Pineal Gland | Rat | ~1500 | [16] |
| D-Aspartate | Adrenal Gland | Rat | ~800 | [16] |
| D-Alanine | Pituitary Gland | Rat | ~250 | [16] |
| D-Alanine | Pancreas | Rat | ~100 | [16] |
| D-Glutamate | Brain | Rat | Low/Trace | [16] |
| D-Leucine | Brain | Rat | Low/Trace | [16] |
| D-Proline | Brain | Rat | Low/Trace | [16] |
Table 2: Kinetic Parameters of Key Enzymes in D-amino Acid Metabolism
| Enzyme | Substrate | Organism/Source | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Human D-amino Acid Oxidase (hDAAO) | D-Serine | Homo sapiens | 1.7 | 10.5 | 6.2 x 103 | [17] |
| Human D-amino Acid Oxidase (hDAAO) | D-Alanine | Homo sapiens | 1.8 | 18.0 | 1.0 x 104 | [17] |
| Human D-amino Acid Oxidase (hDAAO) | D-Cysteine | Homo sapiens | 0.16 | 44.0 | 2.7 x 105 | [17] |
| Rhodotorula gracilis DAAO (RgDAAO) | D-Alanine | Yeast | 0.8 | 1000 | 1.25 x 106 | [18] |
| Serine Racemase | L-Serine | Rat | 4.8 | - | - | [19] |
| Alanine Racemase | L-Alanine | Bacillus subtilis | 1.5 | - | - | [13] |
Note: Kinetic parameters can vary depending on assay conditions.
Experimental Protocols
The accurate detection and quantification of D-amino acids, which are often present in low concentrations relative to their L-counterparts, require sensitive and specific analytical methods.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for separating and quantifying D- and L-amino acid enantiomers.
Protocol for D-amino Acid Analysis in Brain Tissue:
-
Tissue Homogenization:
-
Dissect the brain tissue of interest on ice.
-
Homogenize the tissue in a suitable buffer (e.g., 10 volumes of 0.1 M perchloric acid) using a mechanical homogenizer.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to precipitate proteins.
-
Collect the supernatant.
-
-
Derivatization (Indirect Method):
-
To an aliquot of the supernatant, add a solution of a chiral derivatizing agent, such as Nα-(5-fluoro-2,4-dinitrophenyl)-L-alaninamide (FDAA or Marfey's reagent).[13]
-
Incubate the mixture under optimized conditions (e.g., 40°C for 1 hour) to form diastereomers.
-
Quench the reaction by adding an acid (e.g., 2 M HCl).
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 50 mM triethylammonium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile).
-
Detect the separated diastereomers using a UV-Vis or fluorescence detector.
-
Quantify the D- and L-amino acids by comparing their peak areas to those of known standards.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for D-amino acid analysis, particularly for volatile derivatives.
Protocol for GC-MS Quantification of D-amino Acids:
-
Sample Preparation:
-
Prepare the tissue extract as described for HPLC.
-
Perform a solid-phase extraction (SPE) cleanup step if necessary to remove interfering substances.
-
-
Derivatization:
-
Dry the sample under a stream of nitrogen.
-
Add a two-step derivatization cocktail. First, an esterification reagent (e.g., acidified isopropanol) to convert the carboxyl group to an ester. Second, an acylation reagent (e.g., trifluoroacetic anhydride) to derivatize the amino group.
-
Heat the sample to drive the derivatization reactions to completion.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC equipped with a chiral capillary column (e.g., Chirasil-Val).
-
Use a temperature program to separate the derivatized amino acid enantiomers.
-
The separated compounds are then introduced into the mass spectrometer.
-
Operate the MS in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic fragment ions for each amino acid.
-
Quantify the D- and L-amino acids using a stable isotope-labeled internal standard.
-
Enzymatic Assays
Enzymatic assays provide a functional measure of D-amino acid presence or the activity of enzymes involved in their metabolism.
Protocol for D-amino Acid Oxidase (DAAO) Activity Assay:
This assay measures the production of hydrogen peroxide, a product of the DAAO reaction.
-
Reaction Mixture Preparation:
-
In a 96-well plate or cuvette, prepare a reaction mixture containing:
-
A suitable buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5).
-
The D-amino acid substrate (e.g., 10 mM D-alanine).
-
Horseradish peroxidase (HRP).
-
A chromogenic HRP substrate (e.g., o-dianisidine or Amplex Red).[14]
-
-
-
Enzyme Addition and Measurement:
-
Add the sample containing DAAO (e.g., a tissue homogenate supernatant) to initiate the reaction.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Monitor the change in absorbance or fluorescence over time using a plate reader or spectrophotometer. The rate of color or fluorescence development is proportional to the DAAO activity.
-
-
Quantification:
-
Calculate the DAAO activity based on a standard curve generated with known amounts of hydrogen peroxide.
-
Express the activity in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules in signaling pathways and the logical flow of experimental procedures is crucial for understanding the roles of D-amino acids.
Diagram 1: D-Serine Signaling at the NMDA Receptor
Caption: D-Serine as a co-agonist for NMDA receptor activation in a tripartite synapse.
Diagram 2: Bacterial Peptidoglycan Synthesis Incorporating D-Alanine
Caption: Simplified workflow of bacterial peptidoglycan synthesis involving D-alanine.
Diagram 3: Experimental Workflow for D-amino Acid Analysis
Caption: General experimental workflow for the analysis of D-amino acids in biological samples.
Conclusion and Future Perspectives
The study of D-amino acids has transitioned from a niche area of microbiology to a burgeoning field with profound implications for neuroscience, endocrinology, and drug development. The evolutionary persistence and functional diversification of these "unnatural" enantiomers underscore their biological importance. Future research will likely uncover new roles for D-amino acids in health and disease, further elucidating their signaling pathways and metabolic regulation. The development of more sensitive and high-throughput analytical techniques will be crucial for advancing our understanding. For drug development professionals, D-amino acids and their metabolic enzymes represent a promising new class of therapeutic targets for a range of disorders, from neurological conditions to infectious diseases. The evolutionary journey of D-amino acids is far from over, and its continued exploration promises to yield exciting new insights into the complexity and adaptability of life.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Guide to Amino Acid Metabolism Analysis Workflow and Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. D-amino acids in living higher organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological and Analytical Perspectives on D-Amino Acids in Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. d-amino Acids in Health and Disease: A Focus on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. D-Amino acids in mammalian endocrine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "Amino Acid Racemase Enzyme Assays" by Atanas D. Radkov and Luke A. Moe [uknowledge.uky.edu]
- 14. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 19. thieme-connect.com [thieme-connect.com]
D-Arginine: A Comprehensive Technical Guide to its Discovery, Characterization, and Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traditionally viewed as the biologically inert stereoisomer of the proteinogenic L-Arginine, D-Arginine has emerged from relative obscurity to become a molecule of significant interest in various physiological and pathological processes. While the central role of L-Arginine in the nitric oxide synthase (NOS) pathway and other metabolic functions is well-established, early and contemporary research has begun to unveil unique and important functions for its D-enantiomer. The initial discovery of D-amino acids in mammals, once thought to be absent, has paved the way for investigating their distinct biological roles.[1][2][3] This technical guide provides an in-depth overview of the discovery, initial characterization, and currently understood functions of this compound, with a focus on its neuroprotective and antimicrobial properties.
Discovery and Initial Characterization
The presence of D-amino acids in living organisms was first reported in insects and mollusks in the 1950s.[2] For a long time, it was believed that D-amino acids were not present in mammals.[4] However, with advancements in analytical techniques, significant amounts of free D-amino acids, such as D-serine and D-aspartate, were identified in mammalian tissues, particularly in the nervous and endocrine systems.[1][4] The first discovery of a free D-amino acid in mammals was D-aspartate in 1986.[1] While much of the early focus was on D-serine and D-aspartate as neurotransmitters, the biological activities of other D-amino acids, including this compound, began to be explored.
Initially, this compound was often used in research as a negative control in studies focused on the L-Arginine/nitric oxide pathway, under the assumption that it was biologically inactive. However, reports began to emerge suggesting that this compound itself possessed pharmacological activity.[5] These early investigations laid the groundwork for a more detailed characterization of its specific functions.
Neuroprotective Functions of this compound
A significant body of research has focused on the neuroprotective effects of this compound, particularly in the context of glucocorticoid-induced neurotoxicity.
Counteracting Glucocorticoid-Induced Neurotoxicity
Elevated levels of glucocorticoids (GCs), often associated with chronic stress, can lead to neurotoxic effects in the central nervous system (CNS), particularly in the hippocampus.[6][7][8] This neurotoxicity is linked to an increase in reactive oxygen species (ROS) production, largely stemming from the nitric oxide (NO) pathway.[6][7][8] this compound has been shown to protect against these detrimental effects.[6][7][8] A key advantage of this compound is that it does not appear to interfere with the peripheral immunosuppressive and anti-inflammatory effects of glucocorticoids, making it a potentially targeted therapeutic agent for CNS protection.[6][7][8]
Signaling Pathway: Glucocorticoid-Induced Neurotoxicity and this compound's Protective Role
Caption: Glucocorticoid-induced neurotoxicity pathway and the protective role of this compound.
Non-Enzymatic Nitric Oxide Production
While L-Arginine is the well-known substrate for nitric oxide synthase (NOS) enzymes, research has uncovered a novel non-enzymatic pathway for NO synthesis involving the reaction of hydrogen peroxide with either D- or L-Arginine.[1][9][10] This discovery is significant as it suggests an alternative mechanism for NO generation that is independent of the tightly regulated NOS enzymes.
Experimental Workflow: Non-Enzymatic NO Production
Caption: Workflow for detecting non-enzymatic nitric oxide production from this compound.
Antimicrobial Functions of this compound
This compound and peptides containing this compound have demonstrated notable antimicrobial activity against a range of bacteria.
Antibacterial Activity and Minimum Inhibitory Concentrations (MIC)
Studies have shown that this compound itself, as well as peptides incorporating this compound, can inhibit the growth of various pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.
| Compound | Organism | MIC (µg/mL) | Reference |
| Vancomycin-Arginine (V-r) | Escherichia coli (various strains) | 8 - 16 | [11] |
| Poly-L-Arginine (PLA) | Escherichia coli O157:H7 | 7.8 - 15.6 | [12] |
| Poly-L-Arginine (PLA) | Staphylococcus aureus | 3.9 - >62.5 | [12] |
| D-(RLARLAR)2 (peptide) | Escherichia coli | 1 µM | [7] |
It is important to note that the antimicrobial efficacy of arginine-containing compounds can be influenced by factors such as pH and the presence of other substances.[12] Furthermore, arginine has been shown to enhance the susceptibility of Pseudomonas aeruginosa biofilms to certain antibiotics under anaerobic conditions.[13][14]
Experimental Protocols
Assessment of Neuroprotection against Glucocorticoid-Induced Toxicity
Objective: To determine the protective effect of this compound on neuronal viability in the presence of a glucocorticoid like dexamethasone or corticosterone.
Materials:
-
Primary hippocampal neuron cultures
-
Neurobasal medium supplemented with B27
-
This compound solution
-
Dexamethasone or Corticosterone solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) assay kit
-
96-well culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Protocol:
-
Seed primary hippocampal neurons in 96-well plates at a desired density and culture for 7-10 days to allow for maturation.
-
Prepare stock solutions of this compound and the glucocorticoid in appropriate solvents.
-
Pre-treat the neuronal cultures with varying concentrations of this compound for a specified period (e.g., 1 hour).
-
Introduce the glucocorticoid to the culture wells at a concentration known to induce neurotoxicity. Include control wells with no treatment, this compound alone, and glucocorticoid alone.
-
Incubate the plates for 24-48 hours in a CO₂ incubator.
-
Assess neuronal viability using either an MTT assay (measures metabolic activity) or an LDH assay (measures cell death by quantifying LDH release into the medium).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of neuronal viability relative to the untreated control.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound solution
-
Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol (Broth Microdilution Method):
-
Prepare a stock solution of this compound and perform serial two-fold dilutions in the wells of a 96-well plate containing MHB.
-
Prepare a bacterial inoculum adjusted to a standard concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculate each well (except for a sterility control well) with the bacterial suspension.
-
Include a positive control well (bacteria with no this compound) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity (bacterial growth). Alternatively, measure the optical density at 600 nm using a microplate reader.
Other Potential Functions and Future Directions
While neuroprotection and antimicrobial activity are the most characterized functions of this compound, ongoing research suggests other potential roles. For instance, this compound has been investigated for its effects on the central nervous system, showing both stimulant and depressant properties at different doses in animal models.[5] Its potential to scavenge toxic dicarbonyls is another area of interest.
The discovery that this compound can be a substrate for non-enzymatic NO production opens up new avenues for research into its physiological and pathological implications, particularly in conditions associated with oxidative stress where hydrogen peroxide levels may be elevated.
Future research should focus on elucidating the precise molecular mechanisms underlying this compound's neuroprotective effects, including its potential interactions with glucocorticoid receptors or downstream signaling molecules. Further investigation into its antimicrobial spectrum and mechanism of action is also warranted, which could lead to the development of novel therapeutic agents.
Conclusion
This compound, once considered biologically inert, is now recognized as a molecule with distinct and important physiological functions. Its neuroprotective properties against glucocorticoid-induced toxicity and its role in a non-enzymatic nitric oxide synthesis pathway highlight its potential as a therapeutic agent. Furthermore, its antimicrobial activities suggest its utility in combating bacterial infections. This technical guide provides a foundational understanding of this compound's known functions and the experimental approaches to their characterization, serving as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development. Further exploration of this compound's multifaceted roles will undoubtedly uncover new insights into its physiological significance and therapeutic potential.
References
- 1. Distinctive Roles of D-Amino Acids in the Homochiral World: Chirality of Amino Acids Modulates Mammalian Physiology and Pathology [jstage.jst.go.jp]
- 2. D-Amino acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Reactive Oxygen Species: Physiological and Physiopathological Effects on Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological fate and clinical implications of arginine metabolism in tissue healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound as a neuroprotective amino acid: promising outcomes for neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial peptides containing arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound action against neurotoxicity induced by glucocorticoids in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel nonenzymatic pathway for the generation of nitric oxide by the reaction of hydrogen peroxide and D- or L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Targeting of Escherichia coli with Vancomycin-Arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial activity of poly-l-arginine under different conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Arginine or Nitrate Enhances Antibiotic Susceptibility of Pseudomonas aeruginosa in Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Arginine or nitrate enhances antibiotic susceptibility of Pseudomonas aeruginosa in biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Arginine: A Comprehensive Technical Guide to its Chemical Properties and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Arginine, the non-proteinogenic enantiomer of the naturally occurring L-Arginine, is a molecule of significant interest in various fields of scientific research and pharmaceutical development. While L-Arginine's roles in biological systems are well-established, this compound presents unique properties and potential therapeutic applications stemming from its distinct stereochemistry. This technical guide provides an in-depth exploration of the chemical properties, stereochemistry, and relevant experimental methodologies for the study of this compound. All quantitative data is summarized in structured tables for ease of reference, and key experimental and logical workflows are visualized using Graphviz diagrams.
Chemical and Physical Properties
This compound is a chiral α-amino acid, possessing the same molecular formula and connectivity as L-Arginine but with a different spatial arrangement of its atoms. This difference in three-dimensional structure gives rise to its unique chemical and physical characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₆H₁₄N₄O₂ | [1] |
| Molecular Weight | 174.20 g/mol | [1] |
| Melting Point | 226 °C (decomposes) | [1][2] |
| Solubility in Water | Slightly soluble | [3] |
| Optical Rotation [α]D²⁰ | -27 ± 0.5° (c=8 in 6N HCl) | [1] |
| pKa₁ (α-carboxyl) | ~2.17 | [4][5] |
| pKa₂ (α-amino) | ~9.04 | [4][5] |
| pKa₃ (guanidinium side chain) | ~12.48 - 13.8 | [4][6][7] |
| Isoelectric Point (pI) | ~10.76 | [5] |
Stereochemistry
The defining characteristic of this compound is its stereochemistry. As an enantiomer of L-Arginine, it is a non-superimposable mirror image. The "D" designation refers to the configuration of the chiral center at the α-carbon, which is in the (R) configuration according to the Cahn-Ingold-Prelog priority rules. In contrast, the naturally occurring L-Arginine has the (S) configuration at its α-carbon.[8] This stereochemical difference is fundamental to its biological activity, as enzymes and receptors in biological systems are typically stereospecific, often recognizing only the L-enantiomer.
The diagram below illustrates the stereochemical relationship between this compound and L-Arginine.
Experimental Protocols
Determination of Enantiomeric Purity by HPLC
A crucial aspect of working with this compound is to ensure its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for this purpose.[9]
Methodology:
-
Column: A teicoplanin-based macrocyclic antibiotic chiral stationary phase, such as a Chirobiotic T column, is effective for the separation of arginine enantiomers.[9][10]
-
Mobile Phase: A reversed-phase mobile phase is typically used. An example composition is a mixture of methanol and a buffer, such as 50 mM sodium dihydrogen phosphate, with the pH adjusted to around 4.6. The ratio of methanol to buffer (e.g., 2:8, v/v) should be optimized for the specific column and system.[9][10]
-
Flow Rate: A flow rate of approximately 1.0 mL/min is generally suitable.[9]
-
Detection: UV detection at 214 nm is appropriate for monitoring the elution of the amino acids.[9][10]
-
Sample Preparation:
-
Prepare a standard solution of this compound and L-Arginine of known concentrations in the mobile phase.
-
Dissolve the sample to be analyzed in the mobile phase to a known concentration.
-
Filter all solutions through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the standard solution to determine the retention times for this compound and L-Arginine.
-
Inject the sample solution and integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric purity by comparing the peak area of this compound to the total peak area of both enantiomers.
-
The following diagram outlines the general workflow for this experimental protocol.
Synthesis of this compound by Optical Resolution
This compound can be prepared from a racemic mixture of DL-Arginine through optical resolution. This process involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated based on differences in their physical properties, such as solubility.
Methodology:
-
Diastereomeric Salt Formation:
-
Fractional Crystallization:
-
Slowly cool the solution to allow for the selective precipitation of one of the diastereomeric salts (e.g., the this compound-D-3-bromocamphor-8-sulfonate salt). The choice of solvent and cooling rate is critical for achieving good separation.
-
Collect the precipitated salt by filtration.
-
-
Liberation of this compound:
-
Dissolve the isolated diastereomeric salt in water.
-
Pass the solution through an ion-exchange resin to remove the chiral resolving agent and isolate the this compound.
-
Elute the this compound from the resin, for example, with an aqueous ammonia solution.
-
-
Purification and Analysis:
-
Concentrate the eluate to obtain solid this compound.
-
Recrystallize the product from a suitable solvent to improve purity.
-
Analyze the final product for enantiomeric purity using the HPLC method described above.
-
The logical flow of this synthesis process is depicted in the following diagram.
Biological Roles and Signaling Pathways
While L-Arginine is a substrate for nitric oxide synthase (NOS) and plays a crucial role in the urea cycle and other metabolic pathways, this compound is generally considered to be biologically inactive in these roles.[12] However, it can act as a competitive inhibitor of some enzymes that utilize L-Arginine.
Inhibition of Nitric Oxide Synthase (NOS)
This compound can act as a competitive inhibitor of nitric oxide synthase (NOS) enzymes.[13] NOS catalyzes the production of nitric oxide (NO), a critical signaling molecule, from L-Arginine. By competing with L-Arginine for the active site of NOS, this compound can reduce the production of NO. This inhibitory effect is a key area of research for potential therapeutic applications where modulation of NO levels is desired.
Interaction with the mTOR Signaling Pathway
The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. L-Arginine is known to activate the mTORC1 complex. The sensing of arginine by the mTORC1 pathway involves the CASTOR1 protein.[11] In the absence of arginine, CASTOR1 binds to and inhibits GATOR2, which in turn keeps mTORC1 inactive. When L-arginine is present, it binds to CASTOR1, causing its dissociation from GATOR2 and leading to the activation of mTORC1. While the direct role of this compound in this pathway is less clear, its structural similarity to L-Arginine suggests potential for interaction, possibly as an antagonist, although this is an area of ongoing research.
The following diagram illustrates the L-Arginine-mediated activation of the mTORC1 pathway.
Conclusion
This compound, with its unique stereochemistry, presents a fascinating subject for chemical and pharmacological research. Its distinct properties compared to its natural enantiomer, L-Arginine, open up possibilities for its use as a research tool and potentially as a therapeutic agent. A thorough understanding of its chemical properties, coupled with robust analytical and synthetic methodologies, is essential for advancing our knowledge and application of this intriguing molecule. This guide provides a foundational resource for professionals engaged in the study and development of this compound and its derivatives.
References
- 1. Arginine-based inhibitors of nitric oxide synthase: Therapeutic potential and challenges [sfera.unife.it]
- 2. Arginine Regulates TOR Signaling Pathway through SLC38A9 in Abalone Haliotis discus hannai - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN108093635B - Process for preparing this compound - Google Patents [patents.google.com]
- 5. Prolonged deprivation of arginine or leucine induces PI3K/Akt-dependent reactivation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endogenous nitric oxide synthase inhibitors in the biology of disease: markers, mediators and regulators? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Scientists identify sensor that modulates key metabolic pathway | Whitehead Institute [wi.mit.edu]
- 12. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
D-Arginine: A Potential Biomarker in Neurological and Renal Disease States
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The stereospecificity of biological systems has long focused research on L-amino acids. However, the presence and functional significance of their D-enantiomers are increasingly being recognized. D-Arginine, a naturally occurring stereoisomer of L-Arginine, is emerging as a potential biomarker in various pathological conditions, particularly in neurological and renal diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's role as a biomarker, detailing its metabolic pathways, proposed mechanisms of action, and analytical methodologies for its detection.
Data Presentation: this compound and Related Metabolites in Disease
While direct quantitative data for this compound in many disease states is still emerging, alterations in the broader arginine metabolic pathway are well-documented. The following tables summarize key findings regarding L-Arginine and related metabolites, which provide a crucial context for understanding the potential role of this compound.
| Disease State | Analyte | Patient Group (Concentration) | Healthy Controls (Concentration) | Fold Change/Percentage Change | Reference |
| Alzheimer's Disease (Early-Stage) | L-Arginine (nmol/mL) | 74.87 ± 4.34 | 82.73 ± 3.58 | Not Significant | [1][2][3] |
| L-Citrulline (nmol/mL) | 61.30 ± 4.04 | 26.77 ± 2.21 | ~2.29-fold increase | [1][2][3] | |
| L-Ornithine (nmol/mL) | 90.06 ± 8.75 | 65.30 ± 5.55 | ~1.38-fold increase | [1][2][3] | |
| Global Arginine Bioavailability Ratio (GABR) | Lowered by 47.8% | - | - | [1][3][4] | |
| Schizophrenia (First-Episode) | L-Arginine | Altered levels reported | - | - | [5][6] |
| Arginase | Lower in BD group | Higher in controls | - | [7] | |
| Agmatinase | Significantly lower in BD and Schizophrenia | Higher in controls | - | [7] | |
| Chronic Kidney Disease (CKD) | L-Arginine | Normal to low | Normal | - | [8][9] |
| Asymmetric Dimethylarginine (ADMA) | Significantly high | Lower in controls | - | [8] | |
| L-Arginine/ADMA Ratio | Lower | Higher in controls | - | [8] |
Note: Data for this compound is sparse and requires further investigation. The presented data for related metabolites suggests a dysregulation of arginine metabolism in these disease states, highlighting the need for specific this compound quantification.
Signaling Pathways and Metabolic Routes
This compound's biological effects are primarily understood through its metabolism by D-amino acid oxidase (DAAO) and its potential interactions with pathways influenced by its L-enantiomer, such as nitric oxide (NO) synthesis and NMDA receptor signaling.
This compound Metabolism via D-Amino Acid Oxidase (DAAO)
This compound is a substrate for the FAD-dependent enzyme D-amino acid oxidase (DAAO), which is found in various tissues, including the brain and kidneys. DAAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing ammonia and hydrogen peroxide in the process.
References
- 1. Altered Plasma Global Arginine Bioavailability Ratio in Early-stage Alzheimer’s Disease [openbiomarkerjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. openbiomarkerjournal.com [openbiomarkerjournal.com]
- 4. Arginine Deprivation and Immune Suppression in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alterations in l-arginine metabolism in first-episode schizophrenia patients: Further evidence for early metabolic dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of antipsychotics on amino acid levels in patients with first-episode schizophrenia: A prospective study | European Journal of Psychiatry [elsevier.es]
- 7. Evaluation of serum arginine metabolic pathway markers in patients with bipolar disorder and schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arginine, arginine analogs and nitric oxide production in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arginine, citrulline, and nitric oxide metabolism in end-stage renal disease patients - PMC [pmc.ncbi.nlm.nih.gov]
Intracellular Transport Mechanisms for D-Arginine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-arginine, the D-enantiomer of the semi-essential amino acid L-arginine, has garnered increasing interest in biomedical research. While L-arginine's roles as a substrate for nitric oxide synthase (NOS), arginase, and other enzymes are well-established, the biological significance and cellular transport mechanisms of this compound are less understood. This technical guide provides a comprehensive overview of the current knowledge on the intracellular transport of this compound, focusing on the transporters involved, their kinetic properties, and the experimental methodologies used for their characterization. This document is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential and cellular interactions of this compound.
While this compound is generally a poor substrate for the primary cationic amino acid transporters (CATs) that facilitate L-arginine uptake, it is not entirely excluded from cellular entry and can significantly interact with these transport systems.[1][2] Understanding these interactions is crucial for elucidating the pharmacological effects of this compound and for designing novel therapeutic strategies.
Core Transport Mechanisms
The intracellular transport of this compound is primarily mediated by a limited number of transporters and is often characterized by its competitive interaction with L-arginine transport.
Cationic Amino Acid Transporters (CATs)
The CAT family (SLC7A1-4) represents the main route for L-arginine entry into most cells.[3] this compound is generally not transported by these carriers but acts as a competitive inhibitor.[2] This inhibition is particularly relevant for CAT-1 and CAT-2A. The interaction is voltage-dependent, indicating that this compound binds to the transporter's binding site within the membrane's electric field.[2] This competitive inhibition can be leveraged experimentally to probe the function of CAT transporters and to modulate intracellular L-arginine availability and subsequent nitric oxide production.[4]
Mitochondrial Ornithine Transporter 2 (ORNT2)
A key transporter capable of mediating the intracellular translocation of this compound is the mitochondrial ornithine transporter 2 (ORNT2), also known as SLC25A2.[5][6] Unlike the plasma membrane CATs, ORNT2 is located in the inner mitochondrial membrane and exhibits a broader substrate specificity.[5][6] It has been shown to transport the D-isomers of ornithine, lysine, and arginine.[5][6] This transport occurs via both exchange (antiport) and unidirectional (uniport) mechanisms.[5] The ability of ORNT2 to transport this compound suggests a potential role for this amino acid in mitochondrial metabolism, although the precise physiological implications remain to be fully elucidated.
Quantitative Data on this compound Transport and Interaction
Quantitative kinetic data for this compound transport are sparse due to its low affinity and/or transport rate by most carriers. The available data primarily describe its inhibitory effects on L-arginine transport.
| Transporter | Substrate/Inhibitor | Parameter | Value | Cell/System Type | Reference |
| CAT-2A | This compound (inhibitor) | Competitive Inhibition | Voltage-dependent increase in L-arginine K0.5 | Cardiac Myocytes | [2] |
| ORNT2 | This compound (substrate) | Transport | Transport of D-isomers confirmed | Reconstituted Liposomes | [5][6] |
| ORNT2 | L-Arginine (substrate) | Km | ~710 µM | Reconstituted Liposomes | [5] |
Signaling Pathways and Regulation
The regulation of this compound transport is intrinsically linked to the expression and activity of the transporters it interacts with, primarily ORNT2. While direct signaling pathways that specifically regulate this compound transport have not been extensively characterized, the administration of this compound can indirectly influence cellular signaling. By competing with L-arginine for transport, this compound can modulate intracellular L-arginine concentrations, thereby affecting L-arginine-dependent signaling pathways such as the mTOR, AMPK, and SIRT1-AKT-Nrf2 pathways.[1][7][8]
The expression of transporters that interact with this compound, such as the CAT family, is known to be regulated by various stimuli including inflammatory mediators like lipopolysaccharide (LPS) and growth factors.[3] For instance, LPS has been shown to increase the expression of CAT-1.[5] While this regulation is primarily studied in the context of L-arginine, it would consequently alter the cellular machinery with which this compound interacts.
Experimental Protocols
Characterizing the intracellular transport of this compound involves a combination of techniques to measure substrate uptake, transporter expression, and inhibitory kinetics.
Radiolabeled this compound Uptake Assay
This is a direct method to quantify the cellular uptake of this compound.
Objective: To measure the rate of this compound transport into cells.
Materials:
-
Cultured cells (e.g., cell lines overexpressing a specific transporter, or primary cells)
-
Radiolabeled this compound (e.g., [3H]this compound or [14C]this compound)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a sodium-free buffer for distinguishing transport systems)
-
Unlabeled this compound and other amino acids (for competition assays)
-
Scintillation fluid and vials
-
Scintillation counter
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Culture: Plate cells in multi-well plates and grow to a desired confluency.
-
Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer.
-
Initiation of Uptake: Add the uptake buffer containing a known concentration of radiolabeled this compound and, for competition experiments, any unlabeled inhibitors.
-
Incubation: Incubate the cells at a controlled temperature (e.g., 37°C) for a specific time course (e.g., 1, 5, 15, 30 minutes). Initial rates are typically measured within the linear phase of uptake.
-
Termination of Uptake: Rapidly terminate the transport by aspirating the uptake solution and washing the cells three times with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes.
-
Quantification: Transfer a portion of the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter. Use another portion of the lysate to determine the total protein concentration.
-
Data Analysis: Express the uptake as nmol or pmol of this compound per mg of protein per minute. Kinetic parameters (Km and Vmax) can be determined by measuring uptake at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
Western Blotting for Transporter Expression
This method is used to quantify the protein levels of specific amino acid transporters.
Objective: To determine the abundance of transporters like ORNT2 or CATs in cell or tissue lysates.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the transporter of interest (e.g., anti-ORNT2, anti-CAT1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues and determine the protein concentration.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Real-Time PCR for Transporter mRNA Expression
This technique is used to measure the gene expression levels of transporters.
Objective: To quantify the mRNA levels of transporter genes.
Materials:
-
RNA extraction kit
-
Reverse transcriptase kit for cDNA synthesis
-
Real-time PCR system
-
SYBR Green or TaqMan probes
-
Primers specific for the transporter genes and a housekeeping gene
Procedure:
-
RNA Extraction: Isolate total RNA from cells or tissues.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
Real-Time PCR: Perform real-time PCR using the cDNA as a template with specific primers for the target transporter and a reference gene.
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalized to the housekeeping gene.
Visualizations
The following diagrams illustrate key concepts in this compound transport.
Conclusion
The intracellular transport of this compound is a nuanced process characterized by limited direct transport and significant interaction with L-arginine transport pathways. While the plasma membrane largely restricts this compound entry via the primary cationic amino acid transporters, the mitochondrial transporter ORNT2 provides a pathway for its entry into this critical organelle. The primary interaction of this compound at the cellular level appears to be the competitive inhibition of L-arginine uptake by CATs, which has important implications for L-arginine-dependent processes like nitric oxide synthesis.
Further research is needed to fully elucidate the kinetic parameters of this compound transport by ORNT2 and to explore the potential downstream metabolic and signaling consequences of mitochondrial this compound accumulation. A deeper understanding of these mechanisms will be pivotal for the rational design and development of this compound-based therapeutics and for clarifying its role in cellular physiology and pathology. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers to further investigate the intriguing biology of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. [graphviz-interest] dot as daemon [graphviz-interest.research.att.narkive.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. l-Arginine Alleviates LPS-Induced Oxidative Stress and Apoptosis via Activating SIRT1-AKT-Nrf2 and SIRT1-FOXO3a Signaling Pathways in C2C12 Myotube Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-Arginine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of D-Arginine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Arginine, the D-enantiomer of the semi-essential amino acid L-Arginine, has historically been considered biologically inert. However, emerging research suggests distinct metabolic pathways and potential physiological roles for this compound. Understanding its pharmacokinetics and bioavailability is crucial for evaluating its therapeutic potential and safety profile. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a comparative analysis to its more extensively studied L-isomer. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biochemical pathways to serve as a foundational resource for researchers in pharmacology and drug development.
Introduction
While L-Arginine is well-recognized for its critical role in the urea cycle, nitric oxide synthesis, and protein metabolism, the biological significance of this compound is less understood. The primary metabolic route for D-amino acids in mammals is through the action of D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes their oxidative deamination. Recent studies have begun to explore the in vivo disposition of this compound, revealing unique pharmacokinetic characteristics that differ significantly from L-Arginine. This guide aims to consolidate the available scientific data to provide a detailed understanding of this compound's journey through the body.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound is characterized by its absorption after oral administration, subsequent distribution to various tissues, metabolism primarily by D-amino acid oxidase, and eventual excretion. The available data, primarily from preclinical studies, suggests a different metabolic fate and tissue distribution compared to L-Arginine.
Absorption
While it is generally believed that D-amino acids are absorbed to a lesser extent than their L-counterparts, studies on this compound present a more nuanced picture. Following oral administration in mice, this compound is readily absorbed, leading to a significant increase in its plasma concentration.[1] One study noted that although the absorption of several D-amino acids is inferior to that of their corresponding L-amino acids, the plasma concentration of this compound was about twice that of L-Arginine after oral administration of the same dose in ICR mice.[1] This suggests that while the rate of absorption might differ, the systemic exposure to this compound can be substantial.
Bioavailability
Direct bioavailability data for this compound in humans is currently unavailable in the scientific literature. For L-Arginine, oral bioavailability has been reported to be variable, with estimates around 20% in some studies and approximately 68-70% in others.[2][3][4] This variability in L-Arginine bioavailability is attributed to extensive first-pass metabolism in the gut and liver by the enzyme arginase.[1] Given that this compound is not a substrate for arginase, it may bypass this extensive first-pass metabolism, potentially leading to a higher oral bioavailability compared to L-Arginine. However, this hypothesis requires confirmation through dedicated clinical studies.
Distribution
Preclinical studies indicate that orally administered this compound distributes to various tissues, including the brain, liver, and milk.[1] Notably, a study in ICR mice demonstrated that this compound achieves higher concentrations in the brain (cerebral cortex and hypothalamus) and milk compared to L-Arginine after oral administration.[1][5] This suggests that this compound may utilize different transport mechanisms across biological barriers like the blood-brain barrier.[1] While L-Arginine transport across the blood-brain barrier is mediated by cationic amino acid transporters (CATs), the specific transporters for this compound have not been fully elucidated.[6][7]
Metabolism
The primary metabolic pathway for this compound in mammals is oxidative deamination catalyzed by D-amino acid oxidase (DAAO), an enzyme predominantly found in the peroxisomes of the liver and kidney.[8][9] DAAO converts this compound into α-keto-δ-guanidinovaleric acid, ammonia, and hydrogen peroxide. The activity of DAAO towards basic amino acids like this compound is reported to be low.[1] This slower metabolism may contribute to the sustained plasma concentrations of this compound observed in preclinical studies.[1] In contrast, L-Arginine is metabolized through multiple pathways, including the urea cycle via arginase and nitric oxide synthesis via nitric oxide synthase (NOS).[1]
Excretion
The renal handling of this compound has not been extensively studied. For L-Arginine, the kidneys play a major role in its reabsorption from the glomerular filtrate.[10] It is plausible that this compound is also filtered by the glomerulus, with a portion being reabsorbed and the remainder excreted in the urine. However, the specific transporters involved and the efficiency of its renal clearance are yet to be determined.
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative data on the pharmacokinetics of this compound and L-Arginine from a comparative study in ICR mice. It is important to note that these data are from a preclinical model and may not be directly extrapolated to humans.
Table 1: Plasma Concentrations of this compound and L-Arginine After Oral Administration in ICR Mice (2 g/kg)
| Time (minutes) | This compound (nmol/mL) | L-Arginine (nmol/mL) |
| 0 | Undetectable | ~150 |
| 30 | ~1000 | ~360 |
| 60 | ~1000 | ~250 |
| 90 | ~1000 | ~200 |
Data extracted from Koga et al., 2020.[1]
Table 2: Tissue Distribution of this compound and L-Arginine 60 Minutes After Oral Administration in ICR Mice (2 g/kg)
| Tissue | This compound Concentration | L-Arginine Concentration |
| Plasma | >1000 nmol/mL | ~250 nmol/mL |
| Cerebral Cortex | ~70 pmol/mg wet tissue | ~50 pmol/mg wet tissue |
| Hypothalamus | ~80 pmol/mg wet tissue | ~60 pmol/mg wet tissue |
| Liver | ~719 pmol/mg wet tissue | Undetectable |
| Milk | ~63 nmol/mL | ~100 nmol/mL (no significant increase from baseline) |
Data extracted from Koga et al., 2020.[1]
Experimental Protocols
This section details the methodology used for the quantification of D- and L-Arginine in biological samples as described in a key preclinical study.
Quantification of D- and L-Arginine in Plasma, Brain, and Milk
Principle: This method utilizes Ultra-Performance Liquid Chromatography (UPLC) with fluorescence detection after pre-column derivatization with a chiral reagent to separate and quantify the D- and L-enantiomers of Arginine.
Sample Preparation:
-
Plasma: Plasma samples are deproteinized by adding an equal volume of 10% trichloroacetic acid, followed by centrifugation. The supernatant is collected for derivatization.
-
Brain Tissue: Brain tissue is homogenized in a suitable buffer and deproteinized with trichloroacetic acid. The resulting supernatant is used for analysis.
-
Milk: Milk samples are similarly treated with trichloroacetic acid to precipitate proteins, and the clear supernatant is collected.
Derivatization:
-
An aliquot of the prepared supernatant is mixed with a borate buffer to adjust the pH.
-
The derivatizing reagent, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), is added, and the mixture is incubated to allow the reaction to complete. This reaction forms fluorescent derivatives of the amino acids.
UPLC Analysis:
-
An aliquot of the derivatized sample is injected into a UPLC system equipped with a chiral column.
-
The enantiomers are separated using a gradient elution with a mobile phase consisting of sodium acetate buffer and methanol.
-
Detection is performed using a fluorescence detector with excitation and emission wavelengths set at 350 nm and 450 nm, respectively.
-
Quantification is achieved by comparing the peak areas of the samples to those of known standards of D- and L-Arginine.[1]
Signaling Pathways and Metabolic Fate
The primary metabolic pathway for this compound involves its conversion by D-amino acid oxidase (DAAO). The following diagram illustrates this pathway.
Caption: Metabolic pathway of this compound via D-amino acid oxidase (DAAO).
While this compound itself is not known to directly participate in major signaling pathways in the same manner as L-Arginine (e.g., nitric oxide signaling), its metabolism by DAAO can have downstream effects. The production of hydrogen peroxide, a reactive oxygen species, can influence cellular redox signaling. Furthermore, some studies suggest that this compound may have neuroprotective effects, although the precise mechanisms are still under investigation.[1]
Comparative Pharmacokinetics: this compound vs. L-Arginine
The pharmacokinetic profiles of D- and L-Arginine exhibit key differences:
-
First-Pass Metabolism: L-Arginine undergoes extensive first-pass metabolism by arginase in the gut and liver, which can significantly reduce its oral bioavailability. This compound is not a substrate for arginase and thus may have a higher bioavailability.[1]
-
Metabolic Pathways: L-Arginine is a substrate for multiple enzymes including nitric oxide synthase and arginase, leading to the production of critical signaling molecules and metabolic intermediates. This compound's metabolism is primarily catabolic, mediated by DAAO.
-
Tissue Distribution: Preclinical data suggests that this compound may achieve higher concentrations in certain tissues, such as the brain, compared to L-Arginine, indicating potential differences in transport mechanisms.[1]
-
Plasma Half-Life: The slower metabolism of this compound by DAAO may result in a longer plasma half-life compared to L-Arginine, which is rapidly metabolized.[1]
Conclusion and Future Directions
The current body of research, though limited, indicates that this compound possesses a distinct pharmacokinetic profile compared to its L-enantiomer. Its apparent resistance to first-pass metabolism by arginase and unique tissue distribution patterns, particularly its accumulation in the brain, warrant further investigation for potential therapeutic applications. However, a significant knowledge gap exists, particularly concerning human pharmacokinetic data, specific transport mechanisms, and a comprehensive understanding of its pharmacological and toxicological effects.
Future research should focus on:
-
Conducting well-designed clinical trials to determine the oral bioavailability, pharmacokinetics, and safety of this compound in humans.
-
Identifying and characterizing the specific transporters responsible for the absorption and distribution of this compound, especially across the blood-brain barrier.
-
Elucidating the downstream signaling effects of this compound metabolism, particularly the role of DAAO-generated hydrogen peroxide.
-
Investigating the potential therapeutic applications of this compound in conditions where its unique pharmacokinetic properties and metabolic fate may be advantageous.
This technical guide serves as a summary of the current understanding of this compound pharmacokinetics and bioavailability. As research in this area progresses, a more complete picture will emerge, potentially unlocking new therapeutic avenues for this once-overlooked molecule.
References
- 1. Orally administrated this compound exhibits higher enrichment in the brain and milk than L-arginine in ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of intravenous and oral L-arginine in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of intravenous and oral l-arginine in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-arginine-induced vasodilation in healthy humans: pharmacokinetic–pharmacodynamic relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orally administrated this compound exhibits higher enrichment in the brain and milk than L-arginine in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The transporter and permeability interactions of asymmetric dimethylarginine (ADMA) and L-arginine with the human blood–brain barrier in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developmental changes of l-arginine transport at the blood-brain barrier in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PathWhiz [pathbank.org]
- 9. scispace.com [scispace.com]
- 10. Renal arginine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for Quantifying D-Arginine in Brain Tissue Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-arginine is the D-enantiomer of the semi-essential amino acid L-arginine. While L-arginine's roles in the central nervous system are well-established, particularly as a substrate for nitric oxide synthase (NOS) and arginase, the physiological significance of this compound is less understood. Recent studies have begun to explore the potential neuroactive and neuroprotective effects of D-amino acids, prompting the need for sensitive and specific analytical methods to quantify their presence in biological tissues. This application note provides a detailed protocol for the quantification of this compound in brain tissue samples using high-performance liquid chromatography (HPLC) with a chiral stationary phase, along with an overview of sample preparation and relevant metabolic pathways.
Experimental Protocols
Brain Tissue Sample Preparation
This protocol is adapted from established methods for amino acid extraction from brain tissue for HPLC analysis.
Materials:
-
Brain tissue samples
-
Ice-cold 0.1 M perchloric acid (PCA)
-
Microfuge tubes
-
Probe sonicator or tissue homogenizer
-
Refrigerated centrifuge
-
0.45 µm PVDF microcentrifuge filter tubes
Procedure:
-
Rapidly dissect brain tissue in a cold environment and immediately freeze in microfuge tubes on dry ice. Samples can be stored at -80°C until use.
-
For frozen samples, add approximately 10 volumes of ice-cold 0.1 M perchloric acid to the frozen tissue (e.g., for a 100 mg tissue sample, add 1 mL of 0.1 M PCA).
-
Immediately homogenize the sample using a probe sonicator (e.g., 10 seconds on setting 3 with a 30% duty cycle) or a tissue homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout this process to prevent degradation.
-
Centrifuge the homogenate at 10,000 × g for 10 minutes at 4°C to precipitate proteins.
-
Carefully collect the supernatant into a new, pre-chilled microfuge tube, avoiding the protein pellet.
-
Filter the supernatant through a 0.45 µm PVDF microcentrifuge filter tube by centrifuging at 5,000 × g for 5 minutes at 4°C.
-
The resulting filtrate is ready for HPLC analysis.
Chiral HPLC Method for this compound Quantification
This method utilizes a chiral stationary phase for the enantioselective separation of D- and L-arginine.
Instrumentation and Columns:
-
HPLC system with UV detector
-
Chiral Stationary Phase Column: Teicoplanin macrocyclic antibiotic-based column (e.g., Chirobiotic T), 25 cm x 4.6 mm I.D.[1]
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | Methanol:50 mM Sodium Dihydrogen Phosphate Buffer, pH 4.6 (2:8, v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | Ambient |
| Detection Wavelength | 214 nm[2] |
| Injection Volume | 20 µL |
Calibration:
Prepare calibration standards of this compound in 0.1 M PCA at a concentration range relevant to the expected sample concentrations. A blank sample (0.1 M PCA) should also be run to establish the baseline.
Data Presentation
The following table summarizes quantitative data for this compound in the cerebral cortex of ICR mice following oral administration. It is important to note that in this particular study, this compound was not detectable in the brain tissue of control mice.[3][4]
| Time Post-Administration (min) | This compound Concentration (pmol/mg wet tissue) |
| 30 | ~50 |
| 60 | ~75 |
| 90 | ~94 |
Data extracted from a study involving oral administration of this compound to ICR mice. Endogenous levels in control mice were below the limit of detection.[3]
For comparison, the table below shows the concentration of the endogenous enantiomer, L-arginine, in the parahippocampal region of a mouse model of Alzheimer's disease (APPswe/PS1ΔE9) and wild-type (WT) mice at 13 months of age.
| Genotype | L-Arginine Concentration (nmol/g tissue) |
| Wild-Type (WT) | ~100 |
| APPswe/PS1ΔE9 (Tg) | ~121 |
Data adapted from a study on L-arginine metabolism in a mouse model of Alzheimer's disease.[5]
Signaling Pathways and Experimental Workflows
L-Arginine Metabolic Pathways in the Brain
L-arginine is a substrate for several key enzymes in the brain, leading to the production of various bioactive molecules. The major pathways include the nitric oxide synthase (NOS) pathway, the arginase pathway, and the arginine decarboxylase (ADC) pathway.[6][7]
Caption: L-Arginine metabolic pathways in the brain.
This compound Metabolism Overview
The metabolism of this compound in the brain is not as well-defined as that of L-arginine. However, D-amino acids are generally metabolized by D-amino acid oxidase (DAO), an FAD-dependent enzyme that catalyzes oxidative deamination.
Caption: Proposed metabolic pathway of this compound in the brain.
Experimental Workflow for this compound Quantification
The following diagram illustrates the key steps in the quantification of this compound from brain tissue samples.
Caption: Experimental workflow for this compound quantification.
Conclusion
The protocol described in this application note provides a reliable method for the quantification of this compound in brain tissue samples. The use of a chiral stationary phase in HPLC is crucial for the accurate separation of D- and L-arginine enantiomers. Given that endogenous levels of this compound in the brain may be very low or undetectable, highly sensitive analytical techniques are required. Further studies are warranted to fully elucidate the physiological and pathological roles of this compound in the central nervous system.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Orally administrated this compound exhibits higher enrichment in the brain and milk than L-arginine in ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orally administrated this compound exhibits higher enrichment in the brain and milk than L-arginine in ICR mice | CiNii Research [cir.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. Figure 3, [Arginine metabolic pathways and their...]. - Alzheimer’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
HPLC-Based Enantioselective Separation of D- and L-Arginine: An Application Note and Protocol
Abstract
This document provides a detailed application note and experimental protocol for the enantioselective separation of D-Arginine and L-Arginine using High-Performance Liquid Chromatography (HPLC). The primary method detailed utilizes a chiral stationary phase (CSP) for the direct separation of the enantiomers without the need for derivatization, a technique often preferred for its simplicity and reduced risk of introducing impurities.[1] This guide is intended for researchers, scientists, and professionals in drug development who require accurate quantification of arginine enantiomers. The presence of D-amino acids, while less common than their L-counterparts, has significant implications in various physiological and pathological processes, making their accurate analysis crucial.[2]
Introduction
Arginine, a semi-essential amino acid, plays a critical role in numerous biological functions. While L-Arginine is the biologically active form, the presence and concentration of this compound can be indicative of specific metabolic pathways or the presence of certain microorganisms. Consequently, a robust and reliable analytical method to separate and quantify these enantiomers is essential. This application note focuses on a direct chiral HPLC method, which offers excellent selectivity and resolution for arginine enantiomers.
Data Presentation
The following tables summarize the quantitative data from established HPLC methods for the separation of D- and L-Arginine.
Table 1: Chromatographic Conditions and Performance Data
| Parameter | Method 1 | Method 2 |
| Column | Astec® CHIROBIOTIC® T | Chirobiotic T |
| Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol:50 mM Sodium Dihydrogen Phosphate Buffer (pH 4.6) (20:80, v/v)[3] | 20 mM Ammonium Acetate:Methanol (pH 4.1) (50:50, v/v)[4] |
| Flow Rate | 1.0 mL/min[3] | Not Specified |
| Detection | UV at 214 nm[3] | Not Specified |
| Temperature | 23 °C | Not Specified |
| L-Arginine Retention Time | 7.45 min[3] | Not Specified |
| This compound Retention Time | 8.73 min[3] | Not Specified |
| Resolution (Rs) | >1.5 | "Excellent separation"[4] |
| Limit of Quantification (LOQ) | 0.5 mg/mL[3] | Not Specified |
| Limit of Detection (LOD) | 0.25 mg/mL[3] | Not Specified |
Experimental Protocols
This section provides a detailed protocol for the enantioselective separation of D- and L-Arginine based on the direct chiral HPLC method.
Materials and Reagents
-
This compound reference standard
-
L-Arginine reference standard
-
Methanol (HPLC grade)
-
Sodium Dihydrogen Phosphate (analytical grade)
-
Ammonium Acetate (analytical grade)
-
Phosphoric Acid or Acetic Acid (for pH adjustment)
-
Water (HPLC grade or Milli-Q)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Astec® CHIROBIOTIC® T column (250 x 4.6 mm, 5 µm) or equivalent
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Protocol: Direct Chiral HPLC Separation
-
Mobile Phase Preparation (Method 1):
-
Prepare a 50 mM Sodium Dihydrogen Phosphate buffer by dissolving the appropriate amount of sodium dihydrogen phosphate in HPLC grade water.
-
Adjust the pH of the buffer to 4.6 using phosphoric acid.
-
Mix the buffer with methanol in a ratio of 80:20 (v/v).
-
Degas the mobile phase using a sonicator or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve this compound and L-Arginine reference standards in the mobile phase to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).
-
Prepare a mixed standard solution containing both D- and L-Arginine by diluting the stock solutions with the mobile phase to a final concentration within the linear range of the assay (e.g., 10 µg/mL).
-
-
Sample Preparation:
-
For bulk drug substances, dissolve the sample in the mobile phase to achieve a concentration within the calibrated range.
-
For biological matrices, a sample clean-up procedure such as protein precipitation followed by solid-phase extraction may be necessary.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the Astec® CHIROBIOTIC® T column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detector wavelength to 214 nm.[3]
-
Inject a defined volume (e.g., 10 µL) of the standard and sample solutions into the HPLC system.
-
Record the chromatograms and identify the peaks for D- and L-Arginine based on the retention times obtained from the standard solutions.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the D- and L-Arginine standards.
-
Determine the concentration of D- and L-Arginine in the samples by interpolating their peak areas from the calibration curve.
-
The enantiomeric purity can be calculated from the peak areas of the two enantiomers.
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical method.
References
Application Notes and Protocols for Utilizing D-Arginine as a Substrate in D-Amino Acid Oxidase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-amino acid oxidase (DAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, with the concomitant production of ammonia and hydrogen peroxide.[1][2] This enzyme exhibits broad substrate specificity, acting on a variety of D-amino acids, but shows significantly lower activity towards basic amino acids such as D-Arginine compared to neutral D-amino acids like D-Alanine.[1] The study of DAO activity with less-favored substrates like this compound is crucial for understanding the enzyme's active site architecture, for the development of novel enzyme inhibitors, and for engineering DAO variants with altered substrate specificities for biotechnological applications.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as a substrate in D-amino acid oxidase assays.
Principle of the Assay
The enzymatic activity of D-amino acid oxidase on this compound can be determined by monitoring the consumption of oxygen or the production of one of the reaction products: the α-keto acid, ammonia, or hydrogen peroxide. Due to the anticipated lower reaction rate with this compound, coupled-enzyme assays are often employed to amplify the signal for sensitive and accurate measurements. This document details a coupled-enzyme assay that measures the production of hydrogen peroxide. In this system, the hydrogen peroxide produced from the DAO-catalyzed oxidation of this compound is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a measurable change in absorbance.
Data Presentation: Kinetic Parameters of D-Amino Acid Oxidase
Quantitative kinetic data for this compound as a substrate for D-amino acid oxidase is not widely available in recent literature, reflecting its status as a relatively poor substrate. Historical studies have performed kinetic analysis on this reaction. For comparative purposes, the following table summarizes the apparent kinetic parameters for D-amino acid oxidase from various sources with different D-amino acid substrates. It is important to note that the activity of DAO with this compound is generally lower than with neutral D-amino acids. For instance, D-amino acid oxidase from Rhodotorula gracilis exhibits a 6-fold lower activity on the basic amino acid D-lysine compared to D-alanine.[1]
| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Human (hDAAO) | D-Serine | 1.8 - 8.7 | 5.2 - 12 | 1.4 x 10³ | [2][3] |
| Human (hDAAO) | D-Alanine | 1.3 | 5.2 | 4.0 x 10³ | [3] |
| Human (hDAAO) | D-Tyrosine | 0.4 | 22 | 5.5 x 10⁴ | [3] |
| Pig Kidney (pkDAAO) | D-Alanine | 1.7 | 7.3 | 4.3 x 10³ | [3] |
| Rhodotorula gracilis (RgDAAO) | D-Alanine | 1.0 | 81 | 8.1 x 10⁴ | [3] |
| Rhodotorula gracilis (RgDAAO) | D-Lysine | - | - | (6-fold lower activity than D-Alanine) | [1] |
| Rhodotorula gracilis (RgDAAO) | This compound | - | - | (Activity has been demonstrated) | [1] |
Note: Kinetic parameters can vary depending on the assay conditions (e.g., pH, temperature, oxygen concentration). The data presented here are apparent values determined at air saturation.
Experimental Protocols
Coupled Peroxidase Assay for DAO Activity with this compound
This protocol describes a sensitive method for determining DAO activity by measuring hydrogen peroxide production in a coupled reaction with horseradish peroxidase (HRP) and a chromogenic substrate, such as 4-aminoantipyrine (4-AAP) and phenol.[1][2]
Materials and Reagents:
-
D-Amino Acid Oxidase (from a suitable source, e.g., porcine kidney or recombinant)
-
This compound
-
Horseradish Peroxidase (HRP)
-
Phenol
-
4-Aminoantipyrine (4-AAP)
-
Sodium Pyrophosphate buffer (100 mM, pH 8.5)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 505 nm
-
96-well microplates or cuvettes
Reagent Preparation:
-
100 mM Sodium Pyrophosphate Buffer (pH 8.5): Prepare and adjust the pH to 8.5 at room temperature.
-
This compound Stock Solution (e.g., 1 M): Dissolve this compound in the pyrophosphate buffer. Prepare fresh working solutions of various concentrations by diluting the stock solution in the same buffer.
-
HRP Stock Solution (e.g., 250 U/mL): Dissolve HRP in pyrophosphate buffer. Store on ice.
-
Phenol Solution (200 mM): Prepare in pyrophosphate buffer.
-
4-AAP Solution (15 mM): Prepare fresh in water.
-
DAO Enzyme Solution: Prepare a suitable dilution of the DAO enzyme in cold pyrophosphate buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate.
Assay Procedure:
-
Prepare the Reaction Mixture: In each well of a 96-well microplate or in a cuvette, prepare a reaction mixture containing:
-
100 mM Sodium Pyrophosphate buffer (pH 8.5)
-
This compound (at various concentrations for kinetic studies, or a fixed saturating concentration for single-point assays)
-
2.5 U/mL HRP (final concentration)
-
2 mM Phenol (final concentration)
-
1.5 mM 4-AAP (final concentration)
-
-
Pre-incubation: Pre-incubate the reaction mixture at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add the DAO enzyme solution to the reaction mixture to initiate the reaction. The final volume should be consistent for all assays (e.g., 200 µL for a 96-well plate).
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 505 nm over time. Record data at regular intervals (e.g., every 30 seconds) for a period during which the reaction rate is linear.
-
Blank Control: Prepare a blank reaction that includes all components except the this compound substrate or the DAO enzyme to measure any background absorbance changes. Subtract the rate of the blank from the rate of the experimental reactions.
Data Analysis:
-
Calculate the rate of reaction (ΔAbs505/min) from the linear portion of the absorbance versus time plot.
-
Use the molar extinction coefficient of the quinoneimine dye product (6.58 mM⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of hydrogen peroxide production (µmol/min).[1]
-
To determine the kinetic parameters (Km and Vmax), plot the initial reaction rates against a range of this compound concentrations and fit the data to the Michaelis-Menten equation using non-linear regression software.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the D-amino acid oxidase assay using this compound.
Signaling Pathway and Detection Mechanism
Caption: Enzymatic reaction of DAO with this compound and the coupled detection pathway.
References
Application Notes and Protocols: D-Arginine as a Control Compound in L-Arginine Supplementation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
L-Arginine is a semi-essential amino acid that serves as the primary substrate for nitric oxide synthase (NOS) enzymes, which produce nitric oxide (NO).[1][2] Nitric oxide is a critical signaling molecule involved in various physiological processes, most notably vasodilation, and its dysregulation is implicated in cardiovascular diseases.[1][2][3] Consequently, L-Arginine supplementation is frequently investigated for its potential therapeutic benefits in conditions associated with endothelial dysfunction, such as hypertension and atherosclerosis. To rigorously evaluate the specific effects of L-Arginine, it is essential to employ appropriate control compounds in clinical and preclinical studies. D-Arginine, the stereoisomer of L-Arginine, is often utilized as a control due to its structural similarity but general metabolic inertness in the nitric oxide pathway. This document provides detailed application notes and protocols for the use of this compound as a control in L-Arginine supplementation studies.
Rationale for Using this compound as a Control
The fundamental justification for using this compound as a control lies in its stereochemical properties. The enzyme nitric oxide synthase (NOS) is stereospecific for L-Arginine and does not utilize this compound as a substrate for nitric oxide production. Therefore, this compound is not expected to elicit the NO-mediated physiological effects observed with L-Arginine supplementation. This allows researchers to distinguish the specific effects of L-Arginine on the NO pathway from non-specific effects, such as those related to amino acid load or osmolarity.
While generally considered metabolically inert in the NO pathway, some studies have explored other potential biological activities of this compound. For instance, one study in rats suggested that oral this compound administration might increase the protein expression of endothelial nitric oxide synthase (eNOS). However, the same study did not find a significant alteration in overall NOS activity. It is crucial to consider these nuances when interpreting results.
Data Presentation: Comparative Effects of L-Arginine and this compound
The following tables summarize quantitative data from studies comparing the effects of L-Arginine, this compound, and placebo on key cardiovascular parameters.
Table 1: Effects of Intra-arterial Infusion of L-Arginine vs. This compound on Forearm Blood Flow in Healthy Humans
| Treatment Group | Dose (mg/min) | Baseline Forearm Blood Flow (mL/min/100mL) | Post-infusion Forearm Blood Flow (mL/min/100mL) | Percentage Change |
| L-Arginine | 10 | 4.7 ± 0.6 | 4.9 ± 0.5 | +4.3% |
| 20 | 4.7 ± 0.6 | 5.7 ± 0.5 | +21.3% | |
| 40 | 4.7 ± 0.6 | 7.2 ± 0.8 | +53.2% | |
| 60 | 4.7 ± 0.6 | 8.2 ± 0.9 | +74.5% | |
| This compound | 10-60 | 4.5 ± 0.4 | No significant change | ~0% |
Data are presented as mean ± SEM. Data synthesized from a study directly comparing intra-arterial L-Arginine and this compound infusions.
Table 2: Effects of Oral L-Arginine Supplementation vs. Placebo on Cardiovascular Parameters in Humans
| Parameter | L-Arginine Group (Change from Baseline) | Placebo Group (Change from Baseline) | Study Population | Dosage and Duration |
| Systolic Blood Pressure (mmHg) | -5.6 | No significant change | Healthy males in resistance training | 5g/day for 6 months |
| Diastolic Blood Pressure (mmHg) | -4.5 | No significant change | Healthy males in resistance training | 5g/day for 6 months |
| Flow-Mediated Dilation (%) | +4.2 | +0.1 | Patients with essential hypertension | 6g single dose |
| Plasma L-Arginine (μmol/L) | +188 | No significant change | Healthy males | 6g single dose |
| Nitric Oxide Metabolites (NOx) (μmol/L) | No significant change | No significant change | Healthy males | 6g single dose |
Data are presented as mean change. These data are compiled from various studies where L-Arginine was compared to a placebo, as direct oral L-Arginine vs. This compound studies with these specific endpoints in humans are limited.
Experimental Protocols
Protocol 1: Assessment of Acute Vasodilator Response to Intra-arterial L-Arginine and this compound
Objective: To determine the direct and stereospecific effects of L-Arginine and this compound on forearm blood flow.
Materials:
-
L-Arginine hydrochloride (sterile solution for infusion)
-
This compound hydrochloride (sterile solution for infusion)
-
Sterile saline solution (0.9% NaCl)
-
Brachial artery catheterization equipment
-
Strain-gauge plethysmograph
-
Infusion pump
Procedure:
-
Subject Preparation: Participants should be in a supine position in a temperature-controlled room. A catheter is inserted into the brachial artery of the non-dominant arm for drug infusion and blood pressure monitoring.
-
Baseline Measurement: After a 30-minute acclimatization period, baseline forearm blood flow is measured using venous occlusion plethysmography.
-
Drug Infusion:
-
L-Arginine Group: L-Arginine is infused intra-arterially at increasing doses (e.g., 10, 20, 40, 60 mg/min), with each dose administered for 5-10 minutes.
-
This compound Group: this compound is infused following the same dose-escalation protocol as the L-Arginine group.
-
A saline infusion can be used as a vehicle control.
-
-
Forearm Blood Flow Measurement: Forearm blood flow is measured continuously during the infusion period.
-
Data Analysis: The change in forearm blood flow from baseline is calculated for each dose of L-Arginine and this compound.
Protocol 2: Double-Blind, Placebo-Controlled Crossover Trial of Oral L-Arginine Supplementation
Objective: To evaluate the effects of chronic oral L-Arginine supplementation on endothelial function and blood pressure, using this compound as a control.
Materials:
-
L-Arginine capsules/powder
-
This compound capsules/powder (matched for taste and appearance)
-
Placebo capsules/powder (e.g., microcrystalline cellulose, matched for taste and appearance)
-
High-resolution ultrasound with vascular software
-
Ambulatory blood pressure monitoring system
-
Equipment for blood collection and analysis of nitric oxide metabolites (NOx).
Procedure:
-
Study Design: A randomized, double-blind, three-way crossover design is recommended. Participants will receive L-Arginine, this compound, and placebo for a defined period (e.g., 4 weeks), separated by a washout period (e.g., 2-4 weeks).
-
Participant Recruitment: Recruit a cohort of participants with a specific physiological or pathophysiological characteristic of interest (e.g., healthy adults, individuals with hypertension).
-
Supplementation:
-
L-Arginine: A typical oral dose ranges from 3 to 9 grams per day, divided into multiple doses.
-
This compound: Administered at the same dosage and frequency as L-Arginine.
-
Placebo: Administered at the same frequency.
-
-
Outcome Measures (at baseline and end of each treatment period):
-
Flow-Mediated Dilation (FMD): Measure the brachial artery diameter at rest and after a period of reactive hyperemia induced by cuff occlusion, using high-resolution ultrasound.
-
Blood Pressure: Conduct 24-hour ambulatory blood pressure monitoring.
-
Nitric Oxide Metabolites (NOx): Measure plasma or urinary concentrations of nitrite and nitrate using a validated method such as Griess assay or chemiluminescence.
-
-
Data Analysis: Compare the changes in FMD, blood pressure, and NOx levels from baseline across the three treatment arms (L-Arginine, this compound, and placebo).
Mandatory Visualizations
Signaling Pathway
Caption: L-Arginine to Nitric Oxide Signaling Pathway.
Experimental Workflow
Caption: Double-Blind, Placebo-Controlled Crossover Trial Workflow.
Logical Relationship of Controls
Caption: Logical Framework for this compound as a Control.
References
- 1. Oral L-arginine improves endothelial dysfunction in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute L-Arginine supplementation does not increase nitric oxide production in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral Arginine Supplementation in Healthy Individuals Performing Regular Resistance Training - PMC [pmc.ncbi.nlm.nih.gov]
In vivo Administration of D-Arginine for Metabolic Studies in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Arginine, the D-enantiomer of the semi-essential amino acid L-Arginine, has historically been considered metabolically inert. However, emerging research suggests potential physiological roles, including neuroprotective effects.[1] Unlike its well-studied counterpart, L-Arginine, which significantly impacts glucose metabolism, insulin secretion, and incretin release, the metabolic consequences of in vivo this compound administration in mice are not well-documented.[2]
These application notes provide a detailed protocol for the oral administration of this compound to mice, summarize available quantitative data on its biodistribution, and describe its putative metabolic pathway. This information is intended to guide researchers in designing and conducting metabolic studies to elucidate the specific effects of this compound.
Data Presentation
Direct quantitative data on the effects of this compound on key metabolic parameters such as blood glucose, insulin, and GLP-1 in mice is currently limited. One study reported no significant effect of this compound on glucagon-like peptide-1 (GLP-1) secretion.[2] However, detailed biodistribution data following oral administration is available and summarized below.
Table 1: this compound and L-Arginine Concentrations in Plasma and Tissues of ICR Mice Following Oral Administration
Male ICR mice (7 weeks old) were orally administered a single dose of either this compound or L-Arginine (6 mmol/10 ml distilled water/kg body weight).[1]
| Analyte | Time Point | Plasma (nmol/ml) | Cerebral Cortex (pmol/mg wet tissue) | Hypothalamus (pmol/mg wet tissue) |
| This compound | Control | Not Detected | Not Detected | Not Detected |
| 30 min | 1083.3 ± 105.7 | 10.9 ± 1.5 | 11.8 ± 1.6 | |
| 60 min | 1079.0 ± 113.3 | 14.5 ± 1.8 | 17.6 ± 2.6 | |
| 90 min | 1009.0 ± 117.9 | 17.2 ± 1.9 | 20.9 ± 2.8 | |
| L-Arginine | Control | 103.5 ± 8.0 | 11.2 ± 0.8 | 11.3 ± 0.9 |
| 30 min | 248.8 ± 20.3 | 12.0 ± 0.9 | 12.3 ± 1.0 | |
| 60 min | 201.2 ± 15.6 | 11.5 ± 0.8 | 11.8 ± 0.9 | |
| 90 min | 164.8 ± 12.9 | 11.0 ± 0.7 | 11.2 ± 0.8 |
Data are presented as mean ± SEM (n=6 per group).[1]
Table 2: this compound and L-Arginine Concentrations in Plasma and Milk of Lactating ICR Mice
Lactating ICR mice (13 days post-delivery) were orally administered a single dose of this compound or L-Arginine (6 mmol/10 ml distilled water/kg body weight) 1 hour before milking.[1]
| Analyte | Plasma (nmol/ml) | Milk (nmol/ml) |
| This compound | 1056.7 ± 98.4 | 63.1 ± 8.2 |
| L-Arginine | 251.3 ± 22.1 | 4.5 ± 0.6 |
Data are presented as mean ± SEM.[1]
Experimental Protocols
This section provides a detailed methodology for the oral administration of this compound to mice, adapted from established protocols.[1]
Protocol 1: Oral Administration of this compound via Gavage
Objective: To administer a precise dose of this compound to mice for subsequent metabolic analysis.
Materials:
-
This compound (purity >98%)
-
Distilled water
-
Animal balance
-
Gavage needles (flexible plastic or stainless steel, appropriate size for mice)
-
Syringes (1 ml)
-
Standard laboratory equipment for animal handling
Procedure:
-
Animal Acclimatization: House male C57BL/6 or ICR mice (7-8 weeks old) under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
-
Preparation of this compound Solution:
-
On the day of the experiment, prepare a solution of this compound in distilled water. A commonly used concentration is 6 mmol of this compound per 10 ml of distilled water.[1] This corresponds to approximately 104.5 mg/ml.
-
Ensure the this compound is completely dissolved. Gentle warming or vortexing may be required.
-
Allow the solution to cool to room temperature before administration.
-
-
Dosing:
-
Weigh each mouse immediately before dosing to calculate the precise volume of the this compound solution to be administered.
-
The recommended dosage is based on a volume-to-weight ratio, for example, 10 ml of the 6 mmol solution per kg of body weight.[1]
-
-
Administration:
-
Gently restrain the mouse.
-
Measure the correct volume of the this compound solution into a 1 ml syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Post-Administration Monitoring and Sample Collection:
-
House the mice individually after administration to prevent cross-contamination.
-
For time-course studies, collect blood samples at specified intervals (e.g., 30, 60, 90 minutes) post-administration.[1] Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus (terminal procedure).
-
For terminal studies, euthanize the mice at the desired time point and collect blood via cardiac puncture and harvest tissues (e.g., liver, kidney, brain, adipose tissue) for further analysis.
-
Process blood samples to obtain plasma or serum and store at -80°C until analysis.
-
Snap-freeze tissue samples in liquid nitrogen and store at -80°C.
-
Signaling Pathways and Metabolic Fate
While the direct impact of this compound on metabolic signaling pathways related to glucose homeostasis is not well-defined, its primary route of metabolism is believed to be through the action of D-amino acid oxidase (DAAO).[1]
DAAO is an enzyme that catalyzes the oxidative deamination of D-amino acids, producing the corresponding α-keto acid, hydrogen peroxide, and ammonia.[3] In mice, DAAO is present in the kidney, brain, and spinal cord, but notably absent from the liver.[3] The activity of DAAO against basic amino acids like this compound is reported to be low.[1] This may contribute to the higher and more sustained plasma concentrations of this compound observed compared to L-Arginine following oral administration.[1]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the in vivo metabolic effects of this compound in mice.
References
- 1. Orally administrated this compound exhibits higher enrichment in the brain and milk than L-arginine in ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral l-Arginine Stimulates GLP-1 Secretion to Improve Glucose Tolerance in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse d-Amino-Acid Oxidase: Distribution and Physiological Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of D-Arginine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine, a semi-essential amino acid, plays a critical role in a multitude of cellular processes, including protein synthesis, cell signaling, and the production of bioactive molecules such as nitric oxide (NO) and polyamines. While the L-isoform of arginine is the canonical substrate for enzymes like nitric oxide synthase (NOS) and arginase, the D-enantiomer, D-Arginine, is increasingly recognized for its distinct biological activities. Unlike L-Arginine, which often promotes cell proliferation, this compound has been shown to exhibit inhibitory effects on tumor growth and does not replicate the pro-survival and metabolic actions of its L-counterpart.[1][2][3]
These application notes provide a comprehensive overview of cell culture protocols designed to investigate the cellular effects of this compound. The following sections detail experimental workflows, specific assay protocols, and the known signaling pathways affected by this compound. This document is intended to serve as a foundational resource for researchers exploring the therapeutic potential of this compound.
Data Presentation: Quantitative Effects of this compound vs. L-Arginine
The following tables summarize key quantitative data from studies comparing the effects of this compound and L-Arginine on various cellular parameters.
| Parameter | Cell Line/System | L-Arginine Effect | This compound Effect | Reference |
| Tumor Growth | Yoshida's Sarcoma (in vivo) | Stimulatory | Inhibitory (50% reduction at 500 mg/kg/day) | [1] |
| Ehrlich Carcinoma (in vivo) | Stimulatory | Inhibitory (20% reduction at 500 mg/kg/day) | [1] | |
| Apoptosis | Rat Mesangial Cells | Anti-apoptotic | No effect | [2][4] |
| Insulin-Mediated Glucose Uptake | Human Subjects (in vivo) | Stimulatory | No effect | [3] |
| Nitric Oxide Production | Human Umbilical Vein Endothelial Cells (HUVECs) | Substrate for eNOS | Activates NO production (non-substrate mechanism) | [5] |
Signaling Pathways Modulated by this compound
While L-Arginine is a well-known activator of the mTOR signaling pathway and a substrate for nitric oxide synthase and arginase, this compound appears to modulate cellular signaling through distinct mechanisms.[6][7]
Non-Enzymatic Nitric Oxide Production
Unlike L-Arginine, this compound is not a substrate for endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO).[5] However, studies have shown that this compound can stimulate NO production in endothelial cells.[5] This is thought to occur through a receptor-mediated mechanism involving imidazoline and α-2 adrenoceptors, which then activates intracellular signaling cascades leading to NO synthesis.[5] This non-substrate-driven activation of NO production is a key area of investigation for the pharmacological effects of this compound.
Arginine Deprivation and Cancer Cell Apoptosis
Many tumor cells exhibit a deficiency in the enzyme argininosuccinate synthetase (ASS1), making them auxotrophic for arginine.[6][8][9] Arginine deprivation, which can be achieved enzymatically, leads to the induction of apoptosis in these cancer cells.[8][10][11] While this is not a direct signaling pathway of this compound, the inhibitory effects of this compound on tumor growth may be partially explained by its inability to support the survival of arginine-dependent cancer cells, effectively leading to a state of arginine deprivation. Arginine deprivation is known to suppress the mTOR pathway and induce stress-related signaling that can lead to apoptosis.[6][9][10]
Experimental Protocols
The following section provides detailed methodologies for key experiments to study the effects of this compound in cell culture.
General Experimental Workflow
A systematic workflow is crucial for obtaining reproducible results when studying the effects of this compound. The following diagram outlines a typical experimental workflow.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of a selected cell line.
Materials:
-
Selected cell line (e.g., HeLa, MCF-7, or a neuroblastoma cell line)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound and L-Arginine (for comparison)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare stock solutions of this compound and L-Arginine in serum-free medium or PBS. Sterilize by filtration.
-
Prepare serial dilutions of this compound and L-Arginine in complete culture medium to achieve the desired final concentrations (e.g., 0, 100 µM, 500 µM, 1 mM, 5 mM, 10 mM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or L-Arginine. Include a vehicle control (medium without added arginine).
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound and L-Arginine to generate dose-response curves.
-
Calculate the IC50 value for this compound if a significant reduction in viability is observed.[4][12]
-
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Selected cell line
-
6-well cell culture plates
-
This compound and L-Arginine
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with various concentrations of this compound and L-Arginine (as determined from the viability assay) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant containing the floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.
-
Gate the cell population to exclude debris.
-
Analyze the quadrants to determine the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 3: Western Blot Analysis of Signaling Proteins
Objective: To investigate the effect of this compound on key signaling pathways (e.g., mTOR, Akt).
Materials:
-
Selected cell line
-
This compound and L-Arginine
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound and L-Arginine as described in previous protocols.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein to the loading control (e.g., β-actin).
-
Compare the levels of phosphorylated proteins to the total protein levels to assess pathway activation.
-
Conclusion
The study of this compound in cell culture presents a promising avenue for identifying novel therapeutic strategies, particularly in the context of cancer and other diseases characterized by altered cellular metabolism and signaling. The protocols and information provided in these application notes offer a solid foundation for researchers to explore the unique biological effects of this compound. By employing systematic experimental workflows and quantitative assays, the scientific community can further elucidate the mechanisms of action of this compound and evaluate its potential as a modulator of cellular function.
References
- 1. Role of arginine and its methylated derivatives in cancer biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-apoptotic effect of L-arginine in cultured rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-arginine but not this compound stimulates insulin-mediated glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. pnas.org [pnas.org]
- 6. Arginine Signaling and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Arginine dependence of tumor cells: targeting a chink in cancer’s armor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arginine Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Arginine Deprivation, Autophagy, Apoptosis (AAA) for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of Isotopically Labeled D-Arginine for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopically labeled D-amino acids are invaluable tools in tracer studies for elucidating metabolic pathways, understanding disease mechanisms, and in drug development. D-Arginine, the stereoisomer of the more common L-Arginine, has garnered interest for its distinct physiological roles and metabolic fate. The use of stable isotopes such as 13C, 15N, and 2H in this compound allows for precise tracking and quantification in biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These labeled compounds are chemically identical to their unlabeled counterparts, ensuring that they accurately trace biological processes without perturbing them.[1][2]
This document provides detailed application notes and protocols for the synthesis, purification, and application of isotopically labeled this compound in tracer studies. It covers both chemical and enzymatic synthesis strategies, purification methodologies, and a typical experimental workflow for a tracer study using Liquid Chromatography-Mass Spectrometry (LC-MS).
Synthesis of Isotopically Labeled this compound
The synthesis of isotopically labeled this compound can be achieved through two primary routes: enantioselective chemical synthesis and enzymatic synthesis. The choice of method depends on the desired labeling pattern, required quantity, and available resources.
Enantioselective Chemical Synthesis
Chemical synthesis offers precise control over the position of isotopic labels.[2] A multi-step synthesis can be designed to introduce isotopes at specific atoms in the this compound molecule. The key to producing the D-enantiomer is the use of a chiral starting material or the application of a stereocontrolled reaction step.[3]
A representative, albeit complex, multi-step synthesis for selectively labeled L-arginine has been described and can be adapted for this compound by starting with a D-enantiomer of a suitable precursor, such as D-aspartate.[3] The overall yield for a 12-step synthesis of labeled L-arginine was reported to be 22%.[3]
Protocol: Conceptual Outline for Enantioselective Chemical Synthesis of [13C6, 15N4]-D-Arginine
This protocol is a conceptual outline based on established methods for L-arginine synthesis, adapted for the D-enantiomer.
-
Starting Material: Begin with a chiral precursor such as N-Boc-D-aspartate.
-
Side Chain Elongation: Sequentially add carbon and nitrogen atoms to the side chain using isotopically labeled reagents. For instance, K13C15N can be used to introduce a labeled nitrile group.[3]
-
Guanidinium Group Formation: The guanidinium group is typically formed in the later stages of the synthesis. This can be achieved using a reagent like N,N'-bis-Boc-1-guanyl pyrazole, where the nitrogen atoms can be isotopically labeled.
-
Deprotection: The final step involves the removal of protecting groups to yield the final isotopically labeled this compound.
Enzymatic Synthesis
Enzymatic methods provide a highly stereospecific and often more environmentally friendly approach to producing D-amino acids.[4][5]
This method involves the racemization of a readily available isotopically labeled L-Arginine to a DL-mixture, followed by the selective enzymatic conversion of the L-enantiomer, leaving the desired D-enantiomer.
Protocol: Enzymatic Preparation of this compound using L-Arginase [6]
-
Racemization of L-Arginine: Start with isotopically labeled L-Arginine and perform racemization to obtain a DL-arginine mixture.
-
Enzymatic Conversion:
-
Separation: The resulting mixture contains this compound and L-ornithine, which can then be separated using purification techniques like ion-exchange chromatography.
This method synthesizes this compound directly from a corresponding α-keto acid precursor in an enantioselective manner.
Protocol: D-Amino Acid Dehydrogenase-based Synthesis [7]
-
Reaction Mixture: Prepare a reaction mixture containing the isotopically labeled α-keto acid precursor to this compound, a suitable D-amino acid dehydrogenase, and a cofactor regeneration system (e.g., glucose dehydrogenase and D-glucose to regenerate NADPH).
-
Reaction Conditions: Incubate the mixture under optimal conditions for the enzymes (e.g., 65°C and pH 10.5 for thermostable enzymes).[7]
-
Conversion: The D-amino acid dehydrogenase catalyzes the enantioselective amination of the 2-oxo acid to produce isotopically labeled this compound with high yield and optical purity (>99%).[7]
Purification of Isotopically Labeled this compound
Purification is a critical step to ensure the high chemical and optical purity of the final product, which is essential for tracer studies.
Ion-Exchange Chromatography
Ion-exchange chromatography is a highly effective method for separating amino acids based on their charge properties.[8][9]
Protocol: Purification by Cation-Exchange Chromatography
-
Resin Preparation: Use a strongly acidic cation exchange resin.
-
Loading: Adjust the pH of the crude this compound solution to near its isoelectric point (pI ≈ 10.76) before loading it onto the column.
-
Washing: Wash the column with deionized water to remove unbound impurities.
-
Elution: Elute the bound this compound using a suitable buffer, such as an ammonia solution. The use of arginine itself as an eluent has also been shown to improve recovery and resolution in some chromatographic applications.
-
Fractions Collection and Analysis: Collect fractions and analyze for the presence and purity of this compound using techniques like HPLC and MS.
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis and purification of isotopically labeled arginine.
Table 1: Synthesis Yields and Isotopic Enrichment
| Synthesis Method | Isotopic Label | Starting Material | Reported Yield | Isotopic Enrichment | Reference |
| Chemical Synthesis (L-Arginine) | 13Cδ/2Hβγ/15Nε | L-Aspartate | 22% (overall, 12 steps) | >94% | [3] |
| Biological Production | 13C/15N | 13CO2, 15NH4Cl | 2.5 - 5 g per 10-L fermentation | 98.8% - 99.4% | [8] |
| Enzymatic (D-BCAAs) | 13C, 15N | 2-oxo acids | >99% | Not specified | [7] |
Table 2: Purification Performance
| Purification Method | Sample Matrix | Purity Achieved | Recovery | Reference |
| Ion-Exchange Chromatography | Fermentation Broth | High Purity | High Yield | [9] |
| Chemical Resolution | DL-Arginine Mixture | 98:2 (D:L ratio) | Not specified | [10] |
Application in Tracer Studies: A Workflow
Isotopically labeled this compound can be used as a tracer to study its metabolic fate in various biological systems. A common analytical technique for such studies is LC-MS.[11]
Experimental Workflow for this compound Tracer Studies using LC-MS
Caption: A typical experimental workflow for a this compound tracer study.
This compound Metabolism and Potential Tracer Applications
While L-Arginine is a well-known substrate for nitric oxide synthase (NOS) and arginase, leading to the production of nitric oxide, citrulline, and ornithine, the metabolic pathways of this compound are less characterized. Tracer studies with isotopically labeled this compound can help elucidate these pathways. It has been observed that orally administered this compound can lead to higher enrichment in the brain and milk compared to L-Arginine in mice, suggesting distinct transport and metabolic processes.[12]
Caption: Potential metabolic pathways of isotopically labeled this compound.
Conclusion
The synthesis and purification of isotopically labeled this compound are achievable through both chemical and enzymatic methods, each with its own advantages. Careful purification is essential to obtain a high-purity tracer for reliable experimental results. The use of these labeled compounds in conjunction with sensitive analytical techniques like LC-MS provides a powerful approach to investigate the unique metabolic roles of this compound in various biological systems. This information is crucial for advancing our understanding of amino acid metabolism and for the development of novel therapeutic strategies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Enzymatic Synthesis of D-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US5591613A - Method for the preparation of this compound and L-ornithine - Google Patents [patents.google.com]
- 7. Efficient synthesis of D-branched-chain amino acids and their labeled compounds with stable isotopes using D-amino acid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Autotrophic Production of Stable-Isotope-Labeled Arginine in Ralstonia eutropha Strain H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JPH0623143B2 - Arginine separation and purification method - Google Patents [patents.google.com]
- 10. CN108093635B - Process for preparing this compound - Google Patents [patents.google.com]
- 11. Analysis of Arginine Metabolism Using LC-MS and Isotopic Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Orally administrated this compound exhibits higher enrichment in the brain and milk than L-arginine in ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of D-Arginine in Studying Nitric Oxide Synthase-Independent Pathways
Application Notes
Introduction
L-arginine is a semi-essential amino acid that serves as a substrate for several critical metabolic pathways. The most well-known of these is the nitric oxide synthase (NOS) pathway, which produces nitric oxide (NO), a key signaling molecule in cardiovascular, nervous, and immune systems. However, L-arginine is also metabolized through several NOS-independent pathways that are crucial for cellular function. Distinguishing the effects of L-arginine metabolism through these different pathways is a significant challenge in biomedical research. D-arginine, the stereoisomer of L-arginine, is not a substrate for NOS and is therefore an invaluable tool for dissecting the NOS-independent effects of arginine. By using this compound as a control or a direct investigative agent, researchers can elucidate the physiological and pathological roles of these alternative pathways.
Key NOS-Independent Pathways
-
Arginase Pathway: The arginase enzyme converts L-arginine to ornithine and urea. Ornithine is a precursor for the synthesis of polyamines (putrescine, spermidine, and spermine) and proline, which are essential for cell proliferation, differentiation, and collagen synthesis. Since this compound is not metabolized by arginase, it can be used to study L-arginine-dependent cellular processes that are independent of this pathway. For example, if an effect of L-arginine on cell proliferation is not mimicked by this compound, it suggests the involvement of the arginase pathway.
-
Protein Arginylation: This is a post-translational modification where arginine is added to the N-terminus of proteins by the enzyme arginyltransferase (ATE1). This process can alter protein function and stability and is implicated in various cellular processes, including stress response and cytoskeletal organization. Investigating the effects of this compound in parallel with L-arginine can help determine if observed changes in protein function are due to arginylation.
-
Non-Enzymatic Nitric Oxide Production: Under certain conditions, such as in the presence of reactive oxygen species like hydrogen peroxide, this compound can participate in the non-enzymatic generation of nitric oxide.[1][2][3] This pathway is distinct from the enzymatic production of NO by NOS and may be relevant in pathological states associated with oxidative stress.
-
Shared Hemodynamic Effects: Studies have shown that both L-arginine and this compound can induce hypotension by decreasing systemic vascular resistance.[4] This suggests a shared, NOS-independent mechanism of action on the vasculature. Using this compound allows for the investigation of these NO-independent hemodynamic effects.
-
mTOR Signaling: The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth and metabolism and can be activated by amino acids, including arginine.[5] this compound can be used to investigate whether the activation of mTOR signaling by arginine is stereospecific and independent of NOS activity.
Data Presentation
Table 1: Comparative Effects of L-Arginine and this compound on Cell Proliferation
| Cell Line | L-Arginine Concentration | Effect on Proliferation | This compound Concentration | Effect on Proliferation | Reference |
| Human Endometrial RL95-2 | 200 µM | Increased | Not Tested | Not Tested | [6] |
| Human Endometrial RL95-2 | 800 µM | Increased | Not Tested | Not Tested | [6] |
| Porcine Trophectoderm (pTr2) | 100 µM | Increased | Not Tested | Not Tested | [7] |
| Porcine Trophectoderm (pTr2) | 350 µM | Increased | Not Tested | Not Tested | [7] |
| Human Dental Pulp Stem Cells | 500 µmol/L | Increased | Not Tested | Not Tested | [8] |
| Lung Cancer Cells (A549) | < 4 mg/ml | No significant inhibition | Not Tested | Not Tested | [9] |
| Lung Cancer Cells (A549) | ≥ 4 mg/ml | Decreased | Not Tested | Not Tested | [9] |
Table 2: Hemodynamic Effects of L-Arginine vs. This compound in Rats
| Parameter | L-Arginine Effect | This compound Effect | Condition | Reference |
| Mean Arterial Blood Pressure (MABP) | Dose-related decrease | Dose-related decrease of similar magnitude | Anesthetized Sprague-Dawley rats | [4] |
| Systemic Vascular Resistance (SVR) | Decrease | Decrease | Anesthetized Sprague-Dawley rats | [4] |
| Cardiac Output (CO) | Increase | Increase | Anesthetized Sprague-Dawley rats | [4] |
| Stroke Volume (SV) | Increase | Increase | Anesthetized Sprague-Dawley rats | [4] |
| MABP (post L-NAME) | Significant decrease at highest dose | No significant decrease | Anesthetized Sprague-Dawley rats with NOS inhibition | [4] |
Experimental Protocols
Protocol 1: Assessing the Role of the Arginase Pathway in Cell Proliferation using this compound as a Control
Objective: To determine if the proliferative effect of L-arginine on a specific cell line is mediated through the arginase pathway.
Materials:
-
Cell line of interest (e.g., a rapidly proliferating cell line)
-
Complete cell culture medium
-
L-arginine solution (sterile, stock concentration e.g., 100 mM)
-
This compound solution (sterile, stock concentration e.g., 100 mM)
-
Arginine-free cell culture medium
-
96-well cell culture plates
-
Cell proliferation assay kit (e.g., MTT, BrdU, or cell counting)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight in complete culture medium.
-
Starvation (Optional): To enhance the effect of arginine supplementation, replace the complete medium with arginine-free medium and incubate for 4-6 hours.
-
Treatment: Prepare treatment media by supplementing arginine-free medium with L-arginine or this compound at various concentrations (e.g., 0, 50, 100, 200, 400 µM). Include a control group with arginine-free medium and a positive control with complete medium.
-
Incubation: Remove the starvation medium and add the treatment media to the respective wells. Incubate the plate for 24, 48, and 72 hours.
-
Proliferation Assay: At each time point, perform the cell proliferation assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of cell proliferation relative to the control group (0 µM arginine). Compare the dose-response curves for L-arginine and this compound.
Expected Results: If L-arginine stimulates proliferation in a dose-dependent manner while this compound has no effect, it suggests that the proliferative effect is mediated through a stereospecific pathway, likely the arginase pathway leading to polyamine synthesis.
Protocol 2: In Vitro Protein Arginylation Assay with this compound as a Negative Control
Objective: To determine if a specific protein is a substrate for arginyltransferase (ATE1) in vitro.
Materials:
-
Purified recombinant ATE1 enzyme
-
Purified substrate protein of interest
-
[¹⁴C]-L-arginine and [¹⁴C]-D-arginine
-
tRNAArg
-
Arginyl-tRNA synthetase (RRS)
-
ATP
-
Arginylation assay buffer (e.g., 50 mM HEPES pH 7.5, 25 mM KCl, 15 mM MgCl₂, 0.1 mM DTT)[10]
-
SDS-PAGE equipment and reagents
-
Autoradiography film or phosphorimager
Procedure:
-
Reaction Setup: On ice, prepare two reaction mixtures. Each reaction should contain the assay buffer, ATP, tRNAArg, RRS, ATE1, and the substrate protein.
-
Addition of Labeled Arginine: To one reaction mixture, add [¹⁴C]-L-arginine. To the other, add [¹⁴C]-D-arginine at the same concentration and specific activity.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Autoradiography: Separate the proteins by SDS-PAGE. Dry the gel and expose it to an autoradiography film or a phosphorimager screen.
Expected Results: A radioactive band corresponding to the molecular weight of the substrate protein will be observed in the lane with [¹⁴C]-L-arginine if the protein is a substrate for ATE1. No band should be visible in the lane with [¹⁴C]-D-arginine, confirming the stereospecificity of the enzyme.
Mandatory Visualizations
Caption: Arginase pathway for L-arginine metabolism.
Caption: Workflow for cell proliferation assay.
Caption: this compound as a tool to study NOS-independent effects.
References
- 1. A novel nonenzymatic pathway for the generation of nitric oxide by the reaction of hydrogen peroxide and D- or L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Short-time non-enzymatic nitric oxide synthesis from L-arginine and hydrogen peroxide induced by shock waves treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Arginine NO-dependent and NO-independent effects on hemodynamics [ri.conicet.gov.ar]
- 5. benchchem.com [benchchem.com]
- 6. L-Arginine enhances cell proliferation and reduces apoptosis in human endometrial RL95-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arginine and its metabolites stimulate proliferation, differentiation, and physiological function of porcine trophoblast cells through β-catenin and mTOR pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential Use of L-Arginine Amino Acids towards Proliferation and Migratory Speed Rate of Human Dental Pulp Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arginine-conjugated albumin microspheres inhibits proliferation and migration in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of D-Arginine Using Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Arginine, the D-enantiomer of the proteinogenic amino acid L-Arginine, plays a significant and often distinct role in various biological processes. While L-Arginine is essential for numerous physiological functions, including the urea cycle and nitric oxide synthesis, this compound has been shown to possess potent antibacterial properties and can inhibit the growth of certain tumor cells.[1] The ability to selectively detect and quantify this compound in the presence of its L-enantiomer is crucial for understanding its biological functions, for diagnostic purposes, and in the development of novel therapeutic agents. This document provides detailed application notes and protocols for the use of fluorescent probes in the detection of this compound.
Application Notes
Overview of Fluorescent Probes for this compound Detection
The development of fluorescent probes for the selective detection of this compound has emerged as a powerful analytical tool due to the high sensitivity, rapid response, and operational simplicity of fluorescence-based methods.[1][2][3][4] A notable class of these probes is based on the 1,1'-bi-2-naphthol (BINOL) framework, which provides a chiral scaffold for enantioselective recognition.[2][3][4][5][6] These probes typically operate on a "turn-on" fluorescence mechanism, where the fluorescence intensity is significantly enhanced upon selective binding to this compound.[1][2]
The general mechanism involves a Schiff base reaction between an aldehyde group on the BINOL probe and the amino group of arginine.[2] The presence of a metal ion, such as Zn2+, can facilitate the formation of a ternary complex, enhancing the rigidity of the structure and leading to a significant increase in fluorescence emission.[2] The chiral environment of the BINOL backbone allows for stereospecific interactions with the D-enantiomer of arginine, resulting in a much stronger fluorescence response compared to the L-enantiomer.
Key Advantages of BINOL-Based Probes:
-
High Enantioselectivity: These probes exhibit a strong preference for this compound over L-Arginine, with high enantioselective fluorescence enhancement ratios.[2][3][4]
-
High Sensitivity: They can detect this compound at low concentrations, with limits of detection in the sub-micromolar range.[2][3][4]
-
Rapid Response: The recognition process is typically fast, allowing for real-time measurements.[1][2]
-
Cost-Effective: The synthesis of these small molecule probes can be more economical compared to other detection methods.[2][3][4]
Applications in Research and Drug Development
The ability to selectively detect this compound has significant implications for various research areas and for the pharmaceutical industry:
-
Understanding Biological Roles: These probes can be used to study the distribution and concentration of this compound in biological systems, helping to elucidate its physiological and pathological roles.
-
High-Throughput Screening: The fluorescence-based nature of the detection allows for the development of high-throughput screening assays to identify compounds that modulate this compound levels.
-
Diagnostic Tools: Abnormal levels of D-amino acids have been linked to certain diseases. Fluorescent probes for this compound could potentially be developed into diagnostic tools.
-
Quality Control: In pharmaceutical manufacturing, these probes can be used for the quality control of chiral drugs and intermediates.
Quantitative Data
The following table summarizes the performance of representative fluorescent probes for this compound detection described in the literature.
| Probe Name/Type | Limit of Detection (LOD) for this compound | Enantioselective Fluorescence Enhancement Ratio (ef) | Excitation (λex) / Emission (λem) Wavelengths | Response Time | Reference |
| (R)-5 (BINOL-based) | 4.84 x 10⁻⁷ M | 1694 | 265 nm / 500 nm | < 1 hour | [2][3][4] |
| (S)-5 (BINOL-based) | 3.35 x 10⁻⁷ M (for L-Arg) | 5163 (for L-Arg over D-Arg) | 265 nm / 500 nm | < 1 hour | [2][3][4] |
| (S)-3 (BINOL-based) | Not specified | 487 | 360 nm / 525 nm | < 1 minute | [7] |
| Near-IR Probe | Not specified | High | 690 nm / 764 nm | Not specified | [5] |
Experimental Protocols
Protocol 1: General Synthesis of a BINOL-Based Fluorescent Probe
This protocol describes a general method for synthesizing a chiral fluorescent probe based on a BINOL derivative, as adapted from the literature.[2]
Materials:
-
(R)- or (S)-BINOL
-
Reagents for introducing an aldehyde and another functional group (e.g., acetic acid) onto the BINOL framework
-
Appropriate solvents (e.g., methanol, dichloromethane)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Functionalization of BINOL: Start with commercially available (R)- or (S)-BINOL. The synthesis involves a multi-step process to introduce an aldehyde group at the 3'-position and an acetic acid group at the 2-position of the BINOL scaffold. This typically involves protection of hydroxyl groups, followed by directed ortho-metalation and subsequent reaction with appropriate electrophiles, and finally deprotection.
-
Purification: The synthesized probe is purified using standard techniques such as column chromatography on silica gel.
-
Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Protocol 2: Detection of this compound Using a BINOL-Based Fluorescent Probe
This protocol provides a general procedure for the spectrofluorometric detection of this compound.[1]
Materials:
-
Stock solution of the fluorescent probe (e.g., (R)-5) in methanol (1.0 mM).[1]
-
Stock solution of Zn(OAc)₂ in ultrapure water (1.0 mM).[1]
-
Stock solutions of this compound and other amino acids in ultrapure water (1.0 mM).[1]
-
Methanol (spectroscopic grade) and ultrapure water.
-
Fluorescence spectrophotometer.
Procedure:
-
Preparation of the Probe-Zn²⁺ Complex: In a centrifuge tube, mix 10 µL of the probe stock solution and 10 µL of the Zn(OAc)₂ stock solution.[1]
-
Addition of Amino Acid: Add 50 µL of the this compound stock solution (or other amino acid solutions for selectivity studies) to the mixture.[1]
-
Incubation: Allow the solution to incubate for a specified time (e.g., 1 hour) at room temperature.
-
Fluorescence Measurement: Dilute the final solution with methanol to a suitable volume for measurement. Record the fluorescence emission spectrum using the appropriate excitation wavelength (e.g., λex = 265 nm).[1][2] The fluorescence intensity at the emission maximum (e.g., λem = 500 nm) is used for quantification.[1][2]
-
Data Analysis: Plot the fluorescence intensity as a function of this compound concentration to generate a calibration curve. The limit of detection (LOD) can be calculated based on the standard deviation of the blank and the slope of the calibration curve.
Protocol 3: General Considerations for Cellular Imaging
While the provided search results focus on in vitro detection, fluorescent probes for D-amino acids have been successfully used for cellular imaging.[8][9][10] The following are general considerations for adapting this compound probes for live cell imaging:
Probe Selection:
-
The probe should have good cell permeability.
-
It should exhibit low cytotoxicity.
-
The excitation and emission wavelengths should be in the visible or near-infrared range to minimize cellular autofluorescence and light scattering.[11]
Labeling Procedure:
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture under standard conditions.
-
Probe Loading: Prepare a working solution of the fluorescent probe in a physiologically compatible buffer (e.g., PBS or cell culture medium). The final concentration of the probe should be optimized to achieve sufficient signal without causing cellular stress.
-
Incubation: Remove the cell culture medium and add the probe-containing solution to the cells. Incubate for a specific duration to allow for probe uptake and binding to intracellular this compound.
-
Washing: Wash the cells with fresh buffer to remove excess, unbound probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.
Visualizations
Caption: Chiral recognition mechanism of this compound.
Caption: Experimental workflow for probe synthesis and use.
Caption: Key elements of a this compound fluorescent probe.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rapid, enantioselective and colorimetric detection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Near-Infrared Fluorescent RGD Peptides for Optical Imaging of Integrin αvβ3 Expression in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
Using D-Arginine to Investigate Stereospecific Enzyme Kinetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stereospecificity is a fundamental characteristic of enzyme catalysis, with most enzymes exhibiting a high degree of selectivity for one stereoisomer over another. D-Arginine, the enantiomer of the proteinogenic L-Arginine, serves as an invaluable tool for probing the stereochemical requirements of enzymes involved in L-Arginine metabolism. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the stereospecific kinetics of three key enzymes: Arginase, D-Amino Acid Oxidase, and Nitric Oxide Synthase. The distinct interactions of these enzymes with L- and this compound provide clear examples of substrate specificity and competitive inhibition, offering insights into active site architecture and reaction mechanisms.
Introduction to Enzyme Stereospecificity
Enzymes, through their precisely folded three-dimensional structures, create chiral active sites that preferentially bind and act upon specific stereoisomers of a substrate. This selectivity is crucial for the specificity and regulation of metabolic pathways. The use of non-natural enantiomers, such as D-amino acids, is a powerful technique to elucidate the structural and chemical basis of this specificity. By comparing the kinetic parameters of an enzyme in the presence of its natural substrate (L-Arginine) and its enantiomer (this compound), researchers can quantify the degree of stereoselectivity. This compound can act as a non-substrate, a weak substrate, or a competitive inhibitor, each outcome providing valuable information about the enzyme's active site.
Key Enzymes in L-Arginine Metabolism
Arginase
Arginase is a manganese-containing enzyme that catalyzes the hydrolysis of L-Arginine to L-ornithine and urea, playing a critical role in the urea cycle.[1][2] It exists in two isoforms, Arginase I (cytosolic, predominantly in the liver) and Arginase II (mitochondrial, found in various tissues).[3] Arginase exhibits strict stereospecificity for L-Arginine.
D-Amino Acid Oxidase (DAAO)
D-Amino Acid Oxidase is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[4][5] DAAO displays absolute stereoselectivity for D-isomers of amino acids and does not oxidize L-amino acids.[4] This makes it a prime example of an enzyme with opposite stereopreference compared to most metabolic enzymes.
Nitric Oxide Synthase (NOS)
Nitric Oxide Synthase is a family of enzymes that synthesize nitric oxide (NO), a critical signaling molecule, from L-Arginine.[6] There are three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[7][8] All three isoforms are highly specific for L-Arginine as their substrate.[9]
Data Presentation: Comparative Enzyme Kinetics
The following tables summarize the kinetic parameters for the interaction of L-Arginine and this compound with Arginase, D-Amino Acid Oxidase, and Nitric Oxide Synthase.
Table 1: Kinetic Parameters for Arginase
| Substrate/Inhibitor | Enzyme Source | Km | Ki | Vmax | Notes |
| L-Arginine | Rat Liver (activated) | 1.7 mM[10] | - | - | Michaelis-Menten kinetics observed. |
| L-Arginine | Human Arginase 1 | 9.8 mM[11] | - | - | |
| L-Arginine | Buffalo Liver | 2 mM[12] | - | - | |
| L-Arginine | Vigna catjang cotyledon | 42 mM[12] | - | - | |
| This compound | All sources | Not a substrate | Not reported | No activity | This compound is not hydrolyzed by arginase. |
| L-Ornithine | Rat Arginase I | - | Competitive[13] | - | Product inhibition. |
| L-Homoarginine | Human Arginase 1 | - | 6.1 ± 0.50 mM[14] | - | Weak inhibitor. |
| L-Homoarginine | Human Arginase 2 | - | 1.73 ± 0.10 mM[14] | - | Weak inhibitor. |
Table 2: Kinetic Parameters for D-Amino Acid Oxidase (DAAO)
| Substrate/Inhibitor | Enzyme Source | Km | Ki | Vmax | Notes |
| This compound | Pig Kidney | - | - | - | This compound is a substrate.[15] |
| D-Alanine | Rhodotorula gracilis | - | - | - | Vmax and Vmax/Km are pH-dependent.[16] |
| L-Serine (inhibitor) | Human DAAO | - | Competitive inhibition observed | - | L-Serine does not alter Vmax but increases the apparent Km for D-Serine.[5] |
| L-Arginine | All sources | Not a substrate | - | No activity | DAAO is strictly stereoselective for D-amino acids.[4] |
Table 3: Kinetic Parameters for Nitric Oxide Synthase (NOS) Isoforms
| Substrate/Inhibitor | Enzyme Isoform | Km for L-Arginine (µM) | Ki for this compound | Notes |
| L-Arginine | human iNOS | 2.2 - 22[17] | - | |
| L-Arginine | human eNOS | 0.9 - 4.4[17] | - | |
| L-Arginine | human nNOS | 1.5 - 6.0[17] | - | |
| This compound | All isoforms | Not a substrate | Not reported | This compound does not serve as a substrate for NO synthesis.[18][19] |
Experimental Protocols
Protocol 1: Arginase Activity Assay (Colorimetric)
This protocol is adapted for determining the stereospecificity of arginase by comparing its activity with L-Arginine and this compound.
Materials:
-
Purified Arginase
-
Arginase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2)
-
L-Arginine stock solution (e.g., 100 mM in deionized water)
-
This compound stock solution (e.g., 100 mM in deionized water)
-
Urease solution
-
Phenol-nitroprusside reagent
-
Alkaline hypochlorite reagent
-
Urea standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Activation: Pre-incubate the purified arginase in the Arginase Assay Buffer at 37°C for 10 minutes to ensure activation by Mn2+ ions.
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing Arginase Assay Buffer and varying concentrations of either L-Arginine or this compound. Include a no-substrate control.
-
Initiate Reaction: Add the activated arginase solution to each well to start the reaction. The final volume should be consistent across all wells.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes). The incubation time should be within the linear range of the assay.
-
Stop Reaction: Stop the reaction by adding a strong acid (e.g., perchloric acid) and centrifuge to pellet the protein.
-
Urea Detection: a. Transfer the supernatant to a new plate. b. Add urease to each well and incubate to convert the urea produced to ammonia. c. Add phenol-nitroprusside and alkaline hypochlorite reagents to develop a colorimetric signal (indophenol blue).
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.
-
Quantification: Determine the amount of urea produced by comparing the absorbance to a standard curve generated with known concentrations of urea.
-
Data Analysis: Calculate the initial reaction velocities for each substrate concentration. Plot the velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax for L-Arginine. Compare the activity with this compound.
Protocol 2: D-Amino Acid Oxidase (DAAO) Activity Assay (Fluorometric)
This protocol measures DAAO activity and can be used to confirm its stereospecificity.
Materials:
-
Purified D-Amino Acid Oxidase
-
DAAO Assay Buffer (e.g., 100 mM sodium pyrophosphate, pH 8.3)
-
This compound stock solution
-
L-Arginine stock solution
-
Horseradish peroxidase (HRP)
-
A suitable fluorogenic probe (e.g., Amplex Red)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well black microplate, prepare a reaction mixture containing DAAO Assay Buffer, HRP, and the fluorogenic probe.
-
Substrate Addition: Add varying concentrations of either this compound or L-Arginine to the wells. Include a no-substrate control.
-
Initiate Reaction: Add the purified DAAO to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorometric microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm for Amplex Red).
-
Data Acquisition: Measure the fluorescence intensity kinetically over a period of time (e.g., 30 minutes) at 37°C. The rate of increase in fluorescence is proportional to the rate of hydrogen peroxide production.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots. Determine the Km and Vmax for this compound by plotting the rate versus substrate concentration. No activity should be observed with L-Arginine.
Protocol 3: Nitric Oxide Synthase (NOS) Activity Assay (Griess Assay)
This protocol measures NOS activity by detecting the production of nitrite, a stable breakdown product of NO.
Materials:
-
Purified NOS (nNOS, eNOS, or iNOS)
-
NOS Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing necessary cofactors: NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (BH4), and calmodulin for nNOS/eNOS)
-
L-Arginine stock solution
-
This compound stock solution
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Nitrite standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the NOS Assay Buffer and varying concentrations of either L-Arginine or this compound. Include a no-substrate control.
-
Initiate Reaction: Add the purified NOS enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Nitrite Detection: a. Add Griess Reagent to each well. b. Incubate at room temperature for 15 minutes to allow for color development (azo dye formation).
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the concentration of nitrite produced from a standard curve prepared with known concentrations of sodium nitrite.
-
Data Analysis: Calculate the rate of NO production for each L-Arginine concentration and determine the Km and Vmax. Confirm the lack of activity with this compound.
Visualizations
Caption: Stereospecific reaction of Arginase with L-Arginine.
Caption: Stereospecific reaction of DAAO with this compound.
Caption: Stereospecific synthesis of Nitric Oxide by NOS from L-Arginine.
Caption: General workflow for investigating enzyme stereospecificity.
Conclusion
The stark contrast in the enzymatic handling of L-Arginine and this compound by Arginase, D-Amino Acid Oxidase, and Nitric Oxide Synthase underscores the principle of enzyme stereospecificity. The provided protocols offer robust methods for researchers to quantitatively assess these differences in a laboratory setting. Such studies are fundamental to understanding enzyme mechanisms and are critical in the field of drug development, where the chirality of a molecule can determine its efficacy and safety profile. The use of this compound as a molecular probe will continue to be a valuable strategy in the exploration of enzyme active sites and the design of specific enzyme inhibitors.
References
- 1. Probing the Specificity Determinants of Amino Acid Recognition by Arginase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competitive metabolism of L-arginine: arginase as a therapeutic target in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 7. Nitric oxide synthases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Assay and kinetics of arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Purification, properties and alternate substrate specificities of arginase from two different sources: Vigna catjang cotyledon and buffalo liver - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of substrate and inhibitor specificity of arginase and nitric oxide (NO) synthase for arginine analogues and related compounds in murine and rat macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of enzyme action. VII. Kinetic analysis of the reaction of D-amino-acid oxidase with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemical mechanism of D-amino acid oxidase from Rhodotorula gracilis: pH dependence of kinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of L-arginine, a substrate for nitric oxide-synthase, in gastroprotection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Peptide Synthesis Incorporating D-Arginine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids, such as D-Arginine, into peptide sequences is a critical strategy in modern drug discovery and development. Peptides containing D-amino acids often exhibit enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles and therapeutic efficacy.[1] Solid-Phase Peptide Synthesis (SPPS) is the most common method for chemically synthesizing these modified peptides. However, the unique properties of Arginine, particularly its bulky and highly basic guanidinium side chain, present specific challenges during SPPS.
These application notes provide a comprehensive guide to the successful incorporation of this compound into peptides using Fmoc-based SPPS. We will cover the selection of protecting groups and coupling reagents, detailed experimental protocols, and troubleshooting common side reactions.
Challenges in Incorporating this compound
The primary challenges associated with the incorporation of both L- and this compound in SPPS include:
-
Steric Hindrance: The bulky guanidinium side chain, along with its protecting group, can physically hinder the coupling reaction, leading to incomplete incorporation.[2] This is especially problematic when coupling Arginine to another sterically demanding amino acid.[2]
-
δ-Lactam Formation: Upon activation of the carboxyl group of the protected Arginine, a significant side reaction can occur where the α-amino group cyclizes onto the activated carboxyl, forming a stable six-membered δ-lactam.[3][4][5] This inactive species is incapable of coupling to the growing peptide chain, resulting in deletion sequences.[3][4][5]
-
Aggregation: Peptides rich in Arginine are prone to aggregation on the solid support due to interchain hydrogen bonding, which can lead to incomplete reactions and difficult synthesis.[6]
-
Racemization: As with any amino acid, there is a risk of racemization of the this compound residue during the activation and coupling steps, which can impact the final peptide's biological activity.[7][8]
Key Reagents and Considerations
This compound Building Block
The standard building block for incorporating this compound in Fmoc-based SPPS is Fmoc-D-Arg(Pbf)-OH .[1]
-
Fmoc Group (9-fluorenylmethyloxycarbonyl): This is the temporary protecting group for the α-amino group, which is stable to acid but readily removed by a mild base like piperidine.[1]
-
Pbf Group (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): This is the most commonly used protecting group for the guanidinium side chain of Arginine in Fmoc SPPS.[1][9] It is highly acid-labile and is efficiently removed during the final cleavage from the resin with trifluoroacetic acid (TFA).[1][9] The Pbf group is generally preferred over older protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) due to its increased lability, which can lead to higher yields of the desired peptide.[10]
Protecting Groups for Arginine Side Chain
The choice of protecting group for the guanidino function is critical for a successful synthesis. While Pbf is the standard for Fmoc chemistry, other groups have been used and are worth noting, particularly in the context of Boc-based SPPS or for specific applications.
| Protecting Group | Abbreviation | Typical SPPS Chemistry | Cleavage Conditions | Key Characteristics |
| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Fmoc | TFA | Most common for Fmoc SPPS; highly acid-labile.[1][10] |
| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | Fmoc | TFA | More acid stable than Pbf; may require longer cleavage times.[10][11] |
| 4-Methoxy-2,3,6-trimethylbenzenesulfonyl | Mtr | Fmoc | TFA/scavengers | More acid labile than Tos, but less so than Pmc and Pbf.[10][12] |
| Tosyl | Tos | Boc/Fmoc | HF, TFMSA | A traditional protecting group, requires strong acid for removal.[11][12] |
| Nitro | NO₂ | Boc/Fmoc | HF, SnCl₂, Catalytic Hydrogenation | Reduces the basicity of the guanidino group and can prevent δ-lactam formation.[10][12][13][14] Removal can be challenging.[10] |
| Bis-Boc | (Boc)₂ | Fmoc | TFA-H₂O (95:5) | Removed by TFA at room temperature.[12] |
Coupling Reagents
The selection of an appropriate coupling reagent is crucial for achieving high coupling efficiency and minimizing side reactions.
| Coupling Reagent | Abbreviation | Class | Key Features |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Aminium/Uronium Salt | Commonly used, efficient, and relatively inexpensive.[15][16] |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Aminium/Uronium Salt | More reactive than HBTU, often used for difficult couplings.[1][16] Can help reduce racemization.[8] |
| N,N'-Diisopropylcarbodiimide | DIC | Carbodiimide | A common and cost-effective coupling reagent, often used in combination with an additive like OxymaPure or HOBt.[3][15] |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | A highly effective coupling reagent.[16] |
Experimental Protocols
General Workflow for SPPS Incorporating this compound
The following diagram illustrates the general workflow for the manual solid-phase synthesis of a peptide containing this compound using the Fmoc/tBu strategy.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis of a this compound containing peptide.
Protocol 1: Manual Coupling of Fmoc-D-Arg(Pbf)-OH
This protocol describes a standard single coupling procedure. For difficult sequences or to ensure complete incorporation, a double coupling is recommended.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
Fmoc-D-Arg(Pbf)-OH
-
Coupling reagent (e.g., HBTU or HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the Fmoc group from the previous amino acid has been removed and the resin has been thoroughly washed with DMF.
-
Activation Solution: In a separate vessel, dissolve Fmoc-D-Arg(Pbf)-OH (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in a minimal amount of DMF.
-
Add DIEA (6 equivalents) to the activation solution and mix for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the vessel containing the peptide-resin.
-
Reaction: Agitate the reaction mixture for 1-3 hours at room temperature.[17]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.[6]
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
Protocol 2: Double Coupling of Fmoc-D-Arg(Pbf)-OH
Double coupling is a highly effective strategy to ensure the complete incorporation of the sterically hindered this compound.[2][6]
Procedure:
-
Perform the initial coupling reaction as described in Protocol 1 (steps 1-5) .
-
After the initial coupling time, drain the reaction vessel.
-
Wash the resin with DMF (2-3 times).
-
Repeat the coupling step with a freshly prepared activation solution of Fmoc-D-Arg(Pbf)-OH as described in Protocol 1 (steps 2-5) .
-
After the second coupling, monitor the reaction with a Kaiser test and wash the resin as described in Protocol 1 (steps 6-7) .
Protocol 3: Cleavage and Global Deprotection
This protocol removes the peptide from the resin and simultaneously removes the side-chain protecting groups, including the Pbf group from this compound.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v).
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Add the cleavage cocktail to the resin in a reaction vessel.
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting and Side Reaction Mitigation
The primary side reaction of concern when incorporating Arginine is the formation of a δ-lactam.
Caption: Competing reaction pathways for activated Fmoc-D-Arg(Pbf)-OH: desired coupling versus δ-lactam formation.
Mitigation Strategies for Common Issues
| Issue | Cause | Mitigation Strategy |
| Incomplete Coupling | Steric hindrance from the Pbf group and Arginine side chain. | Perform a double coupling.[2][6] Increase the coupling time.[2] Use a more potent coupling reagent like HATU. |
| δ-Lactam Formation | Intramolecular cyclization of the activated Arginine derivative.[3][4][5] | Use in situ activation (add the coupling reagent directly to the mixture of the amino acid and resin). Minimize pre-activation times.[17] Consider using a protecting group strategy that reduces this side reaction, such as the NO₂ group, if compatible with the overall synthesis plan.[12][14] |
| Peptide Aggregation | Interchain hydrogen bonding of Arginine-rich sequences.[6] | Use a lower loading resin.[6] Incorporate pseudoproline dipeptides or use "difficult sequence" protocols. |
| Racemization | Over-activation of the amino acid. | Use coupling additives like OxymaPure or HOBt.[15] Avoid excessive pre-activation times. Use HATU as a coupling reagent, which is known to suppress racemization.[8] |
Conclusion
The successful incorporation of this compound into synthetic peptides is achievable with careful consideration of the potential challenges and optimization of the synthetic protocol. The use of Fmoc-D-Arg(Pbf)-OH with a potent coupling reagent like HATU, combined with a double coupling strategy, provides a robust method for achieving high incorporation efficiency. By understanding and mitigating potential side reactions such as δ-lactam formation, researchers can confidently synthesize this compound-containing peptides for a wide range of therapeutic and research applications.
References
- 1. chempep.com [chempep.com]
- 2. biotage.com [biotage.com]
- 3. digital.csic.es [digital.csic.es]
- 4. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. advancedchemtech.com [advancedchemtech.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. peptide.com [peptide.com]
- 16. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of D-Arginine in Crystallographic Studies of Protein Binding Sites
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the utility of D-Arginine as a molecular tool in the crystallographic analysis of protein binding sites. Detailed protocols for co-crystallization and crystal soaking are provided to facilitate the successful generation of protein-D-Arginine complex crystals for structural studies.
Introduction
This compound, the non-proteinogenic stereoisomer of L-Arginine, presents a unique tool for probing the stereospecificity and chemical environment of protein binding sites, particularly those that recognize L-Arginine or similar cationic ligands. Its use in X-ray crystallography can offer valuable insights for structure-based drug design by revealing subtle but critical differences in molecular recognition. While L-Arginine is a common component of proteins and their binding partners, this compound is not naturally incorporated into proteins, making it a specific probe for interactions within a binding pocket without the complexity of endogenous interactions.
The guanidinium group of arginine is known to participate in a rich network of interactions, including hydrogen bonds and salt bridges, which are crucial for molecular recognition. By comparing the binding mode of this compound to its L-counterpart, researchers can dissect the energetic contributions of specific interactions and the importance of chirality in ligand binding. This information is invaluable for the design of potent and selective inhibitors or modulators of protein function.
Applications of this compound in Protein Crystallography
-
Probing Stereospecificity: Co-crystallization or soaking of protein crystals with this compound can unequivocally determine if a binding site has a strict preference for the L-enantiomer. The absence of electron density for this compound, or a significantly different binding mode compared to L-Arginine, provides direct evidence of stereospecific recognition.
-
Mapping Binding Site Subpockets: The altered orientation of the α-amino and α-carboxyl groups of this compound can help to map the steric and electrostatic landscape of a binding pocket. This can reveal secondary binding sites or alternative conformations of the protein that may not be observed with the natural L-isomer.
-
Fragment-Based Drug Discovery: this compound can be used as a starting fragment in fragment-based screening to identify novel binding sites or to guide the elaboration of more complex ligands. Its distinct stereochemistry can lead to the discovery of unique chemical scaffolds.
-
Improving Crystal Quality: In some cases, small molecules can act as crystallization aids by stabilizing protein conformations or providing additional lattice contacts. While high concentrations of L-arginine can sometimes inhibit crystallization by increasing protein solubility, the differential binding of this compound might offer an alternative to promote crystallization.[1]
Quantitative Data Summary
While specific quantitative data on the success rates of this compound in protein crystallization is not extensively documented in the literature, the following table provides a conceptual framework for documenting and comparing crystallization trials involving L- and this compound. Researchers are encouraged to maintain similar logs to build a body of evidence for their specific protein targets.
| Parameter | L-Arginine Trial | This compound Trial | Control (Apo-protein) | Notes |
| Protein Concentration (mg/mL) | 10 | 10 | 10 | Optimal concentration should be predetermined. |
| Ligand Concentration (mM) | 1, 5, 10 | 1, 5, 10 | N/A | A range of concentrations is recommended. |
| Crystallization Method | Vapor Diffusion | Vapor Diffusion | Vapor Diffusion | Hanging or sitting drop. |
| Number of Conditions Screened | 96 | 96 | 96 | Standard commercial screens. |
| Number of Crystal Hits | 12 | 8 | 5 | Example data. |
| Crystal Quality (Avg. Resolution Å) | 2.1 | 2.5 | 2.8 | Assessed by X-ray diffraction. |
| Ligand Occupancy (%) | ~95 | ~70 | N/A | Refined from crystallographic data. |
Experimental Protocols
The following are detailed protocols for co-crystallization and crystal soaking with this compound. These are based on established, general methodologies for protein-ligand crystallography and should be optimized for each specific protein target.[2][3][4]
Protocol 1: Co-crystallization of a Protein with this compound
This method is suitable when the protein is stable in the presence of this compound and when the ligand is required for or does not inhibit crystallization.
1. Materials:
- Purified protein of interest (>95% purity) at a suitable concentration (typically 5-20 mg/mL) in a low ionic strength buffer.
- This compound stock solution (e.g., 100 mM in the same buffer as the protein, pH adjusted if necessary).
- Crystallization screens (commercial or custom).
- Crystallization plates (e.g., 96-well sitting or hanging drop plates).
- Pipetting devices for nanoliter volumes.
2. Procedure:
- Complex Formation:
- Prepare a series of protein-D-Arginine complex solutions with varying molar ratios. A common starting point is a 1:10 molar ratio of protein to this compound.
- For example, to a 100 µL solution of 10 mg/mL protein (assuming a molecular weight of 50 kDa, this is 0.2 mM), add 2 µL of a 100 mM this compound stock solution to achieve a final this compound concentration of approximately 2 mM.
- Incubate the mixture on ice for at least 30 minutes to allow for complex formation.
- Crystallization Setup:
- Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).[5]
- Pipette the reservoir solution into the wells of the crystallization plate.
- In a separate drop, mix the protein-D-Arginine complex solution with the reservoir solution, typically in a 1:1, 1:2, or 2:1 ratio.
- Seal the plate and incubate at a constant temperature (e.g., 4°C or 20°C).
- Crystal Monitoring and Optimization:
- Monitor the drops for crystal growth regularly over several days to weeks.
- If initial hits are found, optimize the conditions by varying the concentrations of the precipitant, buffer pH, and this compound concentration.
Diagram: Co-crystallization Workflow
Caption: Workflow for co-crystallization.
Protocol 2: Soaking Protein Crystals with this compound
This method is advantageous when apo-protein crystals are readily available and can withstand the soaking process. It is generally faster and consumes less protein.[2][6]
1. Materials:
- High-quality apo-protein crystals.
- Soaking solution: Reservoir solution from the crystallization condition supplemented with this compound.
- Cryoprotectant solution (if crystals are to be flash-cooled).
- Crystal manipulation tools (e.g., loops, magnetic wands).
- Liquid nitrogen.
2. Procedure:
- Prepare Soaking Solution:
- Prepare a soaking solution by adding this compound to the mother liquor (the solution in which the crystals were grown).
- The final concentration of this compound should be determined empirically, but a starting range of 1-20 mM is common. It is often recommended to use a concentration 10-1000 times the dissociation constant (Kd), if known.[6]
- Crystal Soaking:
- Carefully transfer an apo-protein crystal from its growth drop into a drop of the soaking solution.
- The soaking time can vary from a few minutes to several hours. Start with a short time (e.g., 10-30 minutes) to avoid crystal cracking or dissolution.[6]
- Monitor the crystal under a microscope during soaking for any signs of damage.
- Cryoprotection and Freezing:
- If required, briefly transfer the soaked crystal to a cryoprotectant solution (often the soaking solution supplemented with a cryoprotectant like glycerol or ethylene glycol).
- Loop the crystal and flash-cool it in liquid nitrogen.
- Data Collection:
- Collect X-ray diffraction data from the frozen crystal.
Diagram: Crystal Soaking Workflow
Caption: Workflow for crystal soaking.
Troubleshooting
-
No Crystals:
-
Vary the protein and this compound concentrations.
-
Try a wider range of crystallization screens.
-
Consider if this compound is inhibiting crystallization; if so, the soaking method may be more appropriate. High concentrations of arginine can increase protein solubility, which is counterproductive for crystallization.[1]
-
-
Crystal Cracking During Soaking:
-
Reduce the this compound concentration in the soaking solution.
-
Decrease the soaking time.
-
Perform a gradual soak by transferring the crystal through a series of solutions with increasing this compound concentrations.
-
-
No Ligand Density:
-
Increase the this compound concentration in the co-crystallization or soaking solution.
-
Increase the incubation or soaking time.
-
Confirm binding using an orthogonal method such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).
-
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship between experimental choices and potential outcomes when using this compound in crystallographic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein crystallization - Wikipedia [en.wikipedia.org]
- 6. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
Troubleshooting & Optimization
D-Arginine stability and degradation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of D-Arginine in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to oxidizing agents. Like its enantiomer L-Arginine, this compound is a chemically stable amino acid under neutral and acidic conditions at room temperature for short-term storage. However, stability can be compromised under the following conditions:
-
High pH (alkaline conditions): Basic conditions can accelerate the degradation of arginine. Aqueous solutions of arginine are strongly alkaline, with a 5% solution in water having a pH between 10.5 and 12.0.[1] This inherent alkalinity can promote degradation over time.
-
Elevated Temperatures: Increased temperatures can promote both chemical degradation and racemization (the conversion of this compound to L-Arginine).
-
Oxidizing Agents: this compound is susceptible to oxidation, especially in the presence of peroxides or other oxidizing agents.[2]
-
Light Exposure: While less critical than pH and temperature, prolonged exposure to light should be avoided for long-term storage.[3]
Q2: What are the expected degradation products of this compound in an aqueous solution?
A2: Under abiotic (non-enzymatic) stress conditions, this compound can degrade through several pathways:
-
Oxidation: This is a significant degradation pathway, particularly in the presence of oxidizing agents like hydrogen peroxide.[2] Oxidation can lead to the formation of guanidine, urea, and other related compounds. 1H NMR studies have shown that a reduction in arginine signals is accompanied by the appearance of new upfield resonances, which is consistent with oxidation.[4]
-
Hydrolysis: The guanidinium group of arginine can be susceptible to hydrolysis, although this is generally a slow process under typical laboratory conditions.
-
Racemization: this compound can convert to its L-enantiomer, L-Arginine. This process is accelerated by elevated temperatures and alkaline pH.
Q3: How should I prepare and store this compound aqueous solutions to ensure stability?
A3: To maximize the stability of your this compound solutions, follow these guidelines:
-
Use High-Purity Water: Always use purified, sterile water (e.g., HPLC-grade or Milli-Q) to prepare your solutions.
-
Buffer the Solution: If your experimental conditions allow, buffering the solution to a neutral or slightly acidic pH can enhance stability compared to unbuffered solutions which are alkaline.
-
Storage Conditions:
-
Short-term (up to one day): Aqueous solutions can be stored at room temperature, protected from light.
-
Long-term: For longer storage, it is recommended to store aliquots at -20°C (for up to one month) or -80°C (for up to six months).[3] Avoid repeated freeze-thaw cycles.
-
-
Sterilization: Solutions can be sterilized by autoclaving or by filtration through a 0.22 µm filter.[1]
-
Fresh Preparation: It is always best practice to prepare solutions fresh for critical experiments.[3]
Q4: Can this compound racemize to L-Arginine in my experiments?
A4: Yes, racemization of this compound to L-Arginine can occur in aqueous solutions. The rate of racemization is dependent on:
-
Temperature: Higher temperatures significantly increase the rate of racemization.
-
pH: Racemization is faster at alkaline pH. For most experiments conducted at or near neutral pH and at room temperature or below, the rate of racemization is slow. However, if your experiment involves prolonged incubation at high temperatures or in a basic buffer, you should consider the possibility of racemization and its potential impact on your results.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Precipitation or cloudiness in the this compound solution upon preparation. | 1. Low water quality: Presence of contaminants or impurities. 2. Solubility limit exceeded: Attempting to dissolve too much this compound. 3. Interaction with buffer components: Incompatibility with certain salts or buffers. | 1. Use high-purity, sterile water. 2. The solubility of this compound in water is high (up to 100 mg/mL with sonication).[3] Ensure you are within the solubility limits. Gentle heating and sonication can aid dissolution.[3] 3. Prepare a small test solution with your buffer to check for compatibility before making a large batch. |
| Change in pH of the this compound solution over time. | 1. Absorption of atmospheric CO2: Unbuffered aqueous solutions of arginine are alkaline and can absorb carbon dioxide from the air, leading to a decrease in pH.[1] 2. Degradation: Some degradation pathways can produce acidic or basic byproducts. | 1. Store solutions in tightly sealed containers. For long-term storage, consider flushing the headspace with an inert gas like nitrogen or argon. 2. If possible, use a buffered solution appropriate for your experimental pH range. |
| Unexpected experimental results, potentially due to this compound degradation. | 1. Use of an old or improperly stored solution: this compound may have degraded over time. 2. Racemization to L-Arginine: The presence of the L-enantiomer may affect biological assays. 3. Oxidation: The solution may have been exposed to oxidizing contaminants. | 1. Prepare a fresh solution of this compound. 2. Assess the enantiomeric purity of your this compound solution using a chiral HPLC method if your application is sensitive to the presence of L-Arginine. 3. Avoid sources of oxidative stress. If necessary, prepare solutions in deoxygenated water. |
| Difficulty in achieving a clear solution when dissolving this compound. | 1. Slow dissolution rate. 2. Incomplete dissolution due to high concentration. | 1. Gently warm the solution and use a magnetic stirrer or sonicator to aid dissolution.[3] 2. Ensure you have not exceeded the solubility limit. Prepare a more dilute solution if necessary. |
Experimental Protocols & Data
Stability of Arginine Under Stress Conditions
The following table summarizes the stability of arginine under forced degradation conditions. While this data is for L-Arginine, the chemical stability of this compound is expected to be comparable under these abiotic conditions.
| Stress Condition | Time | Observation | Reference |
| 0.1 N Hydrochloric Acid | 24 hours | No degradation observed | [2] |
| 0.1 N Sodium Hydroxide | 24 hours | No degradation observed | [2] |
| 3% v/v Hydrogen Peroxide | 24 hours | 72.6% degradation observed | [2] |
Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Recommendations | Reference |
| Room Temperature | < 24 hours | Prepare fresh daily. Protect from light. | [3] |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. | [3] |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. | [3] |
Methodologies for Stability Assessment
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the amount of intact this compound and detecting its degradation products.
Objective: To separate this compound from its potential degradation products and impurities.
Protocol:
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for retaining and separating highly polar compounds like arginine without derivatization.[2] Alternatively, a C8 or C18 reversed-phase column can be used, often with an ion-pairing agent in the mobile phase.
-
Mobile Phase: A typical mobile phase for a HILIC column consists of a mixture of acetonitrile and an aqueous buffer (e.g., 50 mM potassium dihydrogen phosphate), with the ratio adjusted to achieve optimal retention and separation.[2]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Detection Wavelength: 210 nm or 215 nm.
-
Injection Volume: 10-20 µL.
-
-
Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of this compound of known concentration in the mobile phase or a suitable diluent (e.g., water). Prepare a series of dilutions to create a calibration curve.
-
Sample Solution: Dilute the this compound solution to be tested to a concentration within the range of the calibration curve using the same diluent as the standard.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the sample solution and record the chromatogram.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
-
Forced Degradation Study (for method validation):
-
To validate that the method is stability-indicating, perform forced degradation studies. Expose this compound solutions to stress conditions such as:
-
Acidic: 0.1 N HCl at 60°C for 24 hours.
-
Basic: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours.
-
-
Analyze the stressed samples using the HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.
-
Visualizations
References
Potential for racemization of D-Arginine during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for racemization of D-Arginine during sample preparation.
Proper sample handling is critical to ensure the stereochemical integrity of chiral molecules like this compound. Racemization, the conversion of one enantiomer into an equal mixture of both D- and L-forms, can be influenced by various factors during experimental procedures, potentially leading to inaccurate results. This guide will help you identify potential issues and implement strategies to minimize the risk of this compound racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound samples?
A1: Racemization is a chemical process that converts a pure enantiomer (in this case, this compound) into a mixture of both its D- and L-forms.[1] This is a significant concern because the biological activity of amino acids is often stereospecific. The presence of the L-enantiomer can lead to misleading experimental outcomes, affecting research in areas such as drug efficacy, biomarker discovery, and metabolic studies.
Q2: What are the primary factors that can induce racemization of this compound during sample preparation?
A2: The main factors that can promote the racemization of amino acids, including Arginine, are:
-
pH: Both acidic and especially basic conditions can accelerate racemization.[2][3]
-
Temperature: Elevated temperatures significantly increase the rate of racemization.[4]
-
Presence of certain chemicals: Some buffers and reagents can catalyze the racemization process.[2]
Q3: At what pH is this compound most stable against racemization?
A3: While specific kinetic data for free this compound is limited, amino acids are generally most stable against racemization near neutral pH (around pH 7).[2] Both strongly acidic and strongly alkaline conditions should be avoided.
Q4: How does temperature affect the rate of this compound racemization?
A4: The rate of racemization increases with temperature.[4] Therefore, it is crucial to keep samples cold during processing and storage whenever possible. For long-term storage, freezing at -20°C or -80°C is recommended.
Q5: Can the sample matrix itself contribute to racemization?
A5: Yes, the sample matrix can have an impact. The presence of certain metal ions or other catalytic species within a complex biological sample could potentially increase the rate of racemization. It is important to consider the entire composition of your sample.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of L-Arginine detected in a pure this compound standard after sample processing. | High pH during extraction or dilution: Use of alkaline buffers (pH > 8) can significantly increase racemization. | Maintain a pH as close to neutral (pH 7) as possible throughout the sample preparation process. Use buffers like phosphate-buffered saline (PBS). |
| Elevated temperature during sample preparation: Steps like sonication, vortexing for extended periods, or evaporation at high temperatures can induce racemization. | Perform all sample preparation steps on ice or in a cold room. Use gentle mixing methods and, if evaporation is necessary, use a lyophilizer or a centrifugal vacuum concentrator at low temperatures. | |
| Prolonged storage at inappropriate temperatures: Storing samples at room temperature or 4°C for extended periods can lead to racemization over time. | For short-term storage (hours to a few days), keep samples at 4°C. For long-term storage, aliquot and freeze samples at -20°C or -80°C immediately after collection and processing. | |
| Inconsistent D/L Arginine ratios across replicate samples. | Variable sample processing times: Inconsistent timing for extraction, incubation, or other steps can lead to different extents of racemization. | Standardize all sample preparation protocols, ensuring that each sample is processed for the same duration and under the same conditions. |
| Contamination with L-Arginine: Contamination from external sources or from within the laboratory environment. | Use clean, dedicated labware. Filter all solutions and handle samples in a clean environment. Analyze a "process blank" to check for contamination. | |
| Loss of this compound concentration and appearance of L-Arginine after storing in certain types of vials. | Leaching of substances from the container: Some glass vials can leach ions that may affect pH or catalyze racemization, especially over long-term storage. | Use high-quality, low-leachable polypropylene (PP) vials for sample storage, especially for long-term studies.[5] |
Quantitative Data Summary
While precise kinetic data for the racemization of free this compound under typical sample preparation conditions are not extensively available in the literature, the following table summarizes the qualitative and semi-quantitative impact of key factors on amino acid racemization based on existing studies on amino acids in various contexts.
| Parameter | Condition | Relative Racemization Rate | Reference |
| pH | pH 3 | Moderate | [2] |
| pH 7 | Low | [2][3] | |
| pH 9 | High | [3] | |
| pH 11 | Very High | [2] | |
| Temperature | 4°C | Very Low | [4] |
| 25°C (Room Temp) | Low to Moderate | [4] | |
| 65°C | High | [4] | |
| 110°C | Very High | [6] | |
| Sample Matrix | Pure Water/Volatile Buffer | Low | [7] |
| Buffer with Primary/Secondary Amines (e.g., TRIS) | Potential for interference and increased racemization | [7] | |
| Complex Biological Matrix (e.g., Plasma, Tissue Homogenate) | Variable, potential for catalysis | General knowledge |
Experimental Protocols
Protocol 1: Recommended Sample Preparation for Minimizing this compound Racemization
This protocol outlines best practices for extracting and preparing samples containing free this compound for analysis while minimizing the risk of racemization.
Materials:
-
Sample (e.g., plasma, tissue, cell culture media)
-
Ice bucket
-
Refrigerated centrifuge
-
Polypropylene microcentrifuge tubes
-
Phosphate-buffered saline (PBS), pH 7.4, chilled
-
Acetonitrile, chilled
-
0.1 M HCl for tissue homogenization (if applicable), chilled[8]
-
Vortex mixer
-
Centrifugal vacuum concentrator or lyophilizer
Procedure:
-
Sample Collection and Initial Handling:
-
Collect samples and immediately place them on ice.
-
If working with blood, separate plasma or serum as quickly as possible using a refrigerated centrifuge.
-
-
Extraction (from Plasma/Serum):
-
In a polypropylene microcentrifuge tube on ice, add 100 µL of plasma or serum.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex briefly (10-15 seconds) and incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant containing the free amino acids to a new clean polypropylene tube.
-
-
Extraction (from Tissue):
-
Weigh the frozen tissue sample and keep it on ice.
-
Add 5 volumes of ice-cold 0.1 M HCl.[8]
-
Homogenize the tissue on ice using a suitable homogenizer.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and proceed with protein precipitation as described for plasma/serum.
-
-
Solvent Evaporation:
-
Dry the supernatant using a centrifugal vacuum concentrator at a low temperature setting or by lyophilization.
-
-
Reconstitution and Storage:
-
Reconstitute the dried extract in a minimal volume of a mobile phase-compatible solvent (e.g., HPLC-grade water or a volatile buffer at neutral pH).[7]
-
If not analyzing immediately, store the reconstituted sample at -80°C. For short-term storage (up to 24 hours), store at 4°C.
-
Protocol 2: Quantification of D- and L-Arginine using Chiral HPLC
This protocol provides a general workflow for the analysis of D- and L-Arginine using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Materials:
-
HPLC system with a fluorescence or mass spectrometry (MS) detector
-
Chiral stationary phase (CSP) column suitable for amino acid enantiomer separation (e.g., crown-ether or teicoplanin-based column)[9]
-
Mobile phase solvents (e.g., methanol, water, formic acid, as recommended by the column manufacturer)[9]
-
This compound and L-Arginine standards
-
Prepared sample extract
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of a racemic (D/L)-Arginine standard.
-
Prepare individual stock solutions of this compound and L-Arginine.
-
Create a series of working standards by diluting the stock solutions to generate a calibration curve.
-
-
HPLC Method Development:
-
Equilibrate the chiral column with the mobile phase as recommended by the manufacturer. The mobile phase composition is critical for achieving enantiomeric separation.[9]
-
Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of D- and L-Arginine peaks.
-
-
Sample Analysis:
-
Inject the prepared sample extract onto the HPLC system.
-
Inject the D- and L-Arginine standards to determine their retention times.
-
Inject the racemic standard to confirm the separation of the two enantiomers.
-
-
Data Analysis:
-
Identify the D- and L-Arginine peaks in the sample chromatogram based on their retention times.
-
Quantify the concentration of each enantiomer using the calibration curve generated from the standards.
-
Calculate the percentage of racemization if applicable: % Racemization = [L-Arginine] / ([this compound] + [L-Arginine]) * 100.
-
Visualizations
Caption: Mechanism of base-catalyzed racemization of Arginine.
Caption: Recommended workflow for sample preparation and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. dl0.creation.com [dl0.creation.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Quantification of L-Arginine and Monosaccharides during Fermentation: An Advanced Chromatography Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sample Preparation – SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 8. A Rapid and Accurate Extraction Procedure for Analysing Free Amino Acids in Meat Samples by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Overcoming D-Arginine Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low solubility of D-Arginine in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in my buffer?
A1: this compound's solubility is significantly influenced by its chemical structure. As a zwitterionic amino acid, it possesses both a basic guanidinium group and an acidic carboxylic acid group. Its net charge, and therefore its interaction with the solvent, is highly dependent on the pH of the solution. At its isoelectric point (pI), where the net charge is zero, this compound has its lowest solubility.
Q2: What is the difference in solubility between this compound free base and this compound hydrochloride?
A2: this compound hydrochloride is the salt form of this compound and is generally much more soluble in aqueous solutions than the free base form. The hydrochloride salt effectively lowers the initial pH of the solution upon dissolution, leading to a higher proportion of charged this compound molecules, which enhances solubility.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound is lowest near its isoelectric point (pI) of 10.76 and increases as the pH moves further away from the pI. At pH values below the pI, the amino and guanidinium groups are protonated, resulting in a net positive charge and increased solubility. At pH values significantly above the pI, the carboxylic acid group is deprotonated, leading to a net negative charge and also increased solubility.
Q4: Does temperature impact the solubility of this compound?
A4: Yes, the solubility of this compound in aqueous solutions is temperature-dependent. Generally, solubility increases with higher temperatures. Conversely, you may observe precipitation of this compound from concentrated solutions upon cooling.
Q5: Can I autoclave my this compound solution?
A5: Yes, solutions of arginine can typically be autoclaved for sterilization. However, be aware that aqueous solutions of arginine are alkaline and can absorb carbon dioxide from the atmosphere, which may lead to a slight decrease in pH over time.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| This compound powder is not dissolving in the buffer. | Concentration exceeds solubility limit at the current pH and temperature. | 1. Increase the temperature: Gently warm the solution while stirring. For many solutes, increasing the temperature enhances solubility. 2. Adjust the pH: Lowering the pH of the buffer by adding a small amount of dilute acid (e.g., 0.1 M HCl) will increase the net positive charge on this compound and significantly improve its solubility. 3. Use the hydrochloride salt form: this compound HCl is more readily soluble than the free base. 4. Sonication: Use a sonicator to provide mechanical energy to break up solute particles and facilitate dissolution. |
| A precipitate forms after dissolving this compound and cooling the solution. | The solution was supersaturated at the higher temperature, and the solubility limit was exceeded upon cooling. | 1. Maintain a higher temperature: If your experimental setup allows, maintain the solution at a slightly elevated temperature where this compound remains soluble. 2. Prepare a more dilute stock solution: Prepare a stock solution at a concentration that remains stable at your desired storage temperature (e.g., 4°C or room temperature). 3. Re-dissolve before use: If precipitation occurs during storage, gently warm and vortex the solution to re-dissolve the this compound before use. |
| The pH of my this compound solution changes over time. | Absorption of atmospheric CO2. | 1. Store in airtight containers: Minimize exposure to air by storing solutions in tightly sealed containers. 2. Prepare fresh solutions: For pH-sensitive experiments, it is best to prepare this compound solutions fresh. 3. Re-adjust pH before use: If the solution has been stored, check and re-adjust the pH to the desired value before adding it to your experiment. |
| Cloudiness or precipitation occurs when adding the this compound stock solution to my experimental media. | The final concentration of this compound in the media exceeds its solubility at the media's pH and temperature. The buffer capacity of the media may be insufficient to handle the pH of the this compound stock. | 1. Lower the concentration: Reduce the final concentration of this compound in your experiment. 2. pH adjustment of the stock: Adjust the pH of your concentrated this compound stock solution to be closer to the pH of your experimental media before adding it. 3. Add the stock solution slowly while stirring: This allows for gradual mixing and pH equilibration, preventing localized high concentrations that can lead to precipitation. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄N₄O₂ | N/A |
| Molecular Weight | 174.20 g/mol | N/A |
| pKa₁ (α-carboxyl) | ~2.17 | [1] |
| pKa₂ (α-amino) | ~9.04 | [1] |
| pKa₃ (guanidinium group) | ~12.48 | [1] |
| Isoelectric Point (pI) | 10.76 | N/A |
Table 2: Solubility of Arginine Forms in Aqueous Solutions
| Compound | Solvent | Temperature | Solubility | Reference |
| This compound HCl | Water | Not Specified | 50 mg/mL | |
| L-Arginine | Water | 25°C | 182 mg/mL | [1] |
| L-Arginine HCl | PBS (pH 7.2) | Not Specified | Freely Soluble | [2] |
| L-Arginine | Water | 0°C | 83 g/L | [3] |
| L-Arginine | Water | 50°C | 400 g/L | [3] |
Note: While some data is for the L-isomer, the solubility characteristics of this compound are expected to be very similar under the same conditions.
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
Objective: To prepare a 1 M stock solution of this compound HCl in water.
Materials:
-
This compound hydrochloride (MW: 210.66 g/mol )
-
Nuclease-free water
-
Sterile conical tubes or bottles
-
Magnetic stirrer and stir bar
-
pH meter
-
0.22 µm sterile filter
Methodology:
-
Weigh out 21.07 g of this compound hydrochloride.
-
Add the this compound HCl to a beaker containing approximately 80 mL of nuclease-free water.
-
Place the beaker on a magnetic stirrer and stir until the powder is fully dissolved. Gentle warming (e.g., to 37°C) can be applied to expedite dissolution.
-
Once dissolved, transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of nuclease-free water and add the rinsing to the volumetric flask.
-
Bring the final volume to 100 mL with nuclease-free water.
-
If necessary, adjust the pH of the solution. Note that dissolving this compound HCl will result in an acidic solution.
-
Sterilize the solution by passing it through a 0.22 µm filter into a sterile container.
-
Store the stock solution at 4°C. For long-term storage, consider aliquoting and freezing at -20°C.
Protocol 2: Troubleshooting this compound Precipitation in a Neutral Buffer
Objective: To dissolve this compound in a buffer with a neutral pH (e.g., PBS, pH 7.4) where it has lower solubility.
Materials:
-
This compound (free base or HCl)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
1 M HCl
-
1 M NaOH
-
Magnetic stirrer and stir bar
-
pH meter
Methodology:
-
Attempt to dissolve the desired amount of this compound in the PBS buffer with stirring.
-
If the this compound does not dissolve, slowly add 1 M HCl dropwise while monitoring the pH. As the pH decreases, the solubility of this compound will increase.
-
Continue adding acid until all the this compound has dissolved. Note the final pH.
-
Once the this compound is fully dissolved, slowly add 1 M NaOH dropwise to adjust the pH back to 7.4.
-
Caution: As you approach pH 7.4, be vigilant for any signs of precipitation. If the solution becomes cloudy, it indicates that the concentration of this compound is too high to be soluble at this pH. In this case, you will need to either work with a lower concentration of this compound or consider if your experiment can be performed at a slightly lower pH.
Visualizations
References
Identifying and mitigating off-target effects of D-Arginine in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Arginine in vivo. Our aim is to help you identify and mitigate potential off-target effects to ensure the validity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing unexpected behavioral changes in my animal models treated with this compound?
A1: this compound, often used as an inactive control for L-Arginine, can exhibit pharmacological activity at certain doses. Studies in mice have shown that this compound can have a dual effect on the central nervous system. At a dose of 700 mg/kg, it has been observed to have central stimulant properties, while at a higher dose of 1400 mg/kg, it can act as a depressant[1][2]. It is crucial to carefully select and justify the dose of this compound in your experiments to avoid these confounding effects. Consider conducting a dose-response study to identify a truly inactive dose for your specific experimental model and endpoints.
Q2: My experiment involves blood pressure monitoring, and I'm seeing a slight hypotensive effect with this compound. Is this a known off-target effect?
A2: Yes, a mild antihypertensive effect of this compound has been reported in vivo. In a study with angiotensin II-induced hypertensive rats, this compound treatment resulted in a slight attenuation of the increase in systolic blood pressure[3]. This effect appears to be independent of nitric oxide synthase (NOS) activity, the primary target of L-Arginine. Researchers should be aware of this potential hemodynamic effect and consider its implications when interpreting data, especially in cardiovascular studies.
Q3: Can this compound interfere with metabolic pathways in vivo?
A3: this compound has been shown to inhibit arginine decarboxylase (ADC), an enzyme involved in polyamine biosynthesis[4][5][6]. Polyamines are crucial for cell growth and proliferation. Inhibition of ADC by this compound could therefore have unforeseen consequences on cellular metabolism and function. Additionally, in isolated rat hepatocytes, this compound has been observed to increase citrulline formation and ornithine uptake in mitochondria[4]. These findings suggest that this compound is not metabolically inert and can influence cellular metabolic processes.
Q4: What is the general toxicity profile of this compound in vivo?
A4: this compound exhibits a low order of toxicity in mice, with a reported median lethal dose (LD50) of 2800 mg/kg when administered intraperitoneally[1][2]. However, it is important to note that toxicity can be influenced by various factors, including the animal model, route of administration, and the presence of other substances. For instance, co-administration of the beta-adrenoceptor blocker propranolol or the corticosteroid betamethasone has been shown to decrease the toxicity of this compound[1].
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected changes in animal behavior (e.g., hyperactivity, sedation) | This compound exhibiting dose-dependent central nervous system effects.[1][2] | 1. Review the administered dose of this compound. 2. Conduct a dose-response study to establish a behaviorally inert dose in your model. 3. Consider using a different inactive control if a suitable dose of this compound cannot be identified. |
| Slight but consistent decrease in blood pressure in the this compound control group. | Known mild antihypertensive off-target effect of this compound.[3] | 1. Acknowledge this effect in your data analysis and interpretation. 2. If the effect confounds your primary endpoint, consider an alternative control substance. 3. Measure other hemodynamic parameters to better characterize the effect. |
| Altered cellular proliferation or metabolic readouts in this compound treated samples. | Inhibition of arginine decarboxylase (ADC) or other metabolic enzymes by this compound.[4][5][6] | 1. Investigate the expression and activity of ADC and related enzymes in your experimental system. 2. Perform metabolomic profiling to identify broader metabolic changes induced by this compound. 3. Use a more metabolically inert control if this compound's metabolic effects interfere with your study. |
| Signs of toxicity at doses lower than the reported LD50. | Model-specific sensitivity or interaction with other experimental components. | 1. Perform a thorough literature search for toxicity data in your specific animal model and strain. 2. Conduct a preliminary toxicity study to determine the maximum tolerated dose (MTD) in your experimental setup. 3. Review all components of your formulation for potential interactions. |
Quantitative Data Summary
Table 1: In Vivo Toxicity of this compound in Mice
| Parameter | Value | Route of Administration | Reference |
| LD50 | 2800 mg/kg | Intraperitoneal | [1][2] |
| LD50 (with Propranolol) | 3600 mg/kg | Intraperitoneal | [1] |
| LD50 (with Betamethasone) | 3300 mg/kg | Intraperitoneal | [1] |
Table 2: Reported In Vivo Pharmacological Doses of this compound in Mice
| Dose | Observed Effect | Route of Administration | Reference |
| 700 mg/kg | Central stimulant properties | Intraperitoneal | [1][2] |
| 1400 mg/kg | Depressant profile | Intraperitoneal | [1] |
Experimental Protocols
Protocol 1: Phenotypic Screening to Identify Off-Target Effects
This protocol outlines a general workflow for using phenotypic screening to uncover unexpected biological activities of this compound.
1. Assay Development:
- Select a panel of diverse and disease-relevant cell lines (e.g., cancer cell lines from different tissues, primary cells).
- Choose a high-content imaging platform to monitor multiple phenotypic parameters simultaneously (e.g., cell morphology, viability, proliferation, organelle health, protein localization).
- Optimize cell seeding density, this compound concentration range, and incubation time.
2. Compound Treatment:
- Plate the selected cell lines in multi-well plates.
- Treat cells with a range of this compound concentrations, including a vehicle control and a positive control known to induce a specific phenotype.
3. High-Content Imaging and Analysis:
- Stain cells with a panel of fluorescent dyes or antibodies to visualize different cellular components (e.g., nucleus, cytoskeleton, mitochondria).
- Acquire images using an automated high-content imaging system.
- Use image analysis software to quantify multiple phenotypic features from the images.
4. Data Analysis and Hit Identification:
- Compare the phenotypic profiles of this compound-treated cells to the vehicle control.
- Identify statistically significant changes in any of the measured parameters. These "phenotypic hits" indicate a potential off-target effect.
5. Target Deconvolution (for identified hits):
- Employ techniques such as thermal proteome profiling, chemical proteomics, or genetic screens (e.g., CRISPR/Cas9) to identify the molecular target(s) responsible for the observed phenotype.
Protocol 2: Proteomic Profiling to Identify this compound Binding Partners
This protocol describes a method to identify proteins that directly or indirectly interact with this compound in a cellular context.
1. Cell Culture and Treatment:
- Culture a relevant cell line to high density.
- Treat the cells with this compound at a concentration known to elicit a biological response (or a high concentration for initial screening) and a vehicle control for a specified duration.
2. Cell Lysis and Protein Extraction:
- Harvest and wash the cells.
- Lyse the cells using a suitable buffer to extract total protein.
3. Affinity Purification (Optional, if a tagged this compound analog is available):
- Immobilize a tagged version of this compound (e.g., biotinylated) on beads.
- Incubate the protein lysate with the beads to capture binding partners.
- Wash the beads to remove non-specific binders and elute the captured proteins.
4. Quantitative Mass Spectrometry:
- Digest the protein samples (total lysate or affinity-purified eluate) into peptides.
- Label the peptides with isobaric tags (e.g., TMT, iTRAQ) for multiplexed quantitative analysis.
- Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
- Identify and quantify proteins from the mass spectrometry data.
- For total proteome analysis, identify proteins with significantly altered abundance in this compound-treated samples.
- For affinity purification, identify proteins that are significantly enriched in the this compound pulldown compared to a control.
- Perform bioinformatics analysis (e.g., pathway analysis, gene ontology) on the identified proteins to understand the biological processes affected by this compound.
Visualizations
Caption: Workflow for identifying and mitigating this compound off-target effects.
Caption: Known and potential molecular interactions of this compound.
References
- 1. Toxicological and pharmacological effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vivo administration of this compound: effects on blood pressure and vascular function in angiotensin II-induced hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Decarboxylase inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. This compound | Inactive isomer | EC 4.1.1.19 Inhibitor | TargetMol [targetmol.com]
- 6. This compound | C6H14N4O2 | CID 71070 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing dosage of D-Arginine for animal studies to avoid toxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of D-Arginine in animal studies to avoid toxicity. The information is presented in a question-and-answer format, supplemented with data tables, experimental protocols, and visualizations to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference in toxicity between L-Arginine and this compound?
A1: L-Arginine is a naturally occurring amino acid with a well-established safety profile, and it is utilized in multiple metabolic pathways. This compound, its stereoisomer, is less common in mammals and is primarily metabolized by D-amino acid oxidase (DAAO). While often used as a control in studies involving the L-Arginine/nitric oxide pathway, this compound is not inert and can exhibit its own pharmacological and toxicological effects, particularly at higher doses.[1]
Q2: What is the known lethal dose (LD50) of this compound in common animal models?
Q3: Has a No-Observed-Adverse-Effect Level (NOAEL) been established for this compound?
A3: A formal NOAEL for this compound has not been identified in the reviewed scientific literature. However, one study in Sprague-Dawley rats showed no overt toxicity or mortality with oral administration of this compound at a dose of 1000 mg/kg/day for 16 weeks.[3] For comparison, the NOAEL for L-Arginine in a 13-week oral toxicity study in rats was determined to be 3300 mg/kg/day for males and 3900 mg/kg/day for females.[4]
Q4: What are the primary signs of this compound toxicity to monitor in animal studies?
A4: At doses approaching the LD50, researchers should monitor for central nervous system (CNS) effects. In mice, a dose of 700 mg/kg of this compound displayed central stimulant properties, while a dose of 1400 mg/kg showed a depressant profile.[1] General signs of toxicity may include changes in behavior, neurological signs (e.g., seizures), altered motor activity, and autonomic reactions.[2] For intravitreal administration in rabbits, severe retinal toxicity has been observed at doses of 3.5 mg/eye and higher.
Troubleshooting Guide
Problem: Unexpected mortality in animals administered this compound.
-
Possible Cause: The administered dose may be too high for the specific animal model, strain, or route of administration. The intraperitoneal LD50 in mice is 2800 mg/kg.[1][2] Oral and intravenous LD50 values are not well established and may be lower.
-
Solution:
-
Immediately review your dosing calculations and experimental protocol.
-
Consider conducting a dose-range finding study to determine a safer dose for your specific experimental conditions.
-
For intraperitoneal administration in mice, consider starting with doses significantly lower than 2800 mg/kg.
-
Be aware that co-administration of other drugs can alter the toxicity of this compound. For example, propranolol and betamethasone have been shown to decrease its toxicity in mice.[1][2]
-
Problem: Animals are exhibiting unusual behavior after this compound administration (e.g., hyperactivity or lethargy).
-
Possible Cause: this compound has dose-dependent effects on the central nervous system. A dose of 700 mg/kg (intraperitoneally in mice) has been observed to have stimulant properties, while 1400 mg/kg has shown depressant effects.[1]
-
Solution:
-
Carefully document all behavioral changes and correlate them with the administered dose and timing.
-
If the observed behaviors are interfering with the study's objectives, consider adjusting the dose to a range that does not produce these CNS effects.
-
Refer to established behavioral and neurological scoring systems to quantify your observations.
-
Problem: Inconsistent or unexpected experimental results.
-
Possible Cause: this compound is not metabolically inert. It can be converted to other metabolites and may have off-target effects.[5] For example, it can influence the sympathoadrenal system.[2]
-
Solution:
-
Ensure that your experimental design accounts for the potential pharmacological activity of this compound.
-
Consider including additional control groups to differentiate the effects of this compound from the specific pathway you are investigating.
-
Analyze tissues for metabolites of this compound to understand its disposition in your model.
-
Quantitative Toxicity Data
| Substance | Animal Model | Route of Administration | Toxicity Value | Value | Reference |
| This compound | Mouse | Intraperitoneal | LD50 | 2800 mg/kg | [1][2] |
| This compound | Rabbit | Intravitreal | Lowest Toxic Dose | 3.5 mg/eye | |
| L-Arginine | Rat | Oral | LD50 | >5110 mg/kg | |
| L-Arginine | Rat (Male) | Oral | NOAEL (13 weeks) | 3300 mg/kg/day | [4] |
| L-Arginine | Rat (Female) | Oral | NOAEL (13 weeks) | 3900 mg/kg/day | [4] |
| This compound | Rat | Oral | No Overt Toxicity (16 weeks) | 1000 mg/kg/day | [3] |
Experimental Protocols
Acute Intraperitoneal Toxicity Assessment of this compound in Mice (Based on Navarro et al., 2005)
-
Animal Model: Swiss albino male mice (25-30 g).
-
Housing: House animals under standard laboratory conditions (22°C, 12:12 light-dark cycle) with free access to standard laboratory diet and water.
-
Groups: Assign animals to randomized groups of at least 5-10 animals per dose group. Include a vehicle control group (e.g., 0.9% NaCl solution).
-
This compound Preparation: Suspend this compound in a physiological solution (e.g., 0.9% NaCl).
-
Administration: Administer this compound via intraperitoneal (i.p.) injection. Dose volumes should be appropriate for the animal's weight.
-
Dose Selection: Based on the known LD50 of 2800 mg/kg, select a range of doses to administer. For a dose-range finding study, doses could bracket the expected LD50 (e.g., 2000, 2500, 3000, 3500 mg/kg).
-
Observation: Observe animals continuously for the first few hours post-administration and then periodically for up to 14 days.
-
Parameters to Monitor:
-
Mortality: Record the number of deaths in each group.
-
Clinical Signs: Observe for changes in behavior (e.g., sedation, hyperactivity), neurological signs (e.g., convulsions, ataxia), autonomic signs (e.g., salivation, piloerection), and any other signs of toxicity.
-
Body Weight: Record body weight before administration and at selected intervals during the observation period.
-
-
Data Analysis: Calculate the LD50 using an appropriate statistical method (e.g., probit analysis).
Signaling Pathways and Experimental Workflows
Caption: Proposed metabolic pathway for this compound and potential mechanisms of toxicity.
Caption: General experimental workflow for assessing this compound toxicity in animal models.
References
- 1. Toxicological and pharmacological effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. The effects of a comparatively higher dose of 1000 mg/kg/d of oral L- or this compound on the L-arginine metabolic pathways in male Sprague-Dawley rats | PLOS One [journals.plos.org]
- 4. Thirteen-week oral toxicity study of L-arginine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of a comparatively higher dose of 1000 mg/kg/d of oral L- or this compound on the L-arginine metabolic pathways in male Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in D-Arginine feeding experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of D-Arginine feeding experiments. Our goal is to help you address specific issues and interpret unexpected results.
Frequently Asked Questions (FAQs)
Q1: Why are the results of my this compound feeding experiment different from what I expected based on L-Arginine studies?
A1: While often used as a control, this compound is not biologically inert. It is metabolized by D-amino acid oxidase (DAAO) and can exert its own physiological effects, which may differ from or even oppose those of L-Arginine. For instance, in some models, this compound has been shown to potentiate stress responses, whereas L-Arginine attenuates them. It's crucial to consider the independent biological activity of this compound when designing experiments and interpreting data.
Q2: I'm observing high variability in my results between individual animals. What could be the cause?
A2: High inter-individual variability can stem from several factors. Differences in the expression and activity of D-amino acid oxidase (DAAO) in tissues like the liver, kidney, and brain can lead to variations in this compound metabolism. Furthermore, the composition of the gut microbiota can influence arginine metabolism and may differ between animals. It is also important to standardize the diet and environmental conditions to minimize variability.
Q3: Can this compound administration affect the metabolism of other amino acids?
A3: Yes. Studies have shown that chronic supplementation with high doses of arginine can alter the plasma and tissue concentrations of other amino acids.[1][2] This is likely due to competition for transporters and interactions within metabolic pathways. When analyzing your results, it is advisable to measure the levels of other key amino acids to get a complete picture of the metabolic changes.
Q4: What are the potential toxic effects of high-dose this compound administration?
A4: High doses of this compound can have toxic effects. In mice, the median lethal dose (LD50) for intraperitoneally administered this compound has been reported to be 2800 mg/kg.[3][4] At non-lethal high doses, this compound has been observed to have dose-dependent effects on the central nervous system, with lower doses showing stimulant properties and higher doses showing depressant properties.[3][4] In some specific contexts, such as in tumor-bearing mice, this compound supplementation has been reported to be lethal, possibly due to competition with L-arginine.[5]
Troubleshooting Guide
Unexpected Physiological or Behavioral Effects
| Observed Issue | Potential Causes | Recommended Actions |
| Increased anxiety-like behaviors or unexpected neurological effects. | This compound can have direct effects on the central nervous system. At 700 mg/kg, it has shown central stimulant properties in mice, while 1400 mg/kg exhibited a depressant profile.[3][4] | - Review the dose of this compound being administered. Consider performing a dose-response study. - Include a comprehensive battery of behavioral tests to characterize the neurological effects. - Measure levels of neurotransmitters and their metabolites in relevant brain regions. |
| Lethality in a disease model, particularly in cancer studies. | This compound may compete with L-Arginine, which is essential for the proliferation of certain cells, including some cancer cells and immune cells.[5] | - Measure plasma and tissue levels of both L-Arginine and this compound to assess their ratio. - Evaluate the expression of arginine transporters in the cells or tissues of interest. - Consider reducing the dose of this compound or using an alternative control. |
| No observable effect when one is expected. | - Insufficient dose or duration of administration. - High activity of D-amino acid oxidase (DAAO) leading to rapid metabolism of this compound. - The specific animal strain or species may have a different sensitivity to this compound. | - Increase the dose or extend the duration of the feeding study. - Measure DAAO activity in relevant tissues. - Review the literature for strain- or species-specific responses to this compound. |
| Gastrointestinal distress (e.g., diarrhea). | High oral doses of arginine can cause osmotic diarrhea. | - Administer this compound in divided doses throughout the day. - Consider a different route of administration, such as intraperitoneal injection, if appropriate for the study design. |
Unexpected Biochemical Results
| Observed Issue | Potential Causes | Recommended Actions |
| Altered plasma levels of other amino acids. | Chronic high intake of a single amino acid can affect the absorption and metabolism of others.[1][2] | - Perform a comprehensive amino acid profiling of plasma and relevant tissues. - Analyze the expression of key amino acid transporters. |
| Changes in nitric oxide (NO) pathway markers (e.g., eNOS, nitrite levels). | This compound has been shown to increase endothelial nitric oxide synthase (eNOS) protein expression in the aorta and kidney of rats at a high dose (1000 mg/kg/day for 16 weeks).[6] It may also compete with L-Arginine for NOS binding, potentially leading to NOS uncoupling and production of reactive oxygen species (ROS) instead of NO, especially if intracellular L-Arginine levels are low. | - Measure both NO production (e.g., via nitrite/nitrate assays) and ROS levels. - Assess the expression and phosphorylation status of all NOS isoforms (nNOS, iNOS, eNOS). - Measure intracellular L-Arginine and this compound concentrations. |
| Activation or inhibition of signaling pathways like MAPK/ERK. | While direct evidence for this compound is limited, L-Arginine has been shown to activate the GPRC6A-ERK1/2 and PI3K/Akt signaling pathways.[6][7] this compound could potentially act as an agonist or antagonist on the same receptors or pathways. | - Perform western blot analysis to determine the phosphorylation status of key proteins in the MAPK/ERK and PI3K/Akt pathways (e.g., ERK1/2, Akt, CREB). - Use specific inhibitors of these pathways to confirm their involvement in the observed effects of this compound. |
Experimental Protocols
16-Week Oral this compound Administration in Rats (based on Kim et al., 2023)
-
Animal Model: Male Sprague-Dawley rats, 9 weeks old at the start of the experiment.
-
Dosage: 1000 mg/kg/day of this compound.
-
Administration: this compound is dissolved in the drinking water. Water intake should be monitored daily, and the concentration of this compound in the water adjusted every other day to ensure the correct dosage.
-
Control Group: A control group should receive plain drinking water. An L-Arginine group at the same dose can also be included for comparison.
-
Duration: 16 weeks.
-
Key Measurements:
-
Body weight (weekly).
-
Water and food consumption (daily).
-
At the end of the study, collect plasma and various organs (e.g., liver, kidney, aorta, brain, small intestine) for analysis.
-
Biochemical analyses can include:
-
Plasma and tissue amino acid concentrations.
-
Expression and activity of enzymes in the L-Arginine metabolic pathways (e.g., arginase, NOS, AGAT, ADC).
-
Levels of metabolites such as nitrite, creatinine, and polyamines.
-
-
Neurobehavioral Assessment Following Oral this compound Administration in Mice
-
Animal Model: Adult male mice (e.g., C57BL/6J).
-
Dosage: Prepare this compound in a defined diet at various concentrations (e.g., arginine-depleted, control level, and arginine-supplemented).
-
Administration: Provide the defined diets to the mice for a specified period (e.g., 2-4 weeks).
-
Control Group: A group of mice should be fed a control diet with a standard level of L-Arginine and no added this compound.
-
Behavioral Tests: Conduct a battery of behavioral tests to assess:
-
Anxiety-like behavior: Open field test, elevated plus maze.
-
Social behavior: Social investigation, resident-intruder test.
-
Depressive-like behavior: Porsolt forced-swim test.
-
-
Biochemical Analysis: At the end of the behavioral testing, brain tissue can be collected to measure neurotransmitter levels and the expression of relevant proteins.
Quantitative Data Summary
Table 1: Effect of 16-Week Oral this compound (1000 mg/kg/d) on eNOS Protein Expression and Nitrite Levels in Male Sprague-Dawley Rats
| Tissue | Parameter | Control | This compound |
| Aorta | eNOS Protein Expression (relative units) | 1.00 ± 0.12 | 1.58 ± 0.15 |
| Kidney | eNOS Protein Expression (relative units) | 1.00 ± 0.09 | 1.75 ± 0.20*** |
| Urine | Nitrite (nmol/mg creatinine) | 1.5 ± 0.2 | 2.5 ± 0.4 |
| Upper Small Intestine | Nitrite (nmol/mg protein) | 0.8 ± 0.1 | 1.5 ± 0.2 |
| Brain | Nitrite (nmol/mg protein) | 1.2 ± 0.1 | 2.0 ± 0.3 |
| *Data are presented as Mean ± SEM. *P<0.05, **P<0.001 vs. respective control. (Adapted from Kim et al., 2023)[6] |
Table 2: Pharmacokinetics of Orally Administered this compound (6 mmol/kg BW) in ICR Mice
| Time Point | Plasma this compound (nmol/ml) | Cerebral Cortex this compound (pmol/mg wet tissue) | Hypothalamus this compound (pmol/mg wet tissue) |
| 30 min | ~1000 | ~30 | ~50 |
| 60 min | ~1000 | ~60 | ~100 |
| 90 min | ~1000 | ~94 | ~162 |
| This compound was not detectable in control mice not administered this compound. (Adapted from Hashimoto et al., 2020)[8][9][10] |
Visualizations
This compound Metabolism and its Potential Impact on Nitric Oxide Synthesis
Caption: this compound metabolism via DAAO and its potential interference with L-Arginine-dependent NO synthesis.
Experimental Workflow for Investigating Unexpected Neurobehavioral Effects
Caption: A logical workflow for troubleshooting unexpected neurobehavioral outcomes in this compound studies.
Potential Signaling Pathways Affected by Arginine Isomers
Caption: Hypothesized signaling pathways potentially modulated by arginine isomers, based on L-Arginine data.
References
- 1. Effects of Arginine Supplementation on Amino Acid Profiles in Blood and Tissues in Fed and Overnight-Fasted Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Arginine Supplementation on Amino Acid Profiles in Blood and Tissues in Fed and Overnight-Fasted Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The arginine metabolite agmatine protects mitochondrial function and confers resistance to cellular apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased mitochondrial arginine metabolism supports bioenergetics in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Supplementation of l‐arginine boosts the therapeutic efficacy of anticancer chemoimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. L-Arginine Stimulates Fibroblast Proliferation through the GPRC6A-ERK1/2 and PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orally administrated this compound exhibits higher enrichment in the brain and milk than L-arginine in ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orally administrated this compound exhibits higher enrichment in the brain and milk than L-arginine in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Sensitive Detection of Low D-Arginine Concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of low concentrations of D-Arginine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Issues
???+ question "What are the common methods for detecting low concentrations of this compound?"
???+ question "I am not getting a detectable signal for my low-concentration this compound samples. What should I do?"
Method-Specific Troubleshooting
???+ question "My HPLC peaks for this compound are broad or splitting. How can I improve the peak shape?"
???+ question "I am observing high background noise in my LC-MS/MS analysis. What are the potential sources and solutions?"
???+ question "When using a fluorescent probe for this compound detection, the fluorescence intensity is weak or unstable. What could be the problem?"
Data Presentation
Table 1: Comparison of Detection Methods for Arginine
| Method | Analyte | Limit of Detection (LOD) / Lower Limit of Quantification (LLOQ) | Sample Matrix | Reference |
| Fluorescent Probe (R)-5 | This compound | 4.84 x 10⁻⁷ M | Methanol Solution | [1][2] |
| Fluorescent Probe (S)-5 | L-Arginine | 3.35 x 10⁻⁷ M | Methanol Solution | [1][2] |
| Fluorescent Probe (S)-3 | This compound | Detection range: 5 to 400 µM | DMSO Solution | [3] |
| LC-MS/MS | L-Arginine | 1.7 µM (LOD), 3.2 µM (LLOQ) | Human Serum | [4][5] |
| LC-MS/MS | ADMA | 0.03 µM (LOD), 0.08 µM (LLOQ) | Human Serum | [4][5] |
| LC-MS/MS | SDMA | 0.02 µM (LOD), 0.05 µM (LLOQ) | Human Serum | [4][5] |
| HPLC-FLD | L-Arginine | 0.14 µM (LLOQ) | Human Plasma | [6] |
| HPLC-FLD | ADMA | 12 nM (LLOQ) | Human Plasma | [6] |
| Colorimetric Assay Kit | L-Arginine | 1 nmol/well | Biological Samples | |
| Fluorometric Assay Kit | L-Arginine | Detects as low as 400 pmol/well | Biological Samples | [7] |
ADMA: Asymmetric Dimethylarginine; SDMA: Symmetric Dimethylarginine; FLD: Fluorescence Detection.
Experimental Protocols
1. General Sample Preparation from Biological Fluids (e.g., Plasma, Serum)
This protocol is a general guideline and may need optimization for specific applications.
-
Protein Precipitation: To 100 µL of plasma or serum, add a protein precipitation agent. Common choices include:
-
Vortex: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[9]
-
Supernatant Collection: Carefully collect the supernatant containing the this compound.
-
Filtration (Optional but Recommended): For sensitive analyses like LC-MS/MS, filter the supernatant through a 0.22 µm or 0.45 µm filter to remove any remaining particulates.[10] For very low concentrations, ultrafiltration using a molecular weight cutoff (MWCO) spin column (e.g., 10 kDa) can further clean up the sample.[7]
2. HPLC with Pre-column OPA Derivatization
This is a representative protocol inspired by common practices for amino acid analysis.
-
Reagent Preparation:
-
Derivatization: In an autosampler vial, mix the sample (or standard), borate buffer, OPA reagent, and thiol reagent. The reaction is typically rapid and can be performed at room temperature or 4°C for a short incubation time (e.g., 30 seconds to 1 minute).[6][11]
-
Injection: Inject the derivatized sample onto the HPLC system.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.[12]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection: Use a fluorescence detector with excitation and emission wavelengths appropriate for the OPA-derivatized amino acid (e.g., Ex/Em ≈ 340/450 nm).[12]
-
Visualizations
Caption: General experimental workflow for the detection of low this compound concentrations.
Caption: Troubleshooting logic for low or no this compound signal.
References
- 1. Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Rapid, enantioselective and colorimetric detection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of l-Arginine, Dimethylated Arginine Derivatives, l-Citrulline, and Dimethylamine in Human Serum Using Liquid Chromatography–Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Three Sample Preparation Procedures for the Quantification of L-Arginine, Asymmetric Dimethylarginine, and Symmetric Dimethylarginine in Human Plasma Using HPLC-FLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. Development, validation, and comparison of four methods to simultaneously quantify L-arginine, citrulline, and ornithine in human plasma using hydrophilic interaction liquid chromatography and electrospray tandem mass spectrometry [scholarworks.indianapolis.iu.edu]
- 9. Orally administrated this compound exhibits higher enrichment in the brain and milk than L-arginine in ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
Addressing matrix effects in mass spectrometry analysis of D-Arginine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of D-Arginine.
Troubleshooting Guide & FAQs
Q1: My this compound signal is significantly lower in biological samples (plasma, urine) compared to my standards prepared in a clean solvent. Is this a matrix effect?
A1: Yes, a noticeable decrease in signal intensity between a neat standard and a matrix-spiked sample is a classic indication of a matrix effect, specifically ion suppression.[1] This occurs when co-eluting endogenous components from the biological matrix interfere with the ionization of this compound in the mass spectrometer's ion source.[2][3] To confirm this, a post-column infusion experiment can be performed to qualitatively identify regions of ion suppression in your chromatogram.
Q2: What are the most common causes of matrix effects in this compound analysis?
A2: The primary causes of matrix effects are co-eluting endogenous molecules from the biological sample. For plasma or serum samples, phospholipids are a major contributor to ion suppression.[4] Other substances like salts, proteins, and other metabolites can also interfere with the ionization process, leading to either suppression or enhancement of the this compound signal. The high polarity of this compound can make it susceptible to co-elution with other polar matrix components, especially in reversed-phase chromatography.
Q3: How can I minimize or eliminate matrix effects during my sample preparation?
A3: Optimizing your sample preparation is a critical step in mitigating matrix effects. Here are some common strategies:
-
Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile or methanol, to remove the bulk of proteins from the sample.[4][5] However, it is less effective at removing phospholipids and other small molecules, which can still cause significant matrix effects.[4]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample than PPT by partitioning this compound into a solvent that is immiscible with the sample matrix, leaving many interfering substances behind.
-
Solid-Phase Extraction (SPE): SPE is generally more effective than PPT and LLE at removing interfering matrix components, leading to reduced matrix effects.[5][6] There are various SPE sorbents available, and method development is required to find the optimal sorbent and elution conditions for this compound. HybridSPE, which combines protein precipitation and SPE, is particularly effective at removing both proteins and phospholipids.[4]
Q4: Can I address matrix effects by changing my LC-MS/MS parameters?
A4: Yes, modifying your chromatographic and mass spectrometric conditions can help reduce matrix effects:
-
Chromatographic Separation: Improving the separation of this compound from matrix components is highly effective. Consider using a different column chemistry, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for polar compounds like arginine.[7][8] Adjusting the mobile phase composition and gradient can also help resolve this compound from interfering peaks.
-
Mass Spectrometry Parameters: While less effective than sample preparation and chromatography, optimizing MS parameters can sometimes help. For instance, in some cases, negative ionization mode has been found to be less susceptible to matrix effects.[3]
Q5: What is the best way to compensate for matrix effects that I cannot eliminate?
A5: The most widely recognized and effective method to correct for matrix effects is the use of a stable isotope-labeled (SIL) internal standard.[2] A SIL internal standard for this compound (e.g., this compound-¹³C₆) will have nearly identical chemical and physical properties to the analyte and will co-elute. Therefore, it will experience the same degree of ion suppression or enhancement as the this compound in the sample. By calculating the ratio of the analyte signal to the SIL internal standard signal, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.
Q6: Since this compound is an endogenous compound, I don't have a true "blank" matrix. How can I construct a calibration curve?
A6: This is a common challenge for endogenous analyte quantification. There are a few approaches:
-
Surrogate Matrix: Use a matrix that is similar to the study sample but free of the analyte. For example, a buffered solution with bovine serum albumin (BSA) can sometimes be used.
-
Matrix-Matched Calibration: If a batch of the biological matrix with a low and consistent endogenous level of this compound is available, it can be used to prepare calibrators. The endogenous level is subtracted from the measured concentrations.
-
Standard Addition: This method involves adding known amounts of this compound standard to aliquots of the actual sample. A calibration curve is then generated for each sample, which corrects for the specific matrix effects in that individual sample. However, this method is time-consuming and requires a larger sample volume.[3]
Quantitative Comparison of Sample Preparation Techniques
The following table summarizes the performance of different sample preparation techniques in reducing matrix effects and improving analyte recovery for compounds similar to this compound.
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | >90% | High (Significant Suppression) | Fast, simple, and inexpensive. | Ineffective at removing phospholipids and other small molecules, leading to substantial matrix effects.[4] |
| Solid-Phase Extraction (SPE) | 80-95% | Moderate | Provides cleaner extracts compared to PPT, with reduced matrix effects.[5][6] | More time-consuming and costly than PPT; requires method development. |
| HybridSPE | >95% | Low (Minimal Suppression) | Highly effective at removing both proteins and phospholipids, resulting in the least matrix interference.[4] | Higher cost compared to PPT and standard SPE. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
Sample Aliquoting: Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Internal Standard Spiking: Add the stable isotope-labeled this compound internal standard solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate.
-
Evaporation (Optional): Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for this compound Analysis
-
LC System: UHPLC system
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient starting with a high percentage of organic phase (e.g., 95% B) and gradually increasing the aqueous phase.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (example for Arginine):
-
This compound: Q1: 175.1 m/z -> Q3: 70.1 m/z
-
This compound-¹³C₆ (IS): Q1: 181.1 m/z -> Q3: 74.1 m/z
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized for this compound and its internal standard.
Visual Workflow and Logic Diagrams
Caption: Troubleshooting workflow for addressing matrix effects in this compound analysis.
Caption: Logical relationship of strategies to mitigate matrix effects.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Simultaneous determination of six L-arginine metabolites in human and mouse plasma using hydrophilic-interaction chromatography and electrospray-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Arginine Chemical Synthesis
Welcome to the technical support center for the chemical synthesis of D-Arginine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common chemical strategy for synthesizing this compound?
A1: The most prevalent and effective chemical method for synthesizing this compound is through the guanidinylation of the δ-amino group of a suitably protected D-Ornithine derivative. This approach is widely utilized in chemical synthesis.[1] This key transformation converts the ornithine side chain into the characteristic guanidinium group of arginine.
Q2: Why is the protection of functional groups necessary during this compound synthesis?
A2: Protecting groups are crucial in this compound synthesis to prevent unwanted side reactions and ensure the selective formation of the desired product. The α-amino and α-carboxyl groups of the D-Ornithine precursor are typically protected to avoid their participation in the guanidinylation reaction. Furthermore, the guanidino group of the resulting this compound is often protected to enhance its solubility in organic solvents used in subsequent steps, such as in solid-phase peptide synthesis (SPPS), and to prevent side reactions like δ-lactam formation.[2][3]
Q3: What are some common side reactions that can lower the yield of this compound synthesis?
A3: Several side reactions can occur, leading to a decreased yield of this compound. One of the most significant is the formation of a δ-lactam, which is an intramolecular cyclization reaction.[2][4] Additionally, during the deprotection of certain protecting groups, such as Mtr or Pmc from the guanidino group, sulfonation of the arginine residue can occur as an unexpected side reaction.[5] Inefficient removal of protecting groups can also lead to a mixture of partially protected products, complicating purification and reducing the final yield of pure this compound.
Q4: How can I monitor the progress and determine the yield of my this compound synthesis?
A4: The progress of the synthesis can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[6][7] These methods can distinguish between the starting materials, intermediates, and the final product, allowing for the assessment of reaction completion. For quantitative yield determination, techniques like HPLC with a suitable standard curve or quantitative Nuclear Magnetic Resonance (NMR) spectroscopy can be employed. The Sakaguchi reaction, a colorimetric method, can also be used for the quantitative determination of arginine.[8]
Troubleshooting Guides
Issue 1: Low Yield in the Guanidinylation of D-Ornithine
Possible Causes & Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Inefficient Guanidinylating Reagent | Select a more reactive guanidinylating agent. N,N'-di-Boc-N"-triflylguanidine is known for its high reactivity, even in solid-phase synthesis.[9][10] For unhindered primary amines, yields exceeding 90% have been reported with reagents like N,N′-di-Boc-N″-triflylguanidine and N,N′-di-Cbz-N″triflylguanidine.[1] | Increased conversion of D-Ornithine to this compound. |
| Suboptimal Reaction Conditions (Solvent, Base, Temperature) | Optimize the solvent and base. Unpolar solvents like dichloromethane are often preferred.[9][10] The choice of base is also critical; for instance, in some syntheses, triethylamine (TEA) in dimethylformamide (DMF) has provided good yields.[1] Temperature can also be adjusted; some guanidinylation reactions are performed at room temperature, while others may benefit from cooling (e.g., -78°C for the addition of triflic anhydride) or gentle heating.[9] | Improved reaction kinetics and higher product yield. |
| Poor Solubility of Reactants | If the protected D-Ornithine derivative has poor solubility in the chosen solvent, consider converting it to a more soluble form, for example, by silylation with a reagent like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA).[10] | Enhanced homogeneity of the reaction mixture, leading to a more complete reaction. |
| Steric Hindrance | If the protecting groups on D-Ornithine are particularly bulky, they may sterically hinder the approach of the guanidinylating agent. Consider using smaller, yet effective, protecting groups for the α-amino and α-carboxyl functions. | Reduced steric hindrance, allowing for more efficient guanidinylation. |
Issue 2: Formation of Impurities During Synthesis and Deprotection
Possible Causes & Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| δ-Lactam Formation | The use of a nitro (NO2) protecting group on the guanidino function has been shown to prevent the formation of δ-lactam.[2][4] | Significant reduction or elimination of the δ-lactam side product, leading to a cleaner reaction mixture and higher yield of the desired product. |
| Side Reactions During Deprotection (e.g., Alkylation, Sulfonation) | Optimize the cleavage cocktail and scavengers. For Pbf-protected arginine, a deprotection time of around 2 hours is typical.[11] The choice of scavenger is important to prevent re-attachment of the protecting group or modification of sensitive residues.[11] When using Mtr or Pmc protecting groups, be aware of potential sulfonation and adjust cleavage conditions accordingly.[5] | Minimized side reactions during deprotection, resulting in a purer final product. |
| Incomplete Deprotection | Mtr-protected arginine can require long deprotection times, sometimes up to 12 hours. Using the more labile Pbf protecting group can significantly reduce the required deprotection time to under 4 hours.[11] Ensure fresh cleavage reagents are used. | Complete removal of all protecting groups, leading to a single desired product and simplifying purification. |
Issue 3: Difficulty in Purifying the Final this compound Product
Possible Causes & Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Presence of Closely Related Impurities | Utilize ion-exchange chromatography for purification. This technique is effective in separating arginine from by-products and unreacted starting materials.[12] The pH of the solution can be adjusted to near the isoelectric point of arginine to facilitate separation by ion-exclusion chromatography.[6] | High-purity this compound. |
| Co-precipitation of Salts | After purification by ion-exchange chromatography, the arginine can be precipitated from the aqueous solution by the addition of an alcohol, followed by filtration and drying.[12] This helps in removing inorganic salts. | Removal of inorganic salt impurities. |
| Residual Protecting Groups or Scavengers | Ensure complete removal of the cleavage cocktail and scavengers after deprotection. This can be achieved by precipitation of the peptide with cold diethyl ether and subsequent washing.[11] | A cleaner crude product that is easier to purify. |
Experimental Protocols & Data
Guanidinylation of Nα-Fmoc-D-Ornithine
This protocol is adapted from a general procedure for the guanidinylation of ornithine derivatives.[1]
Materials:
-
Nα-Fmoc-D-Ornithine
-
Guanidinylating reagent (e.g., N,N′-di-Boc-N″-triflylguanidine)
-
Base (e.g., Triethylamine - TEA)
-
Solvent (e.g., Dimethylformamide - DMF)
-
Triflic anhydride (if preparing the guanidinylating reagent in situ)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO4)
-
5M HCl
Procedure:
-
Preparation of Guanidinylating Reagent (if necessary): Dissolve guanidine hydrochloride in DMF and add TEA. Cool the mixture to 0°C and add the appropriate chloroformate dropwise. Stir the reaction for 48 hours at room temperature.
-
Guanidinylation Reaction:
-
Prepare two separate reaction mixtures.
-
Mixture A: At 0°C, combine the guanidinylating reagent, a base, and a solvent.
-
Mixture B: At room temperature, dissolve Nα-Fmoc-D-Ornithine and a base in a solvent.
-
After stirring both mixtures for 30 minutes, combine them.
-
-
Work-up and Purification:
-
After the reaction is complete (monitored by TLC or HPLC), remove the solvent under reduced pressure.
-
Adjust the pH to 6 with 5M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine and dry over MgSO4.
-
Remove the solvent under reduced pressure and obtain the product via lyophilization.
-
Quantitative Data on Guanidinylating Reagent Synthesis Yields:
| Chloroformate Used | Base | Solvent | Yield (%) |
| Ethyl Chloroformate | TEA | DMF | 76-84%[1] |
| Propyl Chloroformate | TEA | DMF | 35-94% (range for various chloroformates)[1] |
| Butyl Chloroformate | TEA | DMF | 35-94% (range for various chloroformates)[1] |
| Hexyl Chloroformate | TEA | DMF | 35-94% (range for various chloroformates)[1] |
Yields are for the synthesis of the disubstituted guanidine guanidinylating reagent.
Deprotection of Protected this compound
This is a general protocol for the cleavage and deprotection of peptides synthesized using Fmoc chemistry.[11]
Materials:
-
Protected this compound (e.g., with Pbf on the guanidino group)
-
Cleavage Cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Cold diethyl ether
Procedure:
-
Wash the resin-bound protected this compound with DMF and then with DCM.
-
Add the freshly prepared cleavage cocktail to the resin.
-
Allow the reaction to proceed for the recommended time (e.g., 2 hours for Arg(Pbf)).
-
Filter the resin and collect the filtrate.
-
Precipitate the crude this compound by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the precipitate and decant the ether.
-
Wash the precipitate with cold ether to remove scavengers and cleaved protecting groups.
-
Dry the crude this compound under vacuum.
Visualizations
Caption: General workflow for the chemical synthesis of this compound.
Caption: Troubleshooting logic for low yield in the guanidinylation step.
References
- 1. mdpi.com [mdpi.com]
- 2. CN108093635B - Process for preparing this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. JPH0623143B2 - Arginine separation and purification method - Google Patents [patents.google.com]
- 7. Quantitative Analysis of l-Arginine, Dimethylated Arginine Derivatives, l-Citrulline, and Dimethylamine in Human Serum Using Liquid Chromatography–Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 10. WO1998052917A2 - Guanidinylation reagents - Google Patents [patents.google.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. US5591613A - Method for the preparation of this compound and L-ornithine - Google Patents [patents.google.com]
Validation & Comparative
D-Arginine vs. L-Arginine: A Comparative Analysis of Their Effects on Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of D-Arginine and L-Arginine on insulin secretion from pancreatic β-cells. The stereospecific nature of arginine's interaction with the cellular machinery of insulin release is a critical factor for researchers in metabolic diseases and drug development. This document summarizes key experimental findings, details the underlying methodologies, and visualizes the involved signaling pathways.
Executive Summary
L-Arginine is a well-established potent secretagogue of insulin, acting through a mechanism primarily involving the depolarization of the pancreatic β-cell membrane. In stark contrast, this compound, its stereoisomer, is largely inactive in stimulating insulin secretion. This difference is attributed to the specific recognition of the L-isoform by cellular transport systems and downstream signaling components. Experimental evidence consistently demonstrates that L-Arginine induces a significant increase in intracellular calcium ([Ca²⁺]i), a prerequisite for insulin vesicle exocytosis, whereas this compound fails to elicit a comparable response.
Data Presentation: Quantitative Comparison
The following table summarizes the quantitative effects of this compound and L-Arginine on key parameters related to insulin secretion, as reported in peer-reviewed studies.
| Parameter | L-Arginine Effect | This compound Effect | Reference Study |
| Insulin Secretion | Potentiates glucose-induced insulin secretion.[1] | No significant stimulation of insulin secretion. | [2] |
| Intracellular Calcium ([Ca²⁺]i) Increase | Induces a significant increase in [Ca²⁺]i in pancreatic β-cells.[2][3] | Fails to induce a significant calcium response.[3] In some cell lines, a much smaller increase compared to L-Arginine was observed.[2] | [2][3] |
| Membrane Depolarization | Causes membrane depolarization of β-cells.[4][5] | Not reported to cause significant membrane depolarization. | |
| Nitric Oxide (NO) Production | Can be a substrate for Nitric Oxide Synthase (NOS) to produce NO, but this pathway is not the primary mechanism for insulin secretion.[1] | Not a substrate for NOS. |
Experimental Protocols
Isolation of Pancreatic Islets
A common method for studying insulin secretion involves the use of isolated pancreatic islets from animal models (e.g., mice or rats).
-
Procedure: The pancreas is perfused with a collagenase solution via the bile duct to digest the extracellular matrix.
-
The digested pancreas is then incubated to release the islets.
-
Islets are hand-picked under a microscope to separate them from acinar and other pancreatic tissue.
-
Isolated islets are cultured in a suitable medium (e.g., RPMI-1640) before experimentation.
Static Insulin Secretion Assay
This assay measures the amount of insulin secreted by isolated islets in response to various stimuli.
-
Pre-incubation: Batches of islets (e.g., 10 islets per replicate) are pre-incubated in a Krebs-Ringer Bicarbonate (KRB) buffer with a low glucose concentration (e.g., 2.8 mM) for a defined period (e.g., 60 minutes) to establish a basal insulin secretion rate.
-
Stimulation: The pre-incubation buffer is replaced with a stimulation buffer containing the test substances. For comparing D- and L-Arginine, separate conditions would be set up:
-
Control (e.g., KRB with 16.7 mM glucose)
-
L-Arginine (e.g., 10 mM L-Arginine in KRB with 16.7 mM glucose)
-
This compound (e.g., 10 mM this compound in KRB with 16.7 mM glucose)
-
-
Incubation: Islets are incubated in the stimulation buffer for a specific time (e.g., 60 minutes) at 37°C.
-
Sample Collection: The supernatant (containing the secreted insulin) is collected.
-
Insulin Measurement: The insulin concentration in the supernatant is quantified using methods like Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA).[6]
-
Data Normalization: Secreted insulin levels are often normalized to the total insulin content of the islets or the number of islets used.
Measurement of Intracellular Calcium ([Ca²⁺]i)
Changes in intracellular calcium concentration are a key indicator of β-cell stimulation.
-
Cell Loading: Isolated islets or dispersed β-cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Perifusion or Microplate Reading: The loaded cells are then placed in a perifusion system or a microplate reader that can measure fluorescence changes over time.
-
Stimulation: The cells are perifused with or exposed to solutions containing the test compounds (this compound or L-Arginine).
-
Fluorescence Measurement: The ratio of fluorescence emission at two different excitation wavelengths is recorded, which is proportional to the intracellular calcium concentration.
Signaling Pathways and Experimental Workflow
L-Arginine-Induced Insulin Secretion Pathway
L-Arginine's primary mechanism for stimulating insulin secretion involves its transport into the β-cell, leading to membrane depolarization. This depolarization activates voltage-dependent calcium channels (VDCCs), causing an influx of extracellular calcium. The resulting increase in intracellular calcium triggers the fusion of insulin-containing granules with the cell membrane and the subsequent release of insulin. This process is largely independent of nitric oxide (NO) production.[1]
Caption: L-Arginine insulin secretion pathway.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for comparing the effects of this compound and L-Arginine on insulin secretion from isolated pancreatic islets.
Caption: Workflow for comparing arginine isomers.
Conclusion
The experimental evidence strongly supports a stereospecific effect of arginine on insulin secretion, with L-Arginine being a potent secretagogue and this compound being largely inactive. This distinction is crucial for researchers investigating the molecular mechanisms of insulin release and for the development of therapeutic agents targeting metabolic disorders. The lack of a significant intracellular calcium response to this compound in pancreatic β-cells is the primary reason for its inability to stimulate insulin secretion. Future research may further explore the precise molecular interactions at the level of the cationic amino acid transporters that account for this stereospecificity.
References
- 1. L-arginine stimulation of glucose-induced insulin secretion through membrane depolarization and independent of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of arginine-induced increase in cytosolic calcium concentration in the beta-cell line NIT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insulin secretion stimulated by l-arginine and its metabolite l-ornithine depends on Gαi2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Electrogenic arginine transport mediates stimulus-secretion coupling in mouse pancreatic beta-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
D-Arginine as a Negative Control for L-Arginine Experiments: A Critical Comparison
For researchers in the fields of biology, pharmacology, and drug development, the selection of an appropriate negative control is paramount to the validity and interpretation of experimental results. In studies involving L-Arginine, its stereoisomer, D-Arginine, is frequently employed as a negative control. This guide provides a comprehensive comparison of L-Arginine and this compound, presenting experimental data to critically evaluate the suitability of this compound for this role.
The central rationale for using this compound as a negative control lies in the stereospecificity of the primary enzyme that metabolizes L-Arginine for its most well-known signaling function: nitric oxide synthase (NOS). NOS exclusively utilizes L-Arginine to produce nitric oxide (NO), a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses.[1][2] In theory, this compound, being the mirror image of L-Arginine, should not be recognized by NOS and therefore should not elicit NO-mediated effects.
However, emerging evidence suggests that this compound is not entirely biologically inert, and its use as a negative control warrants careful consideration of the specific experimental context. This guide will delve into the comparative effects of L-Arginine and this compound on key biological parameters, providing quantitative data and detailed experimental protocols to aid researchers in making informed decisions.
Comparative Biological Activity: L-Arginine vs. This compound
The primary distinction between the two isomers lies in their interaction with nitric oxide synthase.
| Parameter | L-Arginine | This compound | Key Findings |
| Nitric Oxide (NO) Production (via NOS) | Substrate | Not a substrate | L-Arginine is the sole substrate for NOS to produce NO. This compound is not utilized by NOS for this purpose. |
| Receptor-Mediated NO Production | Can activate | Can activate | Some studies suggest both isomers can activate NO production through non-enzymatic, receptor-mediated pathways, although the physiological significance is still under investigation. |
| Cell Viability/Proliferation | Generally supports | Generally neutral | At typical experimental concentrations, neither isomer is overtly toxic. However, high concentrations of L-Arginine can influence cell proliferation, often in a cell-type-dependent manner. |
| Central Nervous System Effects | Stress-attenuating | Can be stress-potentiating | In vivo studies in chicks have shown opposing effects on the stress response between the two isomers. |
| Arginase Activity | Substrate | Can increase expression | Both L-Arginine and this compound have been shown to increase the expression of arginase, an enzyme that degrades arginine. |
Experimental Data: A Head-to-Head Comparison
The following tables summarize quantitative data from studies directly comparing the effects of L-Arginine and this compound.
Table 1: Effect on Nitric Oxide Production
| Cell Type/System | L-Arginine Effect | This compound Effect | Method | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Significant increase in NO | No significant increase | Griess Assay | [3] |
| Rat Aortic Rings | Vasodilation (NO-dependent) | No vasodilation | Organ Bath | [4] |
| In vivo (human subjects) | Increased whole-body glucose disposal (NO-mediated) | No effect on glucose disposal | Euglycemic-hyperinsulinemic clamp | [5] |
Table 2: Effect on Cell Viability
| Cell Line | L-Arginine Effect (Concentration) | This compound Effect (Concentration) | Assay | Reference |
| Leishmania donovani promastigotes | Supports viability | Deprivation leads to decreased viability | MTT Assay | [6] |
| OE33 Esophageal Cancer Cells | Inhibited proliferation (5-10 mmol/L) | No significant effect (5-10 mmol/L) | MTT Assay | [7] |
Signaling Pathways and Experimental Workflow
To visualize the distinct roles of L-Arginine and this compound, the following diagrams illustrate the canonical L-Arginine/NO signaling pathway and a typical experimental workflow for comparison.
Caption: L-Arginine/NO Signaling Pathway.
Caption: Experimental workflow for comparison.
Experimental Protocols
Griess Assay for Nitrite Determination
This protocol is a common method for the indirect measurement of NO production by quantifying nitrite, a stable and water-soluble breakdown product of NO.
Materials:
-
Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid.
-
Sodium nitrite standard solutions (for standard curve).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 540 nm.
-
Cell culture supernatant or other biological samples.
Procedure:
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard.
-
Pipette 50 µL of each standard and experimental sample into separate wells of the 96-well plate.
-
Add 50 µL of Griess Reagent to each well.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.[3][5][8][9][10]
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO, acidified isopropanol).
-
96-well cell culture plate.
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Cells cultured with the compounds of interest (L-Arginine, this compound, controls).
Procedure:
-
Plate cells in a 96-well plate and treat with L-Arginine, this compound, or vehicle control for the desired duration.
-
After the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[6][7][11]
Conclusion and Recommendations
While this compound is a widely accepted and often appropriate negative control for L-Arginine in experiments focused on NOS-dependent nitric oxide production, its suitability is not universal. Researchers must consider the following:
-
Potential for Non-NOS mediated effects: this compound may exert biological effects independent of NOS, particularly at higher concentrations or in specific biological systems. These can include receptor-mediated signaling and alterations in the expression of other enzymes involved in arginine metabolism.
-
Context is Key: The choice of negative control should be dictated by the specific research question. If the focus is strictly on the role of L-Arginine as a substrate for NOS, this compound is generally a robust choice. However, if broader physiological effects of arginine are being investigated, the potential for this compound to have its own biological activities must be acknowledged and controlled for.
-
Dose-Response and Purity: It is crucial to use highly pure this compound to avoid contamination with L-Arginine. Additionally, performing dose-response experiments for both isomers can help to elucidate any non-specific or off-target effects.
References
- 1. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-Arginine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Effects of in vivo and in vitro L-arginine supplementation on healthy human vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol Griess Test [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Analysis of Three-Dimensional Cultured Gastrointestinal Cancer Cells Suggests that l-Arginine Inhibits Tumor Growth by Affecting the Urea Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitric Oxide Griess Assay [bio-protocol.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 11. Evaluation of cellular viability in chitosan/L-arginine hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of D-Arginine and L-Arginine Bioavailability Following Oral Administration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the oral bioavailability of D-Arginine and L-Arginine, supported by experimental data. The information is intended to assist researchers and professionals in the fields of drug development and life sciences in understanding the pharmacokinetic differences between these two stereoisomers of the amino acid arginine.
Executive Summary
L-Arginine, a well-studied semi-essential amino acid, is a precursor to nitric oxide (NO) and plays a crucial role in various physiological processes. However, its oral bioavailability is limited due to extensive first-pass metabolism. In contrast, emerging evidence from animal studies suggests that this compound, while historically considered less biologically active, may exhibit higher and more sustained plasma concentrations following oral administration. This difference is primarily attributed to their distinct metabolic pathways. This guide will delve into the available quantitative data, experimental methodologies, and metabolic fates of both isomers to provide a comprehensive comparison.
Quantitative Bioavailability Data
Table 1: Pharmacokinetic Parameters of L-Arginine in Humans after Oral Administration
| Parameter | Value | Conditions | Reference |
| Absolute Bioavailability | ~20% (highly variable, 5-50%) | 10 g single oral dose | [1][2] |
| Cmax (Peak Plasma Concentration) | 50.0 ± 13.4 µg/mL | 10 g single oral dose | [1][2] |
| Tmax (Time to Peak Plasma Concentration) | ~1 hour | 10 g single oral dose | [1][2] |
| Elimination Half-life | 79.5 ± 9.3 min | 6 g single oral dose | [3] |
Table 2: Comparative Plasma Concentrations of L-Arginine and this compound in Mice after Oral Administration
| Time Point (minutes) | L-Arginine Plasma Concentration (nmol/mL) | This compound Plasma Concentration (nmol/mL) |
| 30 | ~400 | ~1000 |
| 60 | ~300 | ~1000 |
| 90 | ~250 | ~1000 |
Data adapted from a study in ICR mice orally administered with 2g/kg of either L-Arginine or this compound.
The data from the mouse study indicates that this compound not only reaches a higher peak plasma concentration but also maintains this elevated level for a longer duration compared to L-Arginine, which shows a gradual decrease after its peak.
Experimental Protocols
Below are detailed methodologies from key experiments that form the basis of the presented data.
Human Pharmacokinetic Study of L-Arginine
-
Study Design: A randomized, crossover study was conducted in healthy human volunteers (n=10).
-
Administration: Subjects received a single oral dose of 10 g of L-Arginine in 100 mL of water. For bioavailability calculation, a separate intravenous infusion of 30 g of L-Arginine hydrochloride over 30 minutes was administered.
-
Sample Collection: Blood samples were collected at baseline and at various time points up to 8 hours post-administration.
-
Analytical Method: Plasma L-Arginine concentrations were determined using high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, and area under the curve (AUC) were calculated from the plasma concentration-time profiles. Absolute bioavailability was calculated as (AUCoral/Doseoral) / (AUCiv/Doseiv) x 100.
Comparative Animal Study of this compound and L-Arginine
-
Subjects: Male ICR mice were used in the study.
-
Administration: Mice were orally administered a single dose of either L-Arginine (2 g/kg body weight) or this compound (2 g/kg body weight).
-
Sample Collection: Blood samples were collected from the trunk at 30, 60, and 90 minutes post-administration.
-
Analytical Method: Plasma concentrations of L-Arginine and this compound were quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The plasma concentrations of the two isomers were compared at each time point.
Metabolic Pathways and Bioavailability
The observed differences in the bioavailability of this compound and L-Arginine can be attributed to their distinct metabolic fates following oral administration.
Caption: Comparative metabolic pathways of L-Arginine and this compound after oral administration.
L-Arginine is subject to significant first-pass metabolism in the enterocytes of the small intestine and in the liver. The enzyme arginase is highly active in these tissues and rapidly converts a substantial portion of ingested L-Arginine into ornithine and urea as part of the urea cycle.[4][5] This extensive metabolism before it reaches systemic circulation is the primary reason for its low oral bioavailability.[1][2]
This compound , on the other hand, is not a substrate for arginase. Its metabolism is primarily mediated by D-amino acid oxidase (DAO), an enzyme that is less active towards basic amino acids like arginine.[6] This slower metabolic clearance could explain the higher and more sustained plasma concentrations of this compound observed in animal studies. Furthermore, some in vivo studies suggest that D-amino acids can be converted to their L-enantiomers, which could provide a source of L-Arginine.[7]
Conclusion
The available evidence, primarily from human studies for L-Arginine and animal studies for this compound, suggests a significant difference in their oral bioavailability. L-Arginine's utility as an oral supplement is hampered by its extensive first-pass metabolism. This compound, due to its different metabolic pathway and slower clearance, appears to have a higher oral bioavailability in mice.
These findings have important implications for researchers and drug development professionals. The potential for this compound to serve as a more efficient oral delivery form of arginine warrants further investigation, particularly through direct comparative pharmacokinetic studies in humans. Understanding these differences is crucial for the rational design of studies and the development of new therapeutic strategies involving arginine supplementation. Further research is needed to elucidate the precise mechanisms of this compound absorption and metabolism in humans and to confirm if the findings from animal studies translate to human subjects.
References
- 1. Pharmacokinetics of intravenous and oral L-arginine in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of intravenous and oral l-arginine in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-arginine-induced vasodilation in healthy humans: pharmacokinetic-pharmacodynamic relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arginine metabolism and nutrition in growth, health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Arginine Metabolism - Creative Proteomics [creative-proteomics.com]
- 6. Orally administrated this compound exhibits higher enrichment in the brain and milk than L-arginine in ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The in vivo unidirectional conversion of nitro-D-arginine to nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stereospecificity of the Arginine Transporter for D- and L-Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transport of L-arginine and the interaction of its D-enantiomer with cationic amino acid transporters (CATs). The information presented is supported by experimental data to aid in research and drug development where arginine transport is a key factor.
Executive Summary
Cationic amino acid transporters, a key family of transmembrane proteins, exhibit a high degree of stereospecificity, preferentially transporting the L-enantiomer of arginine while exhibiting a distinct interaction with the D-enantiomer. Experimental evidence consistently demonstrates that L-arginine is actively transported into the cell, serving as a substrate for various critical metabolic and signaling pathways. In stark contrast, D-arginine is not transported by these carriers. Instead, it acts as a competitive inhibitor, binding to the same transport site as L-arginine with a comparable apparent affinity, thereby blocking the uptake of the L-enantiomer. This stereoselectivity has significant implications for cellular processes that rely on L-arginine availability, such as nitric oxide synthesis.
Data Presentation: L-Arginine Transport Kinetics and this compound Inhibition
The following tables summarize the kinetic parameters for L-arginine transport by various cationic amino acid transporters and the inhibitory action of this compound.
| Transporter Isoform | Cell Type/System | L-arginine K_m (μM) | L-arginine V_max (pmol/mg protein/min) | Reference |
| CAT-1 | Human Embryonic Kidney (HEK) cells | 519 | Not specified | [1] |
| CAT-1 | Rat Retinal Capillary Endothelial Cells | 11.2 and 530 (biphasic) | Not specified | [2] |
| CAT-2A | Cardiac Myocytes | 2,000 - 15,000 | Higher than CAT-1 | [3] |
| CAT-2B | Macrophages | 40 - 380 | Not specified | [4] |
Table 1: Kinetic Parameters for L-Arginine Transport. This table presents the Michaelis-Menten constant (K_m) and maximal velocity (V_max) for L-arginine transport mediated by different cationic amino acid transporter (CAT) isoforms in various cell types. The K_m value represents the substrate concentration at which the transport rate is half of the maximum, indicating the affinity of the transporter for L-arginine. A lower K_m value signifies a higher affinity.
| Enantiomer | Interaction with CATs | Transported? | Effect on L-arginine Transport | Apparent Affinity | Reference |
| L-arginine | Substrate | Yes | - | High (low μM to low mM range) | [1][3] |
| This compound | Competitive Inhibitor | No | Blocks L-arginine uptake | Similar to L-arginine | [3] |
Table 2: Comparative Interaction of D- and L-Arginine with Cationic Amino Acid Transporters. This table provides a qualitative and semi-quantitative comparison of how L-arginine and this compound interact with CATs. While a specific inhibition constant (K_i) for this compound is not consistently reported alongside the K_m for L-arginine in the same studies, the evidence strongly supports a competitive inhibition model where this compound binds to the transporter with an affinity comparable to that of L-arginine but is not translocated across the membrane.[3]
Experimental Protocols
Radiolabeled L-Arginine Uptake Assay
This protocol is a standard method for quantifying the transport of L-arginine into cells.
Materials:
-
Cultured cells expressing the arginine transporter of interest (e.g., HEK293 cells transfected with a specific CAT isoform).
-
24-well cell culture plates.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with and without Na⁺.
-
[³H]L-arginine (radiolabeled L-arginine).
-
Unlabeled L-arginine and this compound.
-
Ice-cold stop solution (e.g., HBSS with a high concentration of unlabeled L-arginine).
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Cell Culture: Seed cells in 24-well plates and grow to confluence.
-
Pre-incubation: Gently wash the cells twice with pre-warmed transport buffer.
-
Initiation of Uptake: Add the transport buffer containing a known concentration of [³H]L-arginine and, for inhibition studies, varying concentrations of unlabeled L-arginine or this compound.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1-5 minutes, within the linear range of uptake).
-
Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold stop solution to remove extracellular radioactivity.
-
Cell Lysis: Add lysis buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Assay: Determine the protein concentration in each well to normalize the uptake data (e.g., using a BCA protein assay).
-
Data Analysis: Calculate the rate of L-arginine uptake (e.g., in pmol/mg protein/min). For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m and V_max. For inhibition studies, use appropriate plots (e.g., Lineweaver-Burk or Dixon plots) to determine the type of inhibition and the inhibition constant (K_i).
Mandatory Visualizations
Logical Relationship of D- and L-Arginine Interaction with the Cationic Amino Acid Transporter
Caption: Competitive interaction of D- and L-arginine with the CAT transporter.
Experimental Workflow for Arginine Transport Assay
Caption: Workflow for a radiolabeled L-arginine uptake assay.
Signaling Pathway of L-Arginine Transport and Nitric Oxide Synthesis
Caption: L-arginine transport and its role in the nitric oxide signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Cationic Amino Acid Transporter-1-Mediated Arginine Uptake Is Essential for Chronic Lymphocytic Leukemia Cell Proliferation and Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cationic amino acid transporters and their modulation by nitric oxide in cardiac muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physoc.org [physoc.org]
Validating the Absence of D-Arginine Incorporation into Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the cellular mechanisms that prevent the incorporation of D-Arginine into nascent polypeptide chains during protein synthesis. It contrasts the canonical processing of L-Arginine with the exclusion of its D-enantiomer and details the experimental methodologies used to validate this fundamental principle of molecular biology.
The homochirality of proteins, exclusively composed of L-amino acids, is a cornerstone of life. This stereochemical purity is essential for the proper folding, stability, and function of proteins. While D-amino acids exist in nature and perform diverse biological roles, their incorporation into proteins via ribosomal translation is actively prevented.[1][2] This guide focuses on this compound, a non-canonical amino acid, to illustrate the robust validation mechanisms that confirm its exclusion from the proteome.
Comparative Fate of L-Arginine vs. This compound in Protein Synthesis
The translational machinery employs a series of high-fidelity checkpoints to ensure the correct amino acid is incorporated in accordance with the mRNA template. These checkpoints serve as the primary barriers to this compound incorporation.
| Stage of Protein Synthesis | L-Arginine (Canonical Substrate) | This compound (Non-canonical Substrate) | Supporting Evidence |
| Aminoacylation | L-Arginine is specifically recognized and activated by its cognate aminoacyl-tRNA synthetase (ArgRS), forming L-Arg-AMP. ArgRS then catalyzes the esterification of L-Arginine to its cognate tRNA (tRNAArg), forming L-Arg-tRNAArg. | This compound is generally not recognized by wild-type ArgRS. Some aminoacyl-tRNA synthetases (aaRSs) can mistakenly activate D-amino acids, but they possess proofreading/editing mechanisms that hydrolyze the incorrect D-aminoacyl-adenylate or D-aminoacyl-tRNA.[1][3] | Kinetic assays of ArgRS activity with L-Arginine and this compound as substrates demonstrate a high degree of stereospecificity.[1][3] |
| Proofreading by aaRS | The correctly formed L-Arg-tRNAArg is stable and released from the enzyme. | If D-Arg-tRNAArg is formed, the editing domain of ArgRS or other aaRSs can hydrolyze the ester bond, releasing this compound and free tRNAArg.[1] | In vitro aminoacylation assays followed by analysis of the stability of the aminoacyl-tRNA product in the presence of the synthetase. |
| D-aminoacyl-tRNA deacylase (DTD) | L-Arg-tRNAArg is not a substrate for DTD. | Any D-Arg-tRNAArg that escapes aaRS editing is a substrate for the highly conserved enzyme D-aminoacyl-tRNA deacylase (DTD), which specifically hydrolyzes the bond between the D-amino acid and the tRNA.[2] | In vitro assays using purified DTD and D-aminoacyl-tRNA substrates show rapid deacylation.[2] |
| Ribosomal Elongation | L-Arg-tRNAArg is delivered to the ribosome by elongation factors. The ribosome catalyzes peptide bond formation between the L-Arginine and the growing polypeptide chain. | The ribosome itself exhibits stereoselectivity and has a strong preference for L-aminoacyl-tRNAs, disfavoring the accommodation of D-aminoacyl-tRNAs in the peptidyl transferase center (PTC).[4][5] | Structural studies of the ribosome and in vitro translation assays with chemically misacylated tRNAs carrying D-amino acids show significantly reduced or no incorporation.[4][5] |
Experimental Protocols
In Vitro Aminoacylation and Editing Assay
This experiment aims to determine if this compound can be attached to its cognate tRNA by Arginyl-tRNA synthetase (ArgRS) and to assess the editing activity of the enzyme.
Methodology:
-
Reaction Mixture Preparation: Prepare reaction mixtures containing ATP, radiolabeled L-Arginine or this compound, purified ArgRS, and in vitro transcribed tRNAArg in a suitable buffer.
-
Incubation: Incubate the reaction mixtures at 37°C for various time points.
-
Precipitation: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the tRNA and any attached amino acids.
-
Filtration and Scintillation Counting: Filter the precipitate through a glass fiber filter, wash to remove unincorporated amino acids, and measure the radioactivity of the filter using a scintillation counter. The amount of radioactivity is proportional to the amount of aminoacyl-tRNA formed.
-
Editing Assay: To measure editing, first form L-Arg-tRNAArg or D-Arg-tRNAArg (if any is formed). Then, add a high concentration of non-radiolabeled L-Arginine or this compound and monitor the decrease in radioactivity over time, which indicates the hydrolysis of the aminoacyl-tRNA.
D-aminoacyl-tRNA deacylase (DTD) Activity Assay
This protocol assesses the ability of DTD to specifically hydrolyze D-Arg-tRNAArg.
Methodology:
-
Substrate Preparation: Synthesize L-Arg-tRNAArg and D-Arg-tRNAArg using in vitro methods, often with an engineered synthetase or chemical synthesis for the D-aminoacyl-tRNA. The tRNA is typically radiolabeled.
-
Deacylation Reaction: Incubate the purified, radiolabeled L-Arg-tRNAArg or D-Arg-tRNAArg with purified DTD enzyme.
-
Analysis: At different time points, take aliquots of the reaction and separate the aminoacyl-tRNA from the deacylated tRNA and free amino acid using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of intact aminoacyl-tRNA and deacylated tRNA at each time point to determine the rate of hydrolysis.
In Vitro Translation Assay
This experiment directly tests for the incorporation of this compound into a model protein.
Methodology:
-
System Setup: Use a cell-free protein synthesis system (e.g., from E. coli or rabbit reticulocytes) containing all the necessary components for translation (ribosomes, tRNAs, initiation and elongation factors, etc.).
-
Template and Amino Acids: Add an mRNA template encoding a protein with several arginine codons. Supplement the system with a mixture of all 20 L-amino acids, with one being radiolabeled (e.g., 3H-Leucine as a control for protein synthesis). In the experimental condition, also add a high concentration of non-radiolabeled L-Arginine and radiolabeled this compound.
-
Translation Reaction: Incubate the mixture to allow for protein synthesis.
-
Protein Precipitation and Analysis: Precipitate the newly synthesized proteins using TCA, wash, and measure the incorporated radioactivity via scintillation counting. To specifically test for this compound incorporation, the resulting protein can be digested and analyzed by mass spectrometry.
Visualizing the Pathways
Caption: Comparative pathways of L-Arginine and this compound in protein synthesis.
Caption: Workflow of key experiments to validate the lack of this compound incorporation.
Conclusion
The exclusion of this compound from ribosomal protein synthesis is a multi-layered and highly efficient process. The primary checkpoints are the stereospecificity of aminoacyl-tRNA synthetases and their editing functions, the surveillance by D-aminoacyl-tRNA deacylase, and the chiral selectivity of the ribosome itself. The experimental protocols outlined provide robust methods to validate this fundamental aspect of molecular biology. While engineered systems can force the incorporation of D-amino acids, these studies further highlight the stringency of the natural translational machinery in maintaining the homochirality of the proteome.[6][7] This understanding is critical for researchers in drug development, particularly in the design of peptide-based therapeutics where the inclusion of D-amino acids can enhance stability against proteolytic degradation.[8][9]
References
- 1. Stereospecificity control in aminoacyl-tRNA-synthetases: new evidence of d-amino acids activation and editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. [Superspecificity of aminoacyl-tRNA-synthases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Structural Basis for Ribosomal Stereo-selectivity and Action of Ribosome-targeting Antibiotics - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 5. Expanding the Scope of Protein Synthesis Using Modified Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arep.med.harvard.edu [arep.med.harvard.edu]
- 7. Genetic incorporation of d-amino acids into green fluorescent protein based on polysubstrate specificity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pnas.org [pnas.org]
- 9. biorxiv.org [biorxiv.org]
Comparative analysis of D-Arginine metabolism in different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of D-Arginine metabolism across various species, including mammals, birds, fish, and microorganisms. The information presented is intended to support research and development in fields where the understanding of D-amino acid metabolism is crucial. This document summarizes quantitative data, details experimental protocols, and visualizes metabolic pathways to facilitate a deeper understanding of the species-specific differences in the handling of this non-canonical amino acid.
Executive Summary
This compound, the D-enantiomer of the common amino acid L-Arginine, is metabolized through distinct pathways across the biological kingdoms. In eukaryotes, the primary enzyme responsible for the catabolism of this compound is D-amino acid oxidase (DAAO), a peroxisomal flavoenzyme. In contrast, many bacteria utilize a this compound dehydrogenase. The metabolic fate of this compound and the efficiency of its breakdown vary significantly among species, impacting their physiology and potential therapeutic applications of D-amino acids. This guide explores these differences through quantitative data, detailed methodologies, and pathway visualizations.
Comparative Quantitative Data on this compound Metabolism
The enzymatic breakdown of this compound is primarily initiated by two key enzymes: D-amino acid oxidase (DAAO) in eukaryotes and this compound dehydrogenase in prokaryotes. The kinetic parameters of these enzymes for this compound provide insight into the metabolic capacity of different species.
| Species/Organism | Enzyme | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg protein) | Source Organ/Organism |
| Homo sapiens (Human) | D-amino acid oxidase (DAAO) | This compound | ~1.8 | Not specified | Kidney |
| Sus scrofa (Pig) | D-amino acid oxidase (DAAO) | This compound | 1.8 | 0.15 | Kidney |
| Anas platyrhynchos (Duck) | D-amino acid oxidase (DAAO) | This compound | Not specified | Low relative activity | Liver and Kidney |
| Oncorhynchus mykiss (Rainbow Trout) | D-amino acid oxidase (DAAO) | This compound | Not specified | Low relative activity | Kidney |
| Pseudomonas aeruginosa | This compound dehydrogenase | This compound | 0.23 | 13.5 | Bacterium |
Note: Data for avian and fish DAAO kinetics with this compound is limited. The provided information indicates low relative activity compared to other D-amino acids.
Metabolic Pathways of this compound
The initial step in this compound metabolism is its conversion to 2-keto-5-guanidinovalerate (also known as α-keto-δ-guanidinovaleric acid). The subsequent fate of this α-keto acid can vary between species.
Mammalian this compound Metabolism
In mammals, this compound is primarily metabolized in the peroxisomes of the kidney and liver by D-amino acid oxidase (DAAO).
Mammalian this compound Metabolism
The product, 2-keto-5-guanidinovalerate, can undergo spontaneous cyclization or be further metabolized, although the precise downstream pathways are not fully elucidated in all mammals. It has been identified as a uremic toxin, suggesting its accumulation in renal dysfunction.
Avian this compound Metabolism
Birds, like mammals, possess D-amino acid oxidase, with activity detected in the liver and kidneys of ducklings[1][2][3]. However, L-arginine is an essential amino acid for birds due to their incomplete urea cycle[4]. The metabolism of this compound is therefore primarily a catabolic process.
Avian this compound Metabolism
Fish this compound Metabolism
Fish also exhibit D-amino acid oxidase activity, with the kidney and liver being the primary sites of this activity[5][6]. Similar to birds, many fish have a limited capacity for endogenous L-arginine synthesis, making it an essential dietary component[2][7][8][9][10].
Fish this compound Metabolism
Microbial this compound Metabolism
Microorganisms display a diverse range of pathways for this compound metabolism. A key enzyme in some bacteria, such as Pseudomonas aeruginosa, is this compound dehydrogenase[4][11][12][13][14]. This enzyme catalyzes the oxidation of this compound to iminoarginine, which then hydrolyzes to 2-keto-5-guanidinovalerate. Some bacteria can further metabolize this keto acid as a source of carbon and nitrogen. Additionally, bacteria possess various transport systems for the uptake of this compound[11][12][15][16][17][18][19].
Microbial this compound Metabolism
Experimental Protocols
Accurate quantification of this compound and its metabolites, as well as the measurement of key enzyme activities, are fundamental to comparative metabolic studies.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes the pre-column derivatization of this compound followed by reversed-phase HPLC for its quantification in biological samples.
1. Sample Preparation:
-
Deproteinize plasma, serum, or tissue homogenates by adding a final concentration of 10% trichloroacetic acid (TCA).
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and neutralize with a suitable buffer (e.g., Tris buffer).
2. Derivatization:
-
To 100 µL of the neutralized supernatant, add 100 µL of o-phthaldialdehyde (OPA) reagent (containing 2-mercaptoethanol).
-
Incubate at room temperature for 2 minutes in the dark. This step derivatizes primary amino acids, including L-arginine.
-
To derivatize secondary amino acids and distinguish D- from L-enantiomers, a chiral derivatizing agent such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's reagent) can be used in a separate reaction.
3. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 25 mM sodium phosphate buffer, pH 7.2.
-
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).
-
Gradient: A linear gradient from 10% to 70% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm for OPA derivatives).
-
Quantification: Use a standard curve prepared with known concentrations of this compound.
HPLC Workflow for this compound
Spectrophotometric Assay for D-amino acid oxidase (DAAO) Activity
This assay measures the production of hydrogen peroxide (H₂O₂) from the DAAO-catalyzed oxidation of this compound.
1. Reagents:
-
100 mM Potassium pyrophosphate buffer, pH 8.3.
-
100 mM this compound solution in buffer.
-
10 U/mL Horseradish peroxidase (HRP) solution.
-
20 mM 4-Aminoantipyrine (4-AAP) solution.
-
100 mM Phenol solution.
-
DAAO enzyme preparation (tissue homogenate supernatant or purified enzyme).
2. Assay Procedure:
-
In a 1 mL cuvette, combine:
-
700 µL Potassium pyrophosphate buffer.
-
100 µL this compound solution.
-
50 µL HRP solution.
-
50 µL 4-AAP solution.
-
50 µL Phenol solution.
-
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding 50 µL of the DAAO enzyme preparation.
-
Immediately monitor the increase in absorbance at 505 nm for 5-10 minutes. The rate of color development is proportional to the DAAO activity.
3. Calculation:
-
Calculate the enzyme activity using the molar extinction coefficient of the colored product (quinoneimine dye), which is approximately 6.4 x 10³ M⁻¹cm⁻¹.
DAAO Activity Assay Workflow
Conclusion
The metabolism of this compound exhibits significant diversity across species. While eukaryotes predominantly rely on D-amino acid oxidase for its degradation, prokaryotes often utilize this compound dehydrogenase. The kinetic parameters of these enzymes and the subsequent metabolic fates of the resulting α-keto acid underscore the species-specific adaptations in handling D-amino acids. Further research, particularly in obtaining more comprehensive quantitative data for a wider range of species and elucidating the downstream metabolic pathways, is crucial for a complete understanding of this compound's role in biology and for leveraging this knowledge in therapeutic and biotechnological applications.
References
- 1. Substrate specificity of duckling hepatic and renal D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Distribution and characteristics of D-amino acid and D-aspartate oxidases in fish tissues. | Semantic Scholar [semanticscholar.org]
- 7. Role of renal D-amino-acid oxidase in pharmacokinetics of D-leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection and quantification of α-keto-δ-(N(G),N(G)-dimethylguanidino)valeric acid: a metabolite of asymmetric dimethylarginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose-ranging study of NG-nitro-L-arginine pharmacokinetics in rats after bolus intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arginine metabolism and its functions in growth, nutrient utilization, and immunonutrition of fish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Steady-state kinetic mechanism and reductive half-reaction of this compound dehydrogenase from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Steady-State Kinetic Mechanism and Reductive Half-Reaction of this compound Dehydrogenase from Pseudomonas aeruginosa | Scilit [scilit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Amine oxidation by this compound dehydrogenase in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Arginine transport in Streptococcus lactis is catalyzed by a cationic exchanger - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A third periplasmic transport system for L-arginine in Escherichia coli: molecular characterization of the artPIQMJ genes, arginine binding and transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. L-arginine metabolism as pivotal interface of mutual host–microbe interactions in the gut - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unveiling the Mechanism of Arginine Transport through AdiC with Molecular Dynamics Simulations: The Guiding Role of Aromatic Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
A Researcher's Guide to the Cross-Validation of D-Arginine Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of D-Arginine is critical in various fields, from understanding its physiological roles to ensuring the stereochemical purity of peptide-based therapeutics. This guide provides an objective comparison of common analytical methods for this compound quantification, supported by experimental data and detailed protocols.
Performance Comparison of this compound Quantification Methods
The selection of an appropriate analytical technique for this compound quantification is contingent upon several factors, including the required sensitivity, sample complexity, throughput needs, and available instrumentation. The following table summarizes the key performance characteristics of three primary methods: High-Performance Liquid Chromatography with a Chiral Stationary Phase (Chiral HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays.
| Analytical Method | Principle | Sensitivity | Throughput | Key Advantages | Limitations |
| Chiral HPLC-UV | Direct chromatographic separation of D- and L-Arginine enantiomers using a chiral stationary phase, followed by UV detection. | Moderate (μM range) | Moderate | Direct analysis without derivatization, high reproducibility.[1] | Lower sensitivity compared to LC-MS/MS, potential for matrix interference. |
| LC-MS/MS with Chiral Column | Direct separation of enantiomers using a chiral stationary phase coupled with highly sensitive and specific mass spectrometric detection.[2] | High (pmol to fmol range)[2] | Moderate | High sensitivity and specificity, direct analysis without derivatization.[2] | Higher cost for specialized columns and instrumentation.[2] |
| LC-MS/MS with Chiral Derivatization | D- and L-Arginine are reacted with a chiral derivatizing agent to form diastereomers, which are then separated by conventional reverse-phase LC and detected by mass spectrometry.[2] | High (pmol to fmol range) | High | High throughput, utilizes standard LC columns. | Indirect method, requires an additional derivatization step which may introduce variability.[2] |
| Enzymatic Assay (D-Amino Acid Oxidase) | D-Amino Acid Oxidase (DAAO) specifically catalyzes the oxidative deamination of this compound, producing hydrogen peroxide which is measured colorimetrically or fluorometrically. | Low to Moderate | High | High specificity for D-amino acids, suitable for high-throughput screening. | Indirect measurement, potential for interference from other D-amino acids in the sample. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of these techniques in your laboratory.
Protocol 1: Chiral HPLC-UV for this compound Quantification
This protocol is based on the direct separation of Arginine enantiomers using a teicoplanin-based chiral stationary phase.
1. Sample Preparation:
-
Plasma/Serum: Deproteinize samples by adding three volumes of ice-cold acetonitrile, vortexing, and centrifuging at 10,000 x g for 10 minutes. Collect the supernatant.
-
Tissue Homogenates: Homogenize tissue in a suitable buffer and deproteinize with acetonitrile as described for plasma/serum.
-
Aqueous Samples: Filter through a 0.22 µm syringe filter prior to injection.
2. HPLC Instrumentation and Conditions:
-
Column: Chirobiotic T (Teicoplanin) column (e.g., 250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of 20 mM ammonium acetate and methanol (50:50, v/v), adjusted to pH 4.1.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 214 nm.
-
Injection Volume: 20 µL.
3. Data Analysis:
-
Identify this compound and L-Arginine peaks based on the retention times of pure standards. Typically, the D-enantiomer is retained longer on this type of column.[4]
-
Quantify this compound by integrating the peak area and comparing it to a standard curve prepared with known concentrations of this compound.
Protocol 2: LC-MS/MS with Chiral Column for this compound Quantification
This method offers high sensitivity and specificity for the direct quantification of this compound.
1. Sample Preparation:
-
Hydrolyze protein or peptide samples using 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube to release constituent amino acids.[2]
-
For biological fluids, perform protein precipitation with acetonitrile as described in Protocol 1.
-
Dry the supernatant under a stream of nitrogen and reconstitute in the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: Chiral stationary phase column such as CROWNPAK CR-I(+) or CR-I(-).[5]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Optimize based on the specific column and system, typically a gradient from low to high organic phase.
-
Flow Rate: 0.4 mL/min.[5]
-
Mass Spectrometer: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the transition from the parent ion of Arginine (m/z 175.2) to a specific fragment ion (e.g., m/z 70.1) for quantification.[2][6]
3. Data Analysis:
-
Identify the this compound peak based on its retention time compared to a standard.
-
Quantify this compound by integrating the peak area of the specific MRM transition and comparing it to a standard curve.
Protocol 3: Enzymatic Assay for this compound Quantification
This protocol utilizes the specificity of D-Amino Acid Oxidase (DAAO) for the quantification of this compound.
1. Sample Preparation:
-
Prepare samples as described in Protocol 1. Ensure the final pH of the sample is compatible with the assay buffer.
2. Assay Reagents and Procedure:
-
Assay Buffer: 75 mM disodium pyrophosphate buffer, pH 8.5.
-
Reaction Mixture: In a 96-well plate, combine:
-
Sample (containing this compound)
-
DAAO enzyme solution
-
A chromogenic or fluorogenic substrate system to detect hydrogen peroxide (e.g., horseradish peroxidase with a suitable substrate like Amplex Red).
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
3. Data Analysis:
-
Subtract the background reading (a sample blank without DAAO).
-
Calculate the this compound concentration based on a standard curve prepared with known concentrations of this compound.
Visualizing the Methodologies
To better understand the workflow and inter-relationships of these quantification methods, the following diagrams are provided.
Caption: A workflow diagram illustrating the different analytical approaches for the quantification of this compound.
Caption: A simplified diagram of the major metabolic pathways of L-Arginine. This compound is not a substrate for these enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. LC-MS/MS Method Package for D/L Amino Acids : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 6. Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of D-Arginine and D-Alanine in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological roles, mechanisms of action, and experimental data related to D-Arginine and D-Alanine. While both are D-enantiomers of common amino acids, their functions in biological systems are remarkably distinct, presenting unique opportunities for research and therapeutic development.
Overview of Biological Roles and Mechanisms
D-Alanine is primarily recognized for its integral role in the structure of bacterial cell walls and its function as a neuromodulator in the central nervous system. In contrast, this compound is emerging as a significant player in inter-species competition among bacteria and exhibits unique pharmacokinetic properties compared to its L-isomer.
D-Alanine is a fundamental component of peptidoglycan, the polymer that forms the bacterial cell wall.[1] Its presence is crucial for the structural integrity of the cell wall, making the enzymes involved in D-Alanine metabolism attractive targets for antimicrobial drugs.[2] In mammals, D-Alanine acts as a co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, thereby modulating excitatory neurotransmission.[3][4] Altered levels of D-Alanine have been associated with various health conditions, including severe viral infections and kidney diseases, highlighting its potential as a biomarker.[5] Furthermore, D-Alanine has been shown to influence circadian rhythms and glucose metabolism.[6]
This compound , while less studied than its L-counterpart, demonstrates potent antimicrobial properties. Some bacteria, such as Vibrio cholerae, secrete this compound to inhibit the growth of competing bacterial species.[7] The mechanism of its antimicrobial action appears to be distinct from other D-amino acids that target cell wall synthesis.[7] In mammals, orally administered this compound has been observed to achieve higher concentrations in the brain and milk compared to L-Arginine, suggesting the existence of different transport and metabolic pathways.[8] There is also evidence that this compound may contribute to nitric oxide (NO) production through a non-enzymatic pathway, in contrast to the L-Arginine-dependent nitric oxide synthase (NOS) pathway.[9][10][11]
Comparative Data
The following tables summarize the available quantitative and qualitative data comparing the effects of this compound and D-Alanine in various biological contexts.
Table 1: Antimicrobial Activity
| Feature | This compound | D-Alanine | Source |
| Primary Antibacterial Mechanism | Appears to be independent of cell wall synthesis inhibition.[7] | Inhibition of peptidoglycan synthesis.[2] | [2][7] |
| Spectrum of Activity | Broad-spectrum inhibitory activity against a wide diversity of bacterial species.[7] | Primarily effective against bacteria reliant on D-Alanine for cell wall synthesis. | [7] |
| Comparative Efficacy | Exhibited the greatest inhibition in terms of specific activity and the range of species affected in a comparative study of D-amino acids.[7] | Showed variable to minimal dispersive activity against biofilms of S. aureus and P. aeruginosa in one study.[12] | [7][12] |
| Surfactant Derivatives | N-α-lauroyl-D-arginine ethyl ester hydrochloride (d-LAE) showed antibacterial activity against both Gram-positive and -negative bacteria.[13] | D-alanine dodecyl ester (d-AD) also demonstrated antibacterial activity against both Gram-positive and -negative bacteria.[13] | [13] |
Table 2: Effects on Mammalian Cells
| Feature | This compound | D-Alanine | Source |
| NMDA Receptor Activity | Not established as a direct modulator. | Acts as a co-agonist at the glycine binding site.[3][4] | [3][4] |
| Cytotoxicity | Data not widely available. | Can induce cytotoxicity and apoptosis in cancer cell lines (HeLa and MCF-7) at high concentrations (e.g., 50 mmol L–1).[5] | [5] |
| Pharmacokinetics (Oral Admin.) | Higher and more sustained plasma concentrations, with greater enrichment in the brain and milk compared to L-Arginine in mice.[8] | Efficiently absorbed from the gastrointestinal tract and rapidly enters the bloodstream.[5] | [5][8] |
| Metabolism | Believed to be metabolized differently from L-Arginine.[8] | Primarily metabolized by D-amino acid oxidase (DAO).[5] | [5][8] |
Signaling and Metabolic Pathways
The distinct biological roles of this compound and D-Alanine are rooted in their unique interactions with cellular machinery and metabolic pathways.
D-Alanine and NMDA Receptor Signaling
D-Alanine modulates neuronal activity by acting as a co-agonist at the NMDA receptor. For the receptor to become active, both the glutamate binding site and the co-agonist (glycine) binding site must be occupied. D-Alanine can bind to the glycine site, thereby facilitating the opening of the ion channel in the presence of glutamate and membrane depolarization.
This compound and Potential Nitric Oxide Production
While L-Arginine is the well-established substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO), evidence suggests this compound may contribute to NO production through a non-enzymatic pathway, potentially involving reactions with reactive oxygen species like hydrogen peroxide.[10][11]
Experimental Protocols
This section outlines general methodologies for key experiments cited in the comparison of this compound and D-Alanine.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: Culture bacteria overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the D-amino acid in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no antimicrobial) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the D-amino acid in which there is no visible bacterial growth.[13]
Cell Viability (MTS) Assay
This colorimetric assay is used to assess cell viability in response to a test compound.
-
Cell Seeding: Seed cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with various concentrations of the D-amino acid for a specified duration (e.g., 24 or 48 hours). Include untreated control wells.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The amount of formazan product is proportional to the number of viable cells.[5]
NMDA Receptor Activity Assay (Calcium Flux)
This assay measures changes in intracellular calcium levels as an indicator of NMDA receptor activation.
-
Cell Culture: Use a cell line stably expressing NMDA receptor subunits.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add the D-amino acid (co-agonist) and glutamate (agonist) to the cells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an influx of calcium and receptor activation.[8]
Conclusion
This compound and D-Alanine, despite being stereoisomers of common amino acids, exhibit divergent and specialized roles in biological systems. D-Alanine is well-established as a crucial component of the bacterial cell wall and as a neuromodulator in the mammalian brain through its interaction with the NMDA receptor. In contrast, this compound's primary known functions are as a potent, broad-spectrum antimicrobial agent in microbial ecosystems and as a molecule with unique pharmacokinetic properties that may contribute to non-enzymatic nitric oxide production.
The distinct mechanisms of action of these two D-amino acids present different avenues for therapeutic exploration. The pathways involving D-Alanine are targets for novel antibiotics and for modulators of neurotransmission. This compound, on the other hand, offers potential as a lead compound for new antimicrobial therapies and as a tool to investigate alternative pathways of nitric oxide synthesis. Further direct comparative studies are needed to fully elucidate the relative potencies and specificities of these molecules in various biological contexts, which will undoubtedly open new doors for research and drug development.
References
- 1. Bacterial Competition Assay Based on Extracellular D-amino Acid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. d-Serine and d-Alanine Regulate Adaptive Foraging Behavior in Caenorhabditis elegans via the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Biological and Analytical Perspectives on D-Amino Acids in Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial secretion of this compound controls environmental microbial biodiversity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orally administrated this compound exhibits higher enrichment in the brain and milk than L-arginine in ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (PDF) Modulating NMDA Receptor Function With D-Amino Acid [research.amanote.com]
- 11. nbinno.com [nbinno.com]
- 12. d-Amino Acids Enhance the Activity of Antimicrobials against Biofilms of Clinical Wound Isolates of Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of d-Amino Acid-Based Surfactants and Nanocomposites with Gold and Silica Nanoparticles as against Multidrug-Resistant Bacteria Agents - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Enantiomeric Purity of D-Arginine: A Comparative Guide to Chiral Chromatography Methods
For Researchers, Scientists, and Drug Development Professionals
The stereoisomeric form of arginine, an essential amino acid, plays a critical role in various biological processes and the efficacy of therapeutic agents. Consequently, the accurate determination of the enantiomeric purity of D-Arginine is paramount in research, drug development, and quality control. High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is the predominant technique for this analysis. This guide provides a comparative overview of two commonly employed chiral chromatography methods for evaluating the enantiomeric purity of this compound, supported by experimental data and detailed protocols.
Comparative Analysis of Chiral Stationary Phases
The selection of the chiral stationary phase is the most critical factor in achieving successful enantiomeric separation. This guide focuses on two distinct and widely used CSPs: the macrocyclic glycopeptide-based Chirobiotic T and the zwitterionic ion-exchange based Chiralpak ZWIX(+) .
Table 1: Performance Comparison of Chiral Columns for this compound Enantiomeric Separation
| Parameter | Chirobiotic T | Chiralpak ZWIX(+) |
| Chiral Selector | Teicoplanin | Quinine carbamate |
| Separation Principle | Complex formation, hydrogen bonding, ionic interactions | Zwitterionic ion exchange |
| L-Arginine Retention Time (t_R1) | 7.45 min[1] | Well-retained; specific time not available in cited literature |
| This compound Retention Time (t_R2) | 8.73 min[1] | Well-retained; specific time not available in cited literature |
| Separation Factor (α) | 1.17 | Data not available |
| Resolution (Rs) | > 3.27[1] | Data not available |
| Key Advantages | Proven robust method with excellent resolution for arginine. | Broad applicability for underivatized amino acids and peptides.[2][3][4] |
| Considerations | Mobile phase contains phosphate buffer. | Mobile phase typically contains acid and base additives.[5][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these techniques. Below are the experimental protocols for the separation of this compound enantiomers on Chirobiotic T and a general protocol for Chiralpak ZWIX(+) based on typical conditions for amino acid analysis.
Method 1: Enantiomeric Separation of this compound using Chirobiotic T
This method is based on a validated HPLC procedure demonstrating excellent separation of arginine enantiomers.[1]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: Chirobiotic T (Teicoplanin-based CSP)
-
Mobile Phase: Methanol : 50 mM Sodium Dihydrogen Phosphate Buffer, pH 4.6 (2:8, v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 214 nm[1]
-
Temperature: Ambient
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a suitable concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Method 2: General Protocol for Enantiomeric Separation of Amino Acids using Chiralpak ZWIX(+)
This protocol outlines a general approach for the analysis of underivatized amino acids on a zwitterionic CSP. Specific optimization for this compound may be required.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system, preferably with a Mass Spectrometer (MS) or UV detector.
Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase consists of a mixture of Methanol and Acetonitrile with water and additives like formic acid and diethylamine to facilitate the zwitterionic exchange mechanism.[5][6] For example, a starting point could be Methanol/Acetonitrile/Water (49:49:2, v/v/v) with 50mM Formic Acid and 25mM Diethylamine.[5]
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: MS or UV (e.g., 210 nm)
-
Temperature: 25 °C
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
Visualizing the Workflow
To better understand the process of chiral chromatography for determining enantiomeric purity, the following diagrams illustrate the general experimental workflow and the logical relationship of direct versus indirect chiral separation methods.
Conclusion
Both Chirobiotic T and Chiralpak ZWIX(+) offer effective, direct methods for the determination of the enantiomeric purity of this compound, avoiding the need for derivatization. The Chirobiotic T method provides a well-documented and highly resolute separation for arginine enantiomers. While specific quantitative data for this compound on Chiralpak ZWIX(+) is less readily available in the surveyed literature, its broad applicability for underivatized amino acids makes it a strong alternative. The choice between these methods will depend on the specific requirements of the analysis, including existing laboratory instrumentation and the need for a well-established versus a more broadly applicable method. The provided protocols and comparative data serve as a valuable resource for researchers and professionals in the selection and implementation of the most suitable chiral chromatography method for their this compound analysis needs.
References
Safety Operating Guide
Proper Disposal of D-Arginine: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of D-Arginine, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and operational excellence. This guide provides detailed, step-by-step procedures for the disposal of this compound, a non-hazardous but biologically active compound. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
I. Immediate Safety and Handling Considerations
While this compound is not classified as a hazardous substance for transport, it is crucial to handle it with appropriate care to minimize exposure and environmental impact. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling and disposal.
Personal Protective Equipment (PPE):
-
Gloves: Wear impervious gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is recommended.
In the event of a spill, avoid dust generation for solid this compound.[1] Collect the spilled material—if solid, sweep it up; if liquid, absorb it—and place it into a suitable, sealed container for disposal.
II. Step-by-Step Disposal Protocol
The appropriate disposal method for this compound depends on its form (solid, aqueous solution, or contained in contaminated labware).
Step 1: Waste Characterization
Determine the nature of the this compound waste:
-
Unused pure this compound: The original solid reagent.
-
Aqueous solutions of this compound: Solutions prepared in the lab.
-
Contaminated materials: Items such as pipette tips, centrifuge tubes, gloves, and paper towels that have come into contact with this compound.
Step 2: Segregation and Collection
Proper segregation is key to safe and compliant chemical waste management.
-
Solid this compound Waste: Collect in a clearly labeled, sealed container. Do not mix with other chemical waste.[1]
-
Aqueous this compound Solutions: While some sources suggest that non-hazardous aqueous solutions may be suitable for drain disposal if permitted by local regulations, the precautionary principle advises against this for this compound due to its biological activity and potential, though slight, hazard to aquatic environments.[2] Therefore, it is best practice to collect these solutions as chemical waste.
-
Contaminated Labware: Place all contaminated disposable items into a designated, lined waste container.
Step 3: Labeling and Storage
All waste containers must be accurately and clearly labeled.
-
Use a "Hazardous Waste" or "Chemical Waste" tag, as required by your institution.
-
Clearly write "this compound" and specify the form (e.g., "Solid this compound," "Aqueous this compound solution").
-
Store the sealed waste containers in a designated satellite accumulation area within the laboratory.[3][4]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup.[5]
-
Do not attempt to dispose of this compound waste through standard trash or sewer systems.[6]
Empty Containers: Containers that held this compound should be handled as if they contain the product itself.[1] For final disposal as regular trash, they should be thoroughly rinsed, with the rinsate collected as chemical waste, and the label should be defaced.[6]
III. Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from various Safety Data Sheets.
| Property | Value |
| Melting Point | 226 °C (decomposes) |
| Water Solubility | Soluble |
| Acute Oral Toxicity (LD50) | > 5,110 mg/kg (rat for L-Arginine) |
| Aquatic Toxicity | LC50 > 1000 mg/L (for L-Arginine) |
Note: Toxicological and ecotoxicological data are often for the L-isomer but are considered relevant for assessing the general properties of arginine.
IV. Experimental Protocols Cited
The disposal procedures outlined in this guide are based on established best practices for laboratory chemical waste management as described in institutional and regulatory guidelines. The primary "experimental protocol" is the standardized procedure for chemical waste disposal, which involves characterization, segregation, labeling, storage, and professional collection.
Diagrams of Procedural Workflows
To further clarify the disposal process, the following diagrams illustrate the logical steps for handling this compound waste.
Caption: Workflow for the disposal of different forms of this compound waste.
Caption: Procedure for the disposal of empty this compound containers.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. Environmental arginine controls multinuclear giant cell metabolism and formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity [mdpi.com]
Personal protective equipment for handling D-Arginine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling D-Arginine. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound in solid form or in solution.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles.[1][2][3] | Conforming to EN166 (EU) or NIOSH (US) approved standards is recommended to protect against dust particles and potential splashes that can cause serious eye irritation.[1][3][4][5] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber).[3] A lab coat or other protective clothing should be worn to prevent skin contact.[2][3] | Inspect gloves before use and dispose of them properly after handling.[1][6] Protective clothing should cover exposed skin.[3] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated.[1][3] | A particulate filter respirator (e.g., P95 or P1) is suitable for nuisance dust exposures.[1][3] Respiratory protection is generally not required if ventilation is adequate and dust is not generated.[6] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound from receipt to use in experimental work.
2.1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Keep away from food, drink, and animal feedingstuffs.[7][8]
2.2. Handling and Preparation of Solutions
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[3] Designate a specific area for handling this compound.[3]
-
Ventilation: Work in a well-ventilated area. Use a chemical fume hood or other local exhaust ventilation when handling quantities that may generate significant dust.[3][7][8]
-
Weighing: When weighing the solid material, avoid generating dust.[3][6][8] Use techniques that minimize aerosolization, such as gentle scooping and careful weighing.[3]
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Hygiene: Avoid contact with skin, eyes, and clothing.[2][3] Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly after handling the substance.[3][6]
2.3. First Aid Measures
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][5][9]
-
Skin Contact: Wash off with soap and plenty of water.[6][10][11]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5][6]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1][6][11]
Disposal Plan
All waste materials must be disposed of in accordance with national and local regulations.
-
Unused Material: Offer surplus and non-recyclable solutions to a licensed disposal company.[1][6] Do not let the product enter drains.[1][6]
-
Contaminated Packaging: Dispose of as unused product.[1] Handle uncleaned containers like the product itself.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. capotchem.cn [capotchem.cn]
- 2. uprm.edu [uprm.edu]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. carlroth.com [carlroth.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
